molecular formula C6H11NO B12271172 6-Aza-bicyclo[3.1.1]heptan-3-ol

6-Aza-bicyclo[3.1.1]heptan-3-ol

Cat. No.: B12271172
M. Wt: 113.16 g/mol
InChI Key: YKSRBRUDFMOMNT-UHFFFAOYSA-N
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Description

6-Aza-bicyclo[3.1.1]heptan-3-ol is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

6-azabicyclo[3.1.1]heptan-3-ol

InChI

InChI=1S/C6H11NO/c8-6-2-4-1-5(3-6)7-4/h4-8H,1-3H2

InChI Key

YKSRBRUDFMOMNT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(CC1N2)O

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Aza-bicyclo[3.1.1]heptan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Navigating the Uncharted Territory of a Promising Scaffold

The 6-azabicyclo[3.1.1]heptane framework represents a compelling, rigid, three-dimensional scaffold that is gaining traction in medicinal chemistry as a non-classical isostere for piperidines.[1][2][3] Its constrained bicyclic nature offers the potential to fine-tune the spatial orientation of substituents, thereby optimizing interactions with biological targets and improving pharmacokinetic properties.[4] This guide focuses on a specific derivative, 6-Aza-bicyclo[3.1.1]heptan-3-ol (CAS Number: 2387534-84-9), a molecule of significant interest due to the strategic placement of a hydroxyl group, which can serve as a key interaction point or a handle for further functionalization.

It is critical to note that as of the current date, specific experimental data on the physicochemical properties of 6-Aza-bicyclo[3.1.1]heptan-3-ol are not extensively reported in publicly accessible literature. This guide, therefore, serves a dual purpose: to present the known structural and predicted information for this molecule and to provide a comprehensive, field-proven framework for its experimental characterization. We will delve into the "how" and "why" of determining its key physicochemical parameters, empowering researchers to fill the existing data gap.

Molecular Structure and Predicted Properties

The foundational step in understanding any molecule is to analyze its structure. 6-Aza-bicyclo[3.1.1]heptan-3-ol possesses a unique and rigid architecture that influences its physical and chemical behavior.

Synthesis_Workflow Start 6-Azabicyclo[3.1.1]heptan-3-one Reduction Reduction (e.g., NaBH₄, LiAlH₄) Start->Reduction Product 6-Aza-bicyclo[3.1.1]heptan-3-ol Reduction->Product Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification

Caption: Proposed synthetic workflow for 6-Aza-bicyclo[3.1.1]heptan-3-ol.

The choice of reducing agent would be critical in controlling the stereochemistry of the resulting alcohol, an important consideration for its application in drug discovery.

Framework for Experimental Determination of Physicochemical Properties

Given the absence of experimental data, this section provides detailed, self-validating protocols for determining the key physicochemical properties of 6-Aza-bicyclo[3.1.1]heptan-3-ol.

Melting Point

The melting point is a fundamental indicator of a compound's purity. [5]A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid. Experimental Protocol: Capillary Melting Point Determination [6][7][8]

  • Sample Preparation: A small amount of the crystalline 6-Aza-bicyclo[3.1.1]heptan-3-ol is finely powdered.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample and tapped gently to pack the solid to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).

  • Initial Determination: The sample is heated rapidly to obtain an approximate melting point.

  • Accurate Determination: A fresh sample is heated slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.

Boiling Point

For liquid compounds or those that can be distilled, the boiling point is a key characteristic. [9][10] Experimental Protocol: Micro Boiling Point Determination [9][11]

  • Sample Preparation: A small volume (a few milliliters) of liquid 6-Aza-bicyclo[3.1.1]heptan-3-ol is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., paraffin oil).

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary. The heating is then discontinued.

  • Data Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Solubility

Solubility in various solvents, particularly water and organic solvents, is crucial for understanding a compound's behavior in biological systems and for formulation development. [12][13][14][15] Experimental Protocol: Qualitative and Semi-Quantitative Solubility Assessment [12][13]

  • Solvent Selection: A range of solvents should be tested, including water, buffered aqueous solutions (pH 4, 7.4, 9), and common organic solvents (e.g., ethanol, DMSO, dichloromethane).

  • Sample Preparation: A small, accurately weighed amount of 6-Aza-bicyclo[3.1.1]heptan-3-ol (e.g., 1-5 mg) is placed in a vial.

  • Solvent Addition: The solvent is added in small, measured increments.

  • Observation: After each addition, the mixture is vortexed and visually inspected for complete dissolution.

  • Classification: The solubility can be classified based on the amount of solvent required to dissolve the sample (e.g., very soluble, soluble, sparingly soluble, insoluble).

For more precise measurements, a shake-flask method followed by quantification of the supernatant (e.g., by HPLC or NMR) can be employed. [14][16]

pKa Determination

The acid dissociation constant (pKa) is a critical parameter for any ionizable compound, as it dictates the charge state at a given pH, which in turn affects solubility, permeability, and target binding. [17][18][19][20][21] Experimental Protocol: Potentiometric Titration [17][18][19]

  • Sample Preparation: An accurately weighed amount of 6-Aza-bicyclo[3.1.1]heptan-3-ol is dissolved in deionized water to a known concentration (e.g., 1-10 mM).

  • Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing for equilibration.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis Prep Dissolve known concentration of compound in water Titrate Titrate with standardized acid (e.g., HCl) Prep->Titrate Record Record pH after each addition Titrate->Record Plot Plot pH vs. Titrant Volume Record->Plot pKa Determine pKa at half-equivalence point Plot->pKa

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of 6-Aza-bicyclo[3.1.1]heptan-3-ol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of each proton and carbon atom, respectively, confirming the connectivity and stereochemistry of the molecule. [22][23][24][25][26]The rigid bicyclic structure is expected to give rise to complex and well-resolved spectra.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol (typically a broad peak around 3200-3600 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), and C-H stretches (around 2850-3000 cm⁻¹). [27][28][29][30]* Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. [31][32][33][34]The fragmentation pattern can also provide valuable structural information. According to the nitrogen rule, as a molecule with one nitrogen atom, 6-Aza-bicyclo[3.1.1]heptan-3-ol is expected to have an odd nominal molecular weight. [31][33]

Conclusion and Future Directions

6-Aza-bicyclo[3.1.1]heptan-3-ol is a molecule with significant potential in drug discovery, yet its fundamental physicochemical properties remain to be experimentally determined. This guide provides a comprehensive framework for researchers to undertake this characterization in a systematic and scientifically rigorous manner. By following the outlined protocols, the scientific community can build a foundational dataset for this promising scaffold, enabling its rational application in the design of novel therapeutics. The synthesis and characterization of this and related compounds will undoubtedly open new avenues in medicinal chemistry, moving beyond "flat" aromatic structures into the exciting realm of three-dimensional molecular design. [35][36]

References

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. Retrieved from [Link]

  • ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

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  • ResearchGate. (2024, July). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

  • ACS Publications. (2024, July 11). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2003, October 22). Monitoring Carbonyl-Amine Reaction Between Pyruvic Acid and Alpha-Amino Alcohols by FTIR Spectroscopy--A Possible Route to Amadori Products. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclic amines. Shielding of .alpha. protons trans to a lone pair and cis to an N-methyl group in pyrrolidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • Unknown. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Retrieved from [Link]

  • Unknown. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

  • ACS Publications. (2003, May 1). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (2018, December 12). Synthesis of bridged bicyclic amino alcohols as compact modules for medicinal chemistry. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC. Retrieved from [Link]

  • Unknown. (n.d.). Exp 1 - Melting Points. Retrieved from [Link]

  • ACS Publications. (2006, March 15). Estimation of the Normal Boiling Point of Organic Compounds. Retrieved from [Link]

  • Tetrahedron Letters. (2018, December 12). Synthesis of bridged bicyclic amino alcohols as compact modules for medicinal chemistry. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2023, March 30). FT-IR: no OH peak visible ?. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. Retrieved from [Link]

  • ResearchGate. (2023, June). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • Springer. (2025, December 19). SIFT-MS analysis of amines: unusually efficient O 2 addition to the radical cation product. Retrieved from [Link]

  • ACS Publications. (n.d.). Calculation of the unusual NMR chemical shifts in bicyclic molecules containing strained frameworks. A simple empirical model for predicting the magnitude of the anomalous shift increments. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of the obtained PCL 3 initiated by amino alcohol (AA-Is). Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxa-3-azabicyclo(3.1.1)heptane. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, December 6). Amino acids: chemistry, diversity and physical properties. Retrieved from [Link]

  • NIST WebBook. (n.d.). Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, (1α,2β,3α,5α)-. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-azabicyclo[3.1.1]heptan-6-ol. Retrieved from [Link]

  • Chemspace. (n.d.). 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride. Retrieved from [Link]

  • Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

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An In-depth Technical Guide to 6-Aza-bicyclo[3.1.1]heptan-3-ol: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of 6-Aza-bicyclo[3.1.1]heptan-3-ol, a conformationally restricted piperidine isostere with significant potential in medicinal chemistry. We will delve into its chemical identity, structural characteristics, a proposed synthetic pathway based on established methodologies, and its emerging role in the design of novel therapeutics.

Chemical Identity and Physicochemical Properties

6-Aza-bicyclo[3.1.1]heptan-3-ol is a bicyclic amine featuring a four-membered cyclobutane ring fused with a six-membered piperidine ring. The rigid bicyclic structure imparts a distinct three-dimensional character, making it an attractive scaffold for exploring chemical space in drug design.

Table 1: Physicochemical Properties of 6-Aza-bicyclo[3.1.1]heptan-3-ol

PropertyValueSource
IUPAC Name 6-Azabicyclo[3.1.1]heptan-3-olChemScene
CAS Number 2387534-84-9ChemScene
Molecular Formula C₆H₁₁NOChemScene
Molecular Weight 113.16 g/mol ChemScene
SMILES C1C2CC(CC1N2)OChemScene
Topological Polar Surface Area (TPSA) 32.26 ŲChemScene
Predicted LogP -0.1284ChemScene
Hydrogen Bond Donors 2ChemScene
Hydrogen Bond Acceptors 2ChemScene
Rotatable Bonds 0ChemScene

Structural Elucidation and Conformational Analysis

The defining feature of the 6-azabicyclo[3.1.1]heptane scaffold is its conformational rigidity compared to a simple piperidine ring. This rigidity is a direct consequence of the fused cyclobutane ring, which locks the piperidine ring into a specific conformation. Recent studies on 3-substituted 6-azabicyclo[3.1.1]heptanes have revealed that the stereochemistry at the 3-position dictates the overall conformation. The cis isomers tend to adopt a distorted '3D' chair-like conformation, while the trans isomers mimic a 'boat' conformation of the piperidine ring.[1] This has profound implications for drug design, as it allows for the precise spatial positioning of substituents to interact with biological targets.

start cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate intermediate1 N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid start->intermediate1 Double alkylation with malonate intermediate2 N-Boc-6-azabicyclo[3.1.1]heptan-3-one intermediate1->intermediate2 Pb(OAc)₄-mediated oxidative decarboxylation intermediate3 N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid intermediate1->intermediate3 Monodecarboxylation product_alcohol N-Boc-6-azabicyclo[3.1.1]heptan-3-ol intermediate2->product_alcohol Reduction (e.g., NaBH₄) intermediate3->product_alcohol Further functional group transformations final_product 6-Aza-bicyclo[3.1.1]heptan-3-ol product_alcohol->final_product Boc Deprotection (e.g., TFA)

Caption: Proposed synthetic workflow for 6-Aza-bicyclo[3.1.1]heptan-3-ol.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized representation based on the synthesis of related 3-substituted 6-azabicyclo[3.1.1]heptanes. [1][2]Researchers should refer to the primary literature for detailed experimental conditions and characterization data.

Step 1: Synthesis of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid

  • Reaction: Double alkylation of a malonate ester with a suitable N-Boc protected cis-2,4-bis(halomethyl)azetidine derivative, followed by hydrolysis of the ester groups.

  • Rationale: This key step efficiently constructs the bicyclic core in a stereocontrolled manner. The Boc protecting group is crucial for directing the reaction and for subsequent manipulations.

Step 2: Formation of the 3-keto intermediate

  • Reaction: Oxidative decarboxylation of the dicarboxylic acid using an oxidizing agent like lead tetraacetate (Pb(OAc)₄).

  • Rationale: This step introduces the carbonyl functionality at the 3-position, which serves as a handle for the introduction of the hydroxyl group.

Step 3: Reduction to N-Boc-6-azabicyclo[3.1.1]heptan-3-ol

  • Reaction: Reduction of the ketone using a reducing agent such as sodium borohydride (NaBH₄).

  • Rationale: This is a standard and efficient method for converting a ketone to a secondary alcohol. The choice of reducing agent can influence the stereoselectivity of the alcohol formation (cis vs. trans).

Step 4: Deprotection to yield 6-Aza-bicyclo[3.1.1]heptan-3-ol

  • Reaction: Removal of the Boc protecting group under acidic conditions, typically with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

  • Rationale: This final step unmasks the secondary amine to yield the target compound.

Applications in Drug Development

The 6-azabicyclo[3.1.1]heptane scaffold is gaining recognition as a valuable building block in medicinal chemistry, primarily as a nonclassical isostere of piperidine. [1][2]Piperidine is a ubiquitous heterocycle in pharmaceuticals, but its conformational flexibility can sometimes be a drawback.

Piperidine Isosterism

By replacing a flexible piperidine ring with the rigid 6-azabicyclo[3.1.1]heptane core, medicinal chemists can:

  • Enhance Binding Affinity: The pre-organized conformation can lead to a lower entropic penalty upon binding to a biological target.

  • Improve Selectivity: The well-defined spatial arrangement of substituents can allow for more specific interactions with the target receptor or enzyme, reducing off-target effects.

  • Modulate Physicochemical Properties: The introduction of the bicyclic system can alter properties such as lipophilicity (LogP) and aqueous solubility, which are critical for pharmacokinetic profiles.

cluster_piperidine Flexible Piperidine cluster_bicyclo Rigid 6-Azabicyclo[3.1.1]heptane Chair Chair Boat Boat Chair->Boat Conformational Interconversion Twist-Boat Twist-Boat Boat->Twist-Boat Conformational Interconversion Fixed Conformation Fixed Conformation Flexible Improved Pharmacokinetics & Pharmacodynamics Flexible Piperidine Flexible Piperidine Flexible Piperidine->Flexible Replacement with Rigid 6-Azabicyclo[3.1.1]heptane Rigid 6-Azabicyclo[3.1.1]heptane Rigid 6-Azabicyclo[3.1.1]heptane->Flexible Leads to

Caption: The "Escape from Flatland" concept in drug design.

Therapeutic Potential

While specific biological activities for 6-Aza-bicyclo[3.1.1]heptan-3-ol have not been extensively reported, the parent scaffold and its derivatives are being explored in various therapeutic areas, including but not limited to:

  • Central Nervous System (CNS) Disorders: The ability to mimic the core structures of many CNS-active drugs makes this scaffold a promising starting point for the development of novel treatments for neurological and psychiatric conditions.

  • Oncology: The unique three-dimensional shape can be exploited to design inhibitors of protein-protein interactions or enzyme inhibitors with high specificity.

  • Infectious Diseases: As with many nitrogen-containing heterocycles, derivatives of this scaffold could exhibit antimicrobial or antiviral properties.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for 6-Aza-bicyclo[3.1.1]heptan-3-ol

TechniqueExpected Features
¹H NMR - A complex multiplet for the proton attached to the hydroxyl-bearing carbon (C3-H) in the 3.5-4.5 ppm range.- A broad singlet for the hydroxyl proton (OH), which is exchangeable with D₂O.- A broad singlet for the amine proton (NH), also exchangeable with D₂O.- A series of complex multiplets for the aliphatic protons on the bicyclic core in the 1.0-3.5 ppm range.
¹³C NMR - A signal for the carbon bearing the hydroxyl group (C3) in the 60-75 ppm range.- Signals for the bridgehead carbons and other aliphatic carbons in the 20-60 ppm range.
Mass Spectrometry (ESI+) - A prominent peak for the protonated molecule [M+H]⁺ at m/z 114.09.
Infrared (IR) - A broad absorption band in the 3200-3600 cm⁻¹ region corresponding to the O-H and N-H stretching vibrations.- C-H stretching vibrations in the 2850-3000 cm⁻¹ region.- C-N and C-O stretching vibrations in the 1000-1300 cm⁻¹ region.

Safety and Handling

As a bicyclic amine, 6-Aza-bicyclo[3.1.1]heptan-3-ol should be handled with appropriate care in a laboratory setting. While specific toxicology data is not available, general precautions for handling amines should be followed. [3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [3]* Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or aerosols.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. [3]Keep the container tightly sealed.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

6-Aza-bicyclo[3.1.1]heptan-3-ol represents a promising and underexplored scaffold for modern drug discovery. Its rigid, three-dimensional structure offers a compelling alternative to the more traditional and flexible piperidine ring system. The development of scalable synthetic routes to the core structure has opened the door for its broader investigation and incorporation into medicinal chemistry programs. As our understanding of the "escape from flatland" concept in drug design deepens, we can anticipate that 6-Aza-bicyclo[3.1.1]heptan-3-ol and its derivatives will play an increasingly important role in the development of the next generation of therapeutics.

References

  • PubChem. 6-Oxa-3-azabicyclo(3.1.1)heptane. National Center for Biotechnology Information. [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

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  • PubMed. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. National Center for Biotechnology Information. [Link]

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The Strategic Deployment of 6-Aza-bicyclo[3.1.1]heptan-3-ol Scaffolds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

KYIV, Ukraine – March 3, 2026 – In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. The 6-Aza-bicyclo[3.1.1]heptan-3-ol core and its derivatives have emerged as a compelling class of saturated heterocycles, offering a rigid and tunable platform for the development of next-generation therapeutics. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, structural nuances, and potential applications of these promising scaffolds.

Introduction: Beyond "Flatland" in Drug Design

The over-reliance on flat, aromatic structures in drug discovery has led to challenges in achieving high selectivity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The "escape from flatland" paradigm advocates for the incorporation of three-dimensional, sp³-rich scaffolds to access novel chemical space and improve pharmacological profiles. The 6-azabicyclo[3.1.1]heptane framework, a conformationally restricted piperidine analog, has garnered significant attention in this context. Its rigid structure allows for the precise orientation of substituents, making it a valuable isostere for commonly used motifs like piperidine and even meta-substituted aromatic rings.[1][2][3][4] This guide will focus specifically on the 3-hydroxy substituted variant, a key building block for introducing further diversity and modulating physicochemical properties.

The Strategic Synthesis of 6-Aza-bicyclo[3.1.1]heptan-3-ol: A Scalable and Diastereoselective Approach

A robust and scalable synthetic route is the cornerstone of any successful drug discovery program. A highly efficient method for the multigram synthesis of the 6-azabicyclo[3.1.1]heptane core has been developed, providing access to both cis and trans diastereomers of the 3-hydroxy derivative.[5][6][7] The causality behind this synthetic strategy lies in the creation of a versatile common intermediate that allows for the divergent synthesis of various analogs.

Core Synthesis: Building the Bicyclic Framework

The key to this synthetic approach is the double alkylation of a malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate. This reaction efficiently constructs the bicyclic core and, after hydrolysis, yields N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid on a large scale.[5][6] This dicarboxylic acid is a critical branching point for the synthesis of a multitude of derivatives.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_products 3-Substituted Derivatives cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate->N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid Double alkylation & Hydrolysis Malonate Malonate Malonate->N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid cis- and trans-Amino alcohols cis- and trans-Amino alcohols N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid->cis- and trans-Amino alcohols Monodecarboxylation & Functional group transformations Diamines Diamines N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid->Diamines Other analogs Other analogs N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid->Other analogs

Caption: Synthetic strategy for 6-azabicyclo[3.1.1]heptane derivatives.

Detailed Experimental Protocol: Synthesis of cis- and trans-6-Aza-bicyclo[3.1.1]heptan-3-ol

The following protocol is a detailed, self-validating system for the synthesis of the title compounds, derived from established methodologies.[5][6]

Step 1: Monodecarboxylation of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid

  • To a solution of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid in a suitable high-boiling solvent (e.g., diphenyl ether), heat the mixture to effect monodecarboxylation.

  • Monitor the reaction by TLC or LC-MS until complete conversion is observed.

  • Cool the reaction mixture and purify the resulting mixture of cis- and trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids by column chromatography to separate the diastereomers.

Step 2: Conversion to Amino Alcohols

  • Treat the separated cis and trans carboxylic acids individually with a suitable activating agent (e.g., ethyl chloroformate) followed by sodium azide to form the corresponding acyl azides.

  • Perform a Curtius rearrangement by heating the acyl azides in the presence of a suitable alcohol (e.g., tert-butanol) to yield the Boc-protected amines.

  • Hydrolyze the resulting carbamates under acidic conditions to afford the corresponding amino alcohols, cis- and trans-N-Boc-6-azabicyclo[3.1.1]heptan-3-ol.

Step 3: Deprotection to Yield the Final Compounds

  • Dissolve the purified N-Boc protected amino alcohols in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, and stir at room temperature.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the corresponding salts of cis- and trans-6-Aza-bicyclo[3.1.1]heptan-3-ol.

Structural Insights and Conformational Analysis: The Power of a Rigid Scaffold

The rigid nature of the 6-azabicyclo[3.1.1]heptane core is a key determinant of its utility in drug design. Unlike the flexible piperidine ring, which can adopt multiple conformations, this bicyclic system locks the six-membered ring into well-defined shapes.

Molecular structure analysis has revealed that the cis isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes are three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer.[5][6][8] In contrast, the trans isomers can be considered as mimics of the less common "boat" conformation of piperidine.[5][6] This predictable and diastereomerically distinct conformational behavior allows for a more rational approach to structure-activity relationship (SAR) studies.

G cluster_cis cis-Isomer cluster_trans trans-Isomer Chair-like conformation Chair-like conformation Boat-like conformation Boat-like conformation 6-Aza-bicyclo[3.1.1]heptan-3-ol 6-Aza-bicyclo[3.1.1]heptan-3-ol 6-Aza-bicyclo[3.1.1]heptan-3-ol->Chair-like conformation cis-substituent 6-Aza-bicyclo[3.1.1]heptan-3-ol->Boat-like conformation trans-substituent

Sources

An In-Depth Technical Guide to the Molecular Structure Analysis of 3-Substituted 6-Azabicyclo[3.1.1]heptanes

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Strategic Value of Conformational Constraint in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of molecular novelty and enhanced pharmacological profiles is paramount. The 6-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling structural motif, offering a rigid, three-dimensional framework that serves as a nonclassical isostere for the ubiquitous piperidine ring.[1][2][3] Unlike the flexible piperidine, which exists in a dynamic equilibrium of conformations, the 6-azabicyclo[3.1.1]heptane system locks the six-membered ring into well-defined geometries. This conformational restriction allows for the precise spatial positioning of substituents, enabling optimized interactions with biological targets and providing novel exit vectors for molecular elaboration.[1][4]

This guide provides a comprehensive exploration of the synthesis and detailed molecular structure analysis of 3-substituted 6-azabicyclo[3.1.1]heptanes. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold. We will delve into the synthetic logic, the nuances of stereochemical control, and the analytical methodologies required to unambiguously determine the structure and conformation of these valuable building blocks.

Synthesis: Forging the Bicyclic Core

The rational design and synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes hinge on a scalable and stereocontrolled approach. A highly effective strategy involves the construction of the bicyclic core from readily available starting materials, culminating in a common intermediate that can be diversified to yield a range of diastereomerically pure compounds.[2][3]

A key, large-scale accessible intermediate is the N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid.[2][3] Its synthesis is achieved through a pivotal double alkylation reaction of a malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate.[2][3] This dicarboxylic acid serves as a versatile branching point for accessing various 3-substituted analogues.

Key Synthetic Transformations:
  • Oxidative Decarboxylation: Treatment of the dicarboxylic acid intermediate with lead tetraacetate (Pb(OAc)₄) efficiently yields a ketone (a 2,6-methanopiperidone derivative), providing a handle for further functionalization via reductive amination or addition of organometallics.[1][2][3]

  • Monodecarboxylation: A crucial transformation involves the selective removal of one carboxyl group to produce N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids. This reaction typically yields a separable mixture of cis and trans diastereomers, which are the foundational building blocks for further elaboration into amines, alcohols, and other functional groups.[2][3][5]

G cluster_start Starting Materials cluster_core Core Synthesis cluster_diversification Diversification Pathways cluster_products Final Building Blocks Azetidine cis-2,4-bis(mesyloxymethyl) azetidine-1-carboxylate Alkylation Double Alkylation Azetidine->Alkylation Key C-C bond formation Malonate Malonate Malonate->Alkylation Key C-C bond formation Diacid N-Boc-6-azabicyclo[3.1.1]heptane- 3,3-dicarboxylic acid (Common Intermediate) Alkylation->Diacid Oxidative Pb(OAc)₄ Oxidative Decarboxylation Diacid->Oxidative Mono Monodecarboxylation Diacid->Mono Ketone Bicyclic Ketone Oxidative->Ketone Acids cis/trans Carboxylic Acids (Separable Mixture) Mono->Acids Cis Diastereopure cis-3-Substituted Derivatives (Amines, Alcohols, etc.) Acids->Cis Trans Diastereopure trans-3-Substituted Derivatives (Amines, Alcohols, etc.) Acids->Trans

Caption: General synthetic workflow for 3-substituted 6-azabicyclo[3.1.1]heptanes.

Conformational Landscape: The Chair-Boat Dichotomy

The defining feature of the 3-substituted 6-azabicyclo[3.1.1]heptane scaffold is its rigid conformation, which is dictated by the stereochemistry at the C-3 position. Unlike a simple substituted piperidine that can undergo ring flipping, this bicyclic system forces the piperidine-like ring into distinct, stable shapes.[6] Molecular structure analysis reveals a fascinating dichotomy between the cis and trans isomers.[2][3][5]

  • cis-Isomers: These compounds adopt a distorted '3D' chair-like conformation . This geometry serves as an excellent three-dimensional analogue of the common equatorial chair conformer of a 1,4-disubstituted piperidine.[1][2][3]

  • trans-Isomers: In contrast, the trans isomers are constrained in a way that mimics an unusual 'boat' conformation for the piperidine ring.[1][2][3] This provides a unique structural offering for drug design, presenting substituents in a spatial arrangement not readily accessible with standard piperidines.

This stereochemically driven conformational control is the cornerstone of the scaffold's utility, offering what has been described as "orthogonal opportunities in drug design".[1]

G cluster_cis cis-3-Substituted Isomer cluster_trans trans-3-Substituted Isomer cluster_piperidine Piperidine Analogues Cis_Node Distorted 'Chair-like' Conformation Chair_Piperidine Standard Equatorial Chair Piperidine Cis_Node->Chair_Piperidine Mimics Geometry Of Trans_Node 'Boat-like' Conformation Boat_Piperidine Unusual (High Energy) Boat Piperidine Trans_Node->Boat_Piperidine Mimics Geometry Of G Start Purified Compound OneD 1. Acquire 1D Spectra (¹H, ¹³C, DEPT-135) Start->OneD Initial Characterization COSY 2. ¹H-¹H COSY (Trace H-H Connectivity) OneD->COSY Establish Proton Skeleton HSQC 3. ¹H-¹³C HSQC (Assign Carbons) COSY->HSQC Link Protons to Carbons HMBC 4. ¹H-¹³C HMBC (Confirm Core Structure) HSQC->HMBC Verify Connectivity Stereochem 5. ¹H-¹H NOESY (Determine Stereochemistry) HMBC->Stereochem Key Stereochemical Determination Result Final Structure & Stereochemical Assignment Stereochem->Result

Caption: A systematic workflow for the NMR-based structural elucidation of bicyclic systems.
X-ray Crystallography: The Definitive Solid-State Structure

While NMR provides the structure in solution, single-crystal X-ray diffraction provides an unambiguous, high-resolution picture of the molecule in the solid state. It is the gold standard for confirming the results of conformational analysis and NMR stereochemical assignments.

  • Crystal Growth (The Crucial First Step):

    • Causality: The success of the entire experiment depends on obtaining a single, well-ordered crystal of sufficient size and quality. This is often the most challenging step.

    • Method: Systematically screen for crystallization conditions using techniques like slow evaporation, vapor diffusion (hanging or sitting drop), or solvent layering with various solvent systems (e.g., hexane/ethyl acetate, methanol/ether).

  • Crystal Mounting and Data Collection:

    • A suitable crystal is mounted on a goniometer head and flash-cooled in a stream of cold nitrogen gas (~100 K) to prevent radiation damage.

    • The crystal is exposed to a focused beam of X-rays (typically from a Mo or Cu source), and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • Computational methods (direct methods or Patterson functions) are used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map, and its parameters (atomic coordinates, thermal parameters) are refined against the experimental data until the calculated and observed diffraction patterns match closely.

  • Validation and Final Structure:

    • The final model is validated to ensure its chemical and geometric sensibility. The output is a definitive 3D structure with precise bond lengths, angles, and torsional angles, confirming the absolute and relative stereochemistry.

High-Resolution Mass Spectrometry (HRMS)
  • Causality: Before undertaking extensive NMR and crystallographic studies, it is essential to confirm that the compound has the correct elemental composition. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This is a critical checkpoint to validate the identity of the synthesized material.

Conclusion: A Scaffold of Strategic Importance

The 3-substituted 6-azabicyclo[3.1.1]heptane scaffold represents a significant tool in the medicinal chemist's arsenal. Its value is rooted in a robust synthetic pathway that provides diastereomerically pure building blocks. The profound impact of the C-3 substituent's stereochemistry on the overall molecular conformation—creating distinct chair-like (cis) and boat-like (trans) structures—offers a level of design precision that is unattainable with more flexible systems. A rigorous analytical workflow, culminating in definitive stereochemical assignment by NOESY NMR and validation by X-ray crystallography, is essential to fully exploit the potential of these unique molecules. As the demand for novel 3D-rich structures in drug discovery continues to grow, a thorough understanding of the synthesis and structural analysis of these bicyclic systems will be indispensable.

References

  • Vertex AI Search. (2024). Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives.
  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | Request PDF. Available at: [Link]

  • Synfacts. (2025). Synthesis of 6-Azabicyclo[3.1.1]heptanes Through Light-Mediated Intramolecular [2 + 2] Cycloaddition. Thieme.
  • ResearchGate. (2026). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres** | Request PDF. Available at: [Link]

  • ACS Publications. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | The Journal of Organic Chemistry.
  • ChemRxiv. (2023). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Available at: [Link]

  • Organic Spectroscopy Chem 203. Simple Conformational Analysis of Cyclic and Bicyclic Compounds. Available at: [Link]

  • ResearchGate. (2023). (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Available at: [Link]

  • PubChem. 6-Azabicyclo[3.1.1]heptane | C6H11N. Available at: [Link]

  • PubChem. 3-Oxa-6-azabicyclo[3.1.1]heptane. Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • ScienceDirect. (2020). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Available at: [Link]

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CAS number and molecular formula of 6-Aza-bicyclo[3.1.1]heptan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Aza-bicyclo[3.1.1]heptan-3-ol: A Nonclassical Piperidine Isostere for Drug Discovery

Executive Summary: The pursuit of novel chemical matter with improved pharmacological and pharmacokinetic properties is a cornerstone of modern drug discovery. Rigid molecular scaffolds that can act as bioisosteres for commonly used motifs are of particular interest. This guide provides a detailed technical overview of 6-Aza-bicyclo[3.1.1]heptan-3-ol, a key representative of the 3-substituted 6-azabicyclo[3.1.1]heptane class. This scaffold serves as a conformationally restricted, three-dimensional analog of piperidine, offering a unique tool for medicinal chemists to navigate and optimize chemical space. We will delve into its fundamental properties, scalable synthetic routes, and strategic applications in drug design, providing researchers and drug development professionals with a comprehensive resource.

Core Compound Identification

  • Chemical Name: 6-Aza-bicyclo[3.1.1]heptan-3-ol

  • CAS Number: 2387534-84-9[1]

  • Molecular Formula: C₆H₁₁NO[1]

Physicochemical and Computational Properties

The molecular structure of 6-Aza-bicyclo[3.1.1]heptan-3-ol imparts specific physicochemical characteristics that are critical for its role in medicinal chemistry. Its bicyclic nature eliminates bond rotation, creating a rigid framework. The presence of both a hydrogen bond donor (-OH) and acceptor (-N-) within this compact structure influences properties like solubility and membrane permeability.

A summary of its key computed properties is presented below:

PropertyValueSource
Molecular Weight 113.16 g/mol [1]
Topological Polar Surface Area (TPSA) 32.26 Ų[1]
LogP (Octanol-Water Partition Coefficient) -0.1284[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 0[1]

Synthesis and Strategic Rationale

The utility of any novel building block in drug discovery is contingent upon its accessibility through practical and scalable synthetic methods. The 6-azabicyclo[3.1.1]heptane core has been the subject of synthetic efforts aimed at producing multi-gram quantities necessary for extensive medicinal chemistry campaigns.

Synthetic Workflow Overview

A robust approach to 3-substituted 6-azabicyclo[3.1.1]heptanes, including the target amino alcohol, has been developed.[2] The strategy hinges on the construction of a key bicyclic intermediate, N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, which serves as a versatile precursor for a variety of functional groups at the 3-position.[2]

G Start1 cis-2,4-bis(mesyloxymethyl) azetidine-1-carboxylate Step1 Double Alkylation Start1->Step1 Start2 Diethyl Malonate Start2->Step1 Intermediate1 N-Boc Protected Bicyclic Diester Step1->Intermediate1 Formation of bicyclic core Step2 Hydrolysis Intermediate1->Step2 KeyIntermediate N-Boc-6-azabicyclo[3.1.1]heptane -3,3-dicarboxylic acid (Common Intermediate) Step2->KeyIntermediate Step3 Monodecarboxylation KeyIntermediate->Step3 Intermediate2 cis/trans Mixture of Monocarboxylic Acids Step3->Intermediate2 Step4 Diastereomer Separation & Functional Group Transformation (e.g., Curtius) Intermediate2->Step4 Product Diastereopure cis- and trans- N-Boc-6-azabicyclo[3.1.1]heptan-3-ol and other derivatives Step4->Product Access to specific 3-substituted analogs

Caption: Generalized synthetic workflow for 3-substituted 6-azabicyclo[3.1.1]heptanes.

Experimental Protocol: Synthesis of the Core Intermediate

The following protocol is a representative, conceptual methodology based on published large-scale syntheses of the scaffold.[2]

Objective: To synthesize the key intermediate, N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid.

Materials:

  • cis-N-Boc-2,4-bis(hydroxymethyl)azetidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Diethyl malonate

  • Sodium hydride (NaH) or other suitable base

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Aqueous acid (e.g., HCl) for workup

Procedure:

  • Mesylation of the Diol:

    • Dissolve cis-N-Boc-2,4-bis(hydroxymethyl)azetidine in an anhydrous solvent like DCM under an inert atmosphere (N₂).

    • Cool the solution to 0 °C in an ice bath.

    • Add a suitable base (e.g., TEA) dropwise, followed by the slow addition of methanesulfonyl chloride.

    • Allow the reaction to stir at 0 °C and then warm to room temperature until TLC or LCMS analysis indicates complete consumption of the starting material.

    • Perform an aqueous workup to isolate the crude cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate.

  • Double Alkylation (Cyclization):

    • In a separate flask, prepare a solution of diethyl malonate in an anhydrous solvent like THF.

    • Add a strong base (e.g., NaH) portion-wise at 0 °C to deprotonate the malonate.

    • Slowly add a solution of the previously prepared dimesylate to the activated malonate solution.

    • Heat the reaction mixture to reflux and monitor for the formation of the bicyclic product. This key step forms the rigid [3.1.1]heptane core.[2]

    • After completion, quench the reaction carefully and perform an extractive workup to isolate the crude N-Boc protected bicyclic diester.

  • Hydrolysis to Dicarboxylic Acid:

    • Dissolve the crude diester in a mixture of THF and water.

    • Add an excess of a base such as LiOH.

    • Stir the reaction at room temperature or with gentle heating until saponification is complete.

    • Acidify the reaction mixture with aqueous HCl to protonate the carboxylates.

    • Extract the product into an organic solvent and concentrate to yield the target N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, which can be purified by crystallization or chromatography.

Application in Drug Discovery: A Piperidine Isostere

The primary value of the 6-azabicyclo[3.1.1]heptane scaffold lies in its role as a nonclassical, rigid isostere of the piperidine ring—one of the most ubiquitous heterocycles in approved pharmaceuticals.[3]

Rationale for Isosteric Replacement

Replacing a flexible piperidine ring with the conformationally locked 6-azabicyclo[3.1.1]heptane core can profoundly and beneficially impact a drug candidate's profile:

  • Conformational Rigidity: The bicyclic system locks the geometry of the substituent vectors, which can lead to a more defined interaction with the biological target and potentially increase potency and selectivity. Molecular structure analysis shows that cis isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes are three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer, while trans isomers can mimic less common "boat" piperidine conformations.[2]

  • Exploration of 3D Chemical Space: This scaffold introduces a defined three-dimensional architecture, moving away from the often "flat" structures of traditional drug molecules. This enables the exploration of new and previously inaccessible regions of target binding pockets.

  • Improved Metabolic Stability: The methylene bridge at the 2,6-positions can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, potentially reducing metabolic clearance and improving the pharmacokinetic profile.

  • Novelty and IP Position: The use of such advanced building blocks provides access to novel chemical matter, strengthening the intellectual property position of a drug discovery program.

Caption: Isosteric relationship between a piperidine ring and the 6-azabicyclo[3.1.1]heptane core.

Conclusion

6-Aza-bicyclo[3.1.1]heptan-3-ol and its parent scaffold represent a significant advancement in the toolbox of medicinal chemists. By providing a rigid, three-dimensional surrogate for the flexible piperidine ring, this building block enables the design of molecules with potentially enhanced potency, selectivity, and metabolic stability. The development of scalable synthetic routes ensures its availability for broad application in drug discovery programs, paving the way for the creation of next-generation therapeutics with superior pharmacological profiles.

References

  • ResearchGate. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | Request PDF. Available from: [Link]

  • PubMed. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. J Org Chem. 2024 Aug 2;89(15):10440-10450. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54594759, 3-Oxa-6-azabicyclo[3.1.1]heptane. Available from: [Link]

Sources

The Ascendance of Bridged Bicyclic Morpholines: A Guide to Scaffolds Redefining Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the quest for novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic properties is a perpetual endeavor. Among the scaffolds that have garnered significant attention, the bridged bicyclic morpholine has emerged as a powerful tool for drug designers. This in-depth technical guide provides a comprehensive exploration of these conformationally constrained heterocycles, from their synthesis to their profound impact on modern drug discovery. For researchers, scientists, and drug development professionals, understanding the nuances of these structures is paramount to unlocking their full potential in the creation of next-generation therapeutics.

Beyond the Chair: The Rationale for Bridging Morpholine

The morpholine ring is a well-established and frequently utilized fragment in medicinal chemistry, prized for its ability to improve solubility and other drug-like properties.[1][2] However, its inherent conformational flexibility, primarily existing in a chair-like conformation, can be a double-edged sword. While this flexibility allows for adaptation to various biological targets, it can also lead to entropic penalties upon binding and a lack of pre-organization for optimal target engagement.

Bridged bicyclic morpholines address this limitation by introducing a conformational lock, restricting the ring system into a more defined three-dimensional shape. This rigidity offers several key advantages:

  • Enhanced Potency and Selectivity: By pre-organizing the molecule into a bioactive conformation, the entropic cost of binding is reduced, often leading to a significant increase in potency. The fixed spatial arrangement of substituents can also lead to highly specific interactions with the target protein, enhancing selectivity against off-targets.

  • Improved Physicochemical Properties: The introduction of a bridge can modulate key properties like lipophilicity (logP/logD) and polar surface area (PSA). Interestingly, adding a one-carbon bridge to a morpholine can actually lower lipophilicity, a desirable trait for improving drug-like properties.[3] This is often attributed to changes in the molecule's overall shape and the enhancement of its polar surface area.[4]

  • Intellectual Property and Novelty: In the competitive landscape of drug discovery, novel scaffolds provide a clear path to new intellectual property. Bridged bicyclic morpholines represent a departure from "flat" medicinal chemistry, offering access to uncharted chemical space.[5]

  • Metabolic Stability: The rigid framework can shield metabolically labile sites from enzymatic degradation, potentially improving the pharmacokinetic profile of a drug candidate.

Crafting the Core: Synthetic Strategies for Bridged Bicyclic Morpholines

The synthesis of these intricate three-dimensional structures requires careful planning and execution. Several elegant strategies have been developed to access a variety of bridged bicyclic morpholine cores.

Intramolecular Cyclization Approaches

A common and effective strategy involves the intramolecular cyclization of a suitably functionalized precursor. This can be achieved through various chemical transformations.

Representative Protocol: Synthesis of 8-oxa-3-aza-bicyclo[3.2.1]octane

This protocol is adapted from a concise synthesis starting from furan-2,5-dicarboxylic acid.[6]

Step 1: Reduction of Furan-2,5-dicarboxylic acid

  • Reagents: Furan-2,5-dicarboxylic acid, Hydrogen gas (H2), Palladium on carbon (Pd/C), Acetic acid.

  • Procedure: A solution of furan-2,5-dicarboxylic acid in acetic acid is subjected to hydrogenation in the presence of a Pd/C catalyst. This reduces the furan ring to a tetrahydrofuran ring, yielding cis-tetrahydrofuran-2,5-dicarboxylic acid.

Step 2: Formation of the Di-ammonium Salt

  • Reagents: cis-Tetrahydrofuran-2,5-dicarboxylic acid, aqueous Ammonia (NH3).

  • Procedure: The dicarboxylic acid is treated with aqueous ammonia to form the corresponding di-ammonium salt.

Step 3: Thermal Cyclization (Solvent-Free)

  • Procedure: The di-ammonium salt is heated under solvent-free conditions. This thermolysis drives an intramolecular condensation to form the bicyclic imide, 8-oxa-3-aza-bicyclo[3.2.1]octane-2,4-dione. This key cyclization step is efficient and avoids the need for hazardous reagents or laborious purifications.[7]

Step 4: Reduction of the Bicyclic Imide

  • Reagents: 8-oxa-3-aza-bicyclo[3.2.1]octane-2,4-dione, Borane (BH3) in THF.

  • Procedure: The bicyclic imide is reduced with a reducing agent such as borane in tetrahydrofuran (THF) to yield the desired bridged bicyclic morpholine, 8-oxa-3-aza-bicyclo[3.2.1]octane. The product is typically isolated as its hydrochloride salt.

Causality in Experimental Choices: The choice of a solvent-free thermal cyclization in Step 3 is a key innovation. It is not only environmentally friendly but also highly efficient, driving the reaction to completion and simplifying purification. The use of borane for the final reduction is a standard and effective method for converting amides and imides to the corresponding amines.

G A Furan-2,5-dicarboxylic acid B cis-Tetrahydrofuran-2,5-dicarboxylic acid A->B H2, Pd/C, AcOH C Di-ammonium Salt B->C aq. NH3 D 8-oxa-3-aza-bicyclo[3.2.1]octane-2,4-dione C->D Thermolysis (Solvent-Free) E 8-oxa-3-aza-bicyclo[3.2.1]octane D->E BH3 in THF

Building from Chiral Pools

Another powerful approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct enantiomerically pure bridged systems. For instance, novel bridged morpholine-proline chimeras have been synthesized from 4-hydroxy-L-proline, embedding a γ-amino butyric acid (GABA) framework within the structure.[8] This strategy is particularly valuable for creating complex molecules with defined stereochemistry.

Impact on Drug Properties: A Quantitative Look

The incorporation of bridged bicyclic morpholines can have a dramatic and often beneficial impact on the physicochemical properties of a molecule.

PropertyMonocyclic MorpholineBridged Bicyclic MorpholineRationale for Change
Lipophilicity (cLogP) Typically moderateOften lowerIncreased PSA and more compact, globular shape can reduce hydrophobic surface area.[3][4]
Aqueous Solubility Generally goodOften enhancedThe lower lipophilicity and increased polarity contribute to improved solubility.
Metabolic Stability Can be susceptible to N-dealkylation or oxidationGenerally improvedThe rigid structure can sterically hinder access of metabolic enzymes to potential sites of metabolism.[5]
Brain Permeability (BBB) VariableCan be modulatedThe balance of lipophilicity and PSA is critical. Bridged systems can be fine-tuned to achieve optimal brain penetration.[4][9]

Applications in Medicinal Chemistry: Case Studies

The true value of a chemical scaffold is demonstrated through its successful application in drug discovery programs. Bridged bicyclic morpholines have shown immense promise in a variety of therapeutic areas.

Central Nervous System (CNS) Drug Discovery

Developing drugs that can effectively cross the blood-brain barrier (BBB) is a major challenge.[9][10] Bridged bicyclic morpholines have emerged as valuable tools in this arena. Their ability to modulate lipophilicity and present specific pharmacophoric elements in a defined orientation makes them ideal for targeting CNS proteins.[4] For example, the introduction of a bridged morpholine moiety has been shown to be beneficial for CNS candidates by decreasing lipophilicity, in part due to an enhancement of the polar surface area resulting from conformational changes.[4]

G cluster_0 Drug Candidate Properties A Bridged Bicyclic Morpholine Core B Reduced Lipophilicity A->B C Increased Polar Surface Area A->C D Enhanced Metabolic Stability A->D E Improved CNS Penetration B->E C->E D->E

Kinase Inhibitors

The morpholine moiety is a cornerstone in the design of kinase inhibitors, particularly for the PI3K/mTOR pathway.[7] Replacing a standard morpholine with a bridged analogue, such as 8-oxa-3-azabicyclo[3.2.1]octane, has been a successful strategy for achieving selectivity.[7] For instance, this substitution can enhance hydrophobic interactions within the kinase hinge region, leading to improved potency and selectivity for mTOR over other PI3K isoforms.[7] PQR620, a potent and selective mTOR inhibitor containing two 3,5-bridged morpholines, has demonstrated antitumor effects and promising brain-to-plasma distribution for CNS indications.[4]

Future Perspectives

The exploration of bridged bicyclic morpholines in medicinal chemistry is far from complete. Future directions in this exciting field include:

  • Development of Novel Synthetic Methodologies: The creation of more efficient and versatile synthetic routes will enable access to a wider diversity of bridged systems. This includes the development of enantioselective methods to control stereochemistry.

  • Exploration of New Bridging Patterns: Moving beyond the common [2.2.1] and [3.2.1] systems to explore larger or more complex bridged architectures could unlock new biological activities.

  • Bioisosteric Replacements: Investigating bridged bicyclic thiomorpholines and other heteroatom-substituted analogues can further expand the accessible chemical space and modulate drug properties.[11]

  • Integration with Computational Chemistry: The use of computational modeling to predict the properties and biological activities of novel bridged systems will accelerate the design-synthesis-test cycle.

References

  • ResearchGate. (n.d.). Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • Kou, B., Zhu, W., Liu, H., Shen, H. C., Wu, J., & Hu, T. (2017). Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry. Chemistry Letters, 46(6), 844-846. Retrieved from [Link]

  • Oxford Academic. (2017, April 15). Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry. Retrieved from [Link]

  • Cozzini, P., Basile, V., & Marverti, G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 555-574. Retrieved from [Link]

  • Zaytsev, A. V., Pickles, J. E., Harnor, S. J., Henderson, A. P., Alyasiri, M., Waddell, P. G., ... & Golding, B. T. (2016). Concise syntheses of bridged morpholines. RSC Advances, 6(60), 53955-53957. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2025, September 25). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Preparation of Novel Bridged Bicyclic Thiomorpholines as Potentially Useful Building Blocks in Medicinal Chemistry. | Request PDF. Retrieved from [Link]

  • Zaytsev, A. V., Pickles, J. E., Harnor, S. J., Henderson, A. P., Alyasiri, M., Waddell, P. G., ... & Golding, B. T. (2016). Concise syntheses of bridged morpholines. RSC Advances, 6(60), 53955-53957. Retrieved from [Link]

  • Cozzini, P., Basile, V., & Marverti, G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 555-574. Retrieved from [Link]

  • Chemspace. (2017, December 10). Morpholine analogues. Retrieved from [Link]

  • ACS Publications. (2021, November 22). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • PubMed. (2020, March 5). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • ACS Publications. (2021, January 18). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Bridged Bicyclic Systems as Acetylcholinesterase Reactivators and Pretreatment Drugs. Retrieved from [Link]

  • ACS Publications. (2018, September 6). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. Retrieved from [Link]

  • Beilstein Journals. (2022, January 11). Chemical and chemoenzymatic routes to bridged homoarabinofuranosylpyrimidines: Bicyclic AZT analogues. Retrieved from [Link]

Sources

Bridging the Gap: 6-Aza-bicyclo[3.1.1]heptan-3-ol as a High-Fidelity Piperidine Isostere

[1]

Executive Summary

In the landscape of modern medicinal chemistry, the "escape from flatland" initiative has driven a shift from planar aromatic systems to three-dimensional, sp³-rich scaffolds. While piperidine remains a ubiquitous pharmacophore—present in over 12,000 biologically active compounds—it often suffers from metabolic liabilities (CYP450-mediated

1

This guide analyzes 6-aza-bicyclo[3.1.1]heptan-3-ol , a bridged bicyclic amine that functions as a conformationally restricted, nonclassical bioisostere of piperidine.[1] By locking the nitrogen lone pair vector and rigidifying the carbon skeleton, this scaffold offers a unique solution to optimize potency, selectivity, and metabolic stability without significantly altering the steric footprint of the parent heterocycle.

Part 1: The Isosteric Rationale[2][3]

Geometric and Vector Analysis

The 6-aza-bicyclo[3.1.1]heptane core is structurally analogous to the pinane skeleton but incorporates a nitrogen atom at the bridgehead. Unlike piperidine, which undergoes rapid chair-chair interconversion (

  • The Cis Isomer (Exo): Mimics the chair conformation of piperidine. The C3-substituent (hydroxyl) projects equatorially, maintaining the spatial fidelity required for receptor pockets evolved to bind 4-substituted piperidines.

  • The Trans Isomer (Endo): Mimics the boat conformation. This allows access to "high-energy" bioactive conformations that are entropically disfavored for free piperidine but pre-organized in this scaffold.[1]

Exit Vector Analysis (EVA)

The angle of the substituent exit vector at C3 relative to the amine nitrogen is the critical parameter. In 4-hydroxypiperidine, this angle fluctuates; in 6-aza-bicyclo[3.1.1]heptan-3-ol, it is fixed.[1] This rigidity reduces the entropic cost of binding (


Isostere_Comparisoncluster_0Parent Scaffoldcluster_1Bridged IsosterePiperidine4-Hydroxypiperidine(Flexible Chair/Boat)Bicycle6-Aza-bicyclo[3.1.1]heptan-3-ol(Rigidified)Piperidine->Bicycle Bioisosteric ReplacementPropertiesOptimized Properties:1. Reduced Entropy Loss2. Metabolic Blocking3. Novel IP SpaceBicycle->Properties Yields

Figure 1: Conceptual transition from flexible piperidine to the rigidified [3.1.1] scaffold.

Part 2: Physicochemical Profile

The introduction of the methylene bridge across the C2-C6 positions of the piperidine ring alters the electronic environment of the nitrogen.

Basicity (pKa) Modulation

The bridgehead nitrogen in 6-aza-bicyclo[3.1.1]heptane exhibits increased s-character in its hybridization due to geometric strain (related to Bredt's rule constraints, though less severe in this size).

  • Piperidine pKa: ~11.0[1]

  • 6-Aza-bicyclo[3.1.1]heptane pKa: ~10.0 – 10.5[1]

  • Impact: The slightly lowered basicity can improve membrane permeability (LogD

    
    ) by increasing the fraction of neutral species at physiological pH, while maintaining sufficient basicity for salt bridge interactions in the binding pocket.
    
Metabolic Stability

A major liability of piperidine is oxidation at the


Table 1: Comparative Physicochemical Metrics

Property4-Hydroxypiperidine6-Aza-bicyclo[3.1.1]heptan-3-olImpact
Fsp³ 1.01.0Maintains 3D character
pKa (Calc) 11.110.2Improved Permeability
LogP -1.2-0.9Slight Lipophilicity Increase
Topological Polar Surface Area (TPSA) 32 Ų32 ŲIsosteric Fidelity
Metabolic Hotspot C2/C6 (

-oxidation)
C3 (Phase II Conjugation)Blocked Phase I Metabolism

Part 3: Synthetic Accessibility

Historically, the synthesis of [3.1.1] systems relied on the chiral pool (e.g., from (-)-

Current Best Practice: The most robust, scalable route utilizes a double alkylation strategy starting from azetidine precursors. This protocol, optimized by Enamine and recent literature, avoids the harsh conditions of pinene rearrangements.

Synthesis Workflow (The Azetidine Route)

Reagents Required:

  • Starting Material: N-Boc-azetidine-2,4-dicarboxylic acid (or its reduced mesylate form).[1]

  • Alkylation Agent: Diethyl malonate.[1]

  • Base: Sodium Hydride (NaH).[1]

  • Oxidant:[1] Lead(IV) acetate (Pb(OAc)

    
    ).
    
  • Reductant: Sodium Borohydride (NaBH

    
    ) or L-Selectride.[1]
    

Protocol:

  • Precursor Preparation: Convert cis-N-Boc-azetidine-2,4-dicarboxylic acid to the corresponding diol, then mesylate to generate cis-N-Boc-2,4-bis(mesyloxymethyl)azetidine .[1]

  • Cyclization (The Critical Step): React the dimesylate with diethyl malonate and NaH in DMF.

    • Mechanism:[1][2][3][4] Double nucleophilic displacement closes the 6-membered ring over the 4-membered azetidine, forming the [3.1.1] bridge.

    • Product: N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid diethyl ester.[1]

  • Decarboxylation: Hydrolyze the diester to the diacid. Treat with Pb(OAc)

    
     (oxidative decarboxylation) to yield N-Boc-6-azabicyclo[3.1.1]heptan-3-one .[1]
    
  • Stereoselective Reduction:

    • For 3-exo-ol (Chair mimic): Reduce with NaBH

      
       in MeOH (-78°C). Hydride attacks from the less hindered face.[1]
      
    • For 3-endo-ol (Boat mimic): Use bulky reductants like L-Selectride.[1]

Synthesis_WorkflowStartN-Boc-azetidine-2,4-dicarboxylateStep11. Reduction (LiAlH4)2. Mesylation (MsCl)Start->Step1Intermediate1cis-2,4-bis(mesyloxymethyl)azetidineStep1->Intermediate1Step2Double Alkylation(Diethyl malonate, NaH)Intermediate1->Step2Intermediate2Bicyclic DiesterStep2->Intermediate2Step31. Hydrolysis2. Pb(OAc)4 Oxidative DecarboxylationIntermediate2->Step3Ketone6-Aza-bicyclo[3.1.1]heptan-3-oneStep3->KetoneStep4Stereoselective Reduction(NaBH4 or L-Selectride)Ketone->Step4Final6-Aza-bicyclo[3.1.1]heptan-3-ol(Exo or Endo)Step4->Final

Figure 2: Step-by-step synthetic pathway from azetidine precursors to the target alcohol.[1]

Part 4: Strategic Applications in Drug Design

GPCR Antagonists (Orexin, Opioid)

In Orexin receptor antagonists, the piperidine ring often serves as a linker orienting two aromatic domains. Replacing this with 6-aza-bicyclo[3.1.1]heptane restricts the conformational ensemble.[1]

  • Application: If the bioactive conformation requires the substituents to be strictly equatorial (180° dihedral), the 3-exo isomer of the [3.1.1] system locks this geometry, potentially boosting potency by reducing the entropic penalty of binding.

Fragment-Based Drug Discovery (FBDD)

Because the [3.1.1] scaffold is small, rigid, and soluble, it is an ideal fragment. The 3-OH group provides a handle for "fragment growing" via ether or carbamate linkages, while the bridgehead nitrogen serves as the primary anchor point.

Kinase Inhibitors

Solvent-exposed regions of kinase inhibitors often employ piperazines or piperidines to improve solubility.[1] The [3.1.1] isostere can maintain this solubility while creating a novel IP position and potentially engaging distinct H-bond networks in the solvent front due to the fixed vector of the 3-OH group.

References

  • Enamine Ltd. (2024).[1][5] 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Journal of Organic Chemistry. Link[5]

  • Mykhailiuk, P. K. (2023).[1][2] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Link

  • Drug Hunter. (2022).[1][6] Why pKas Matter in Medicinal Chemistry. Link

  • ResearchGate. (2025). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. Link

  • TCI Chemicals. (2025).[1] Bioisosteres: Bridged Bicyclic Skeletons. Link

The Emergence of a Novel Scaffold: A Technical Guide to the First Scalable Synthesis of 6-Aza-bicyclo[3.1.1]heptan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Addressing the Need for Three-Dimensionality in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and intellectual property space is relentless. Flat, aromatic structures, while historically prevalent, often present challenges in terms of solubility, metabolic stability, and target selectivity. The principle of "escaping from flatland" has driven the exploration of three-dimensional bioisosteres that can mimic the spatial arrangement of traditional pharmacophores while offering a more nuanced interaction with biological targets. The 6-azabicyclo[3.1.1]heptane framework has emerged as a promising nonclassical isostere of piperidine, a ubiquitous motif in pharmaceuticals. This guide provides an in-depth technical overview of the pioneering first scalable synthesis of a key derivative, 6-Aza-bicyclo[3.1.1]heptan-3-ol, a versatile building block for drug development professionals.

Strategic Overview: A Multi-Step Approach to a Constrained Bicyclic System

The synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes, including the target 6-Aza-bicyclo[3.1.1]heptan-3-ol, was first reported on a large scale in 2024.[1][2] The overarching strategy hinges on the construction of the bicyclic core from a suitably functionalized azetidine precursor, followed by diastereoselective functionalization at the C3 position. The key to the scalability and success of this route lies in the robust and high-yielding nature of each transformation, allowing for the production of hundreds of grams of the core intermediate.[1][2]

The synthetic pathway can be logically divided into three main stages:

  • Core Construction: Formation of the 6-azabicyclo[3.1.1]heptane ring system through a double alkylation reaction.

  • Intermediate Refinement: Diastereoselective monodecarboxylation to introduce the desired substitution pattern at the C3 position.

  • Final Functionalization: Conversion of the C3 carboxylic acid functionality to the target hydroxyl group, yielding the cis- and trans-amino alcohols.

The following sections will delve into the experimental details and the scientific rationale behind each of these critical stages.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of the Key Intermediate: N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid

The construction of the bicyclic core is achieved through a pivotal double alkylation of a malonate ester with a bespoke azetidine-based electrophile. This approach is elegant in its efficiency, forming the two rings of the final product in a single, high-yielding step.

Workflow Diagram: Core Construction

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Step A cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate C Double Alkylation A->C B Diethyl Malonate B->C D N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid diethyl ester C->D E Hydrolysis D->E F N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid E->F

Caption: Synthesis of the dicarboxylic acid intermediate.

Experimental Protocol:

  • Preparation of cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate: This starting material is readily prepared on a kilogram scale from commercially available precursors. The cis stereochemistry is crucial for the subsequent intramolecular cyclization.

  • Double Alkylation: To a solution of diethyl malonate in a suitable aprotic solvent such as dimethylformamide (DMF), a strong base (e.g., sodium hydride) is added portionwise at 0 °C. The resulting enolate is then treated with tert-butyl cis-2,4-bis((methylsulfonyloxy)methyl)azetidine-1-carboxylate. The reaction mixture is stirred at room temperature until completion. The rationale for using mesylates as leaving groups is their high reactivity in SN2 reactions, which facilitates the double alkylation process.

  • Hydrolysis: The resulting diethyl ester is hydrolyzed using a strong base like sodium hydroxide in a mixture of water and a co-solvent such as ethanol, followed by acidification to yield tert-butyl 3,3-dicarboxy-6-azabicyclo[3.1.1]heptane-6-carboxylate. This intermediate was obtained in quantities up to 400 grams in a single run.[1][2]

Part 2: Diastereoselective Monodecarboxylation

With the core bicyclic structure in hand, the next critical step is the selective removal of one of the two carboxylic acid groups at the C3 position. This monodecarboxylation is a key transformation that sets the stage for the introduction of various substituents, including the desired hydroxyl group.[1][2] The reaction conditions can be tuned to favor the formation of either the cis or trans diastereomer of the resulting N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid.

Workflow Diagram: Monodecarboxylation

G A N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid B Monodecarboxylation A->B C Separable Mixture of Diastereomers B->C D cis-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid C->D E trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid C->E

Caption: Formation of cis and trans carboxylic acids.

Experimental Protocol:

  • Monodecarboxylation: The N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid is heated in a high-boiling point solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 150-160 °C) until the evolution of carbon dioxide ceases. This thermal decarboxylation proceeds through a cyclic transition state.

  • Diastereomer Separation: The resulting mixture of cis and trans diastereomers of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid can be readily separated by column chromatography. This separation is critical for obtaining stereochemically pure final products.[1][2]

An alternative and noteworthy transformation of the dicarboxylic acid intermediate is an oxidative decarboxylation. Treatment with lead(IV) acetate (Pb(OAc)₄) leads to the formation of a 2,6-methanopiperidone derivative, showcasing the versatility of this key intermediate for accessing other related scaffolds.[1][2]

Part 3: Final Functionalization to 6-Aza-bicyclo[3.1.1]heptan-3-ol

The final stage of the synthesis involves the conversion of the separated cis- and trans-carboxylic acids into the corresponding amino alcohols. This is typically achieved through a reduction of the carboxylic acid functionality.

Workflow Diagram: Reduction to Amino Alcohols

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products A cis/trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid B Reduction A->B C cis-N-Boc-6-azabicyclo[3.1.1]heptan-3-ol B->C D trans-N-Boc-6-azabicyclo[3.1.1]heptan-3-ol B->D

Caption: Synthesis of the target amino alcohols.

Experimental Protocol:

  • Carboxylic Acid Reduction: The separated cis- or trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid is dissolved in an ethereal solvent such as tetrahydrofuran (THF). A suitable reducing agent, for example, borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄), is added carefully at 0 °C. The choice of reducing agent is critical; borane is generally preferred for its chemoselectivity and milder reaction conditions compared to LiAlH₄. The reaction is stirred until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched by the slow addition of water or an acidic solution. The product is then extracted into an organic solvent, dried, and purified by column chromatography to yield the diastereomerically pure cis- or trans-N-Boc-6-azabicyclo[3.1.1]heptan-3-ol.

  • Deprotection (Optional): The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to afford the final, unprotected 6-Aza-bicyclo[3.1.1]heptan-3-ol as a salt.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic StepScale
tert-butyl cis-2,4-bis((methylsulfonyloxy)methyl)azetidine-1-carboxylateC₁₄H₂₇NO₈S₂417.49MesylationUp to 1 kg[1][2]
tert-butyl 3,3-dicarboxy-6-azabicyclo[3.1.1]heptane-6-carboxylateC₁₄H₂₁NO₆315.32Double Alkylation & HydrolysisUp to 400 g[1][2]
cis/trans-tert-butyl 3-carboxy-6-azabicyclo[3.1.1]heptane-6-carboxylateC₁₃H₂₁NO₄271.31MonodecarboxylationUp to 100 g[1][2]
cis/trans-tert-butyl 3-(hydroxymethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylateC₁₃H₂₃NO₃257.33ReductionGram scale

Conclusion and Future Outlook

The development of a scalable synthesis for 3-substituted 6-azabicyclo[3.1.1]heptanes, including the valuable amino alcohol derivatives, represents a significant advancement in the field of medicinal chemistry. This robust and efficient route provides access to a new class of three-dimensional building blocks that can be readily incorporated into drug discovery programs. The availability of both cis and trans diastereomers allows for a systematic exploration of the structure-activity relationships of this novel scaffold. Molecular modeling studies have indicated that the cis isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes act as three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer, while the trans isomers can be considered as mimics of the less common "boat" conformation of piperidines.[1][2] This conformational diversity further enhances the utility of this scaffold in the design of next-generation therapeutics.

References

  • Mykhailiuk, P. K., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. [Link]

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Methodological & Application

Application Notes and Protocols for the Large-Scale Synthesis of 3-Substituted 6-Azabicyclo[3.1.1]heptanes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 3-Substituted 6-Azabicyclo[3.1.1]heptanes in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties upon drug candidates is relentless. The 3-substituted 6-azabicyclo[3.1.1]heptane framework has emerged as a compelling structural motif, serving as a nonclassical, conformationally restricted isostere of the ubiquitous piperidine ring.[1][2][3] This bicyclic system offers a unique three-dimensional exit vector geometry that can be exploited to optimize interactions with biological targets.[4] Notably, cis-isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes mimic the common 1,4-disubstituted piperidine chair conformation, while the corresponding trans-isomers present as rare "boat" piperidine bioisosteres, thus providing chemists with a tool to explore novel regions of chemical space.[1][2][4]

This guide provides a comprehensive overview of a robust and scalable synthetic route to key 3-substituted 6-azabicyclo[3.1.1]heptane building blocks, developed to meet the demands of drug development programs. The protocols detailed herein are designed for large-scale production, with demonstrated success at the multigram to kilogram scale.[1][3]

Synthetic Strategy: A Modular Approach to Core Scaffold Construction

The cornerstone of a successful large-scale synthesis is a convergent and efficient route that utilizes readily available and cost-effective starting materials. The strategy outlined here centers on the construction of a versatile common intermediate, tert-butyl 6-azabicyclo[3.1.1]heptane-3,3-dicarboxylate, from which a variety of 3-substituted derivatives can be accessed.

The key transformation is a double alkylation of a malonate ester with a pre-functionalized azetidine derivative, cis-tert-butyl 2,4-bis((methylsulfonyloxy)methyl)azetidine-1-carboxylate. This intramolecular cyclization efficiently forges the bicyclic core of the target scaffold. The resulting gem-dicarboxylic ester serves as a branching point for further diversification.

Subsequent selective manipulations of the carboxylic acid functionalities, including monodecarboxylation and oxidative bis-decarboxylation, provide access to key 3-monosubstituted and 3-keto derivatives, respectively. These can then be further elaborated to introduce a range of functional groups, such as amines and alcohols, in both cis and trans configurations.

G cluster_0 Core Synthesis cluster_1 Diversification Azetidine cis-2,4-bis(mesyloxymethyl) azetidine-1-carboxylate Dicarboxylic_Acid N-Boc-6-azabicyclo[3.1.1]heptane- 3,3-dicarboxylic acid Azetidine->Dicarboxylic_Acid Double Alkylation Malonate Malonate Ester Malonate->Dicarboxylic_Acid Monocarboxylic_Acid cis/trans-N-Boc-6-azabicyclo[3.1.1] heptane-3-carboxylic acids Dicarboxylic_Acid->Monocarboxylic_Acid Monodecarboxylation Ketone 2,6-Methanopiperidone Derivative Dicarboxylic_Acid->Ketone Oxidative Decarboxylation Diamines cis/trans-Diamines Monocarboxylic_Acid->Diamines Functional Group Transformation Amino_Alcohols cis/trans-Amino Alcohols Monocarboxylic_Acid->Amino_Alcohols Functional Group Transformation

Caption: Synthetic workflow for 3-substituted 6-azabicyclo[3.1.1]heptanes.

Detailed Protocols and Experimental Insights

The following protocols are based on established and scalable procedures.[1][2][3] All operations should be conducted in a well-ventilated fume hood by trained personnel, adhering to all relevant safety precautions.

Part 1: Synthesis of the Key Intermediate, tert-butyl 6-azabicyclo[3.1.1]heptane-3,3-dicarboxylate

This two-step sequence involves the formation of the bicyclic core through a double alkylation reaction, followed by hydrolysis of the resulting diester.

Step 1: Double Alkylation of Diethyl Malonate

  • Rationale: This step constitutes the key carbon-carbon bond-forming reaction to construct the bicyclic framework. Sodium hydride is a strong base that efficiently deprotonates diethyl malonate to form the nucleophilic enolate. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium cation. The reaction is performed at an elevated temperature to drive the intramolecular cyclization to completion.

  • Protocol:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.0 eq) in anhydrous DMF, a solution of diethyl malonate (1.0 eq) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction mixture is stirred at room temperature for 1 hour, or until hydrogen evolution ceases.

    • A solution of cis-tert-butyl 2,4-bis((methylsulfonyloxy)methyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DMF is added dropwise to the reaction mixture.

    • The reaction is heated to 80-90 °C and stirred for 12-18 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting mesylate.

    • The reaction is cooled to room temperature and quenched by the slow addition of water.

    • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford diethyl tert-butyl 6-azabicyclo[3.1.1]heptane-3,3-dicarboxylate.

Step 2: Hydrolysis to N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid

  • Rationale: Saponification of the diethyl ester to the corresponding dicarboxylic acid is achieved using a strong base, such as sodium hydroxide, in a mixed aqueous-alcoholic solvent system to ensure solubility of the substrate. Subsequent acidification protonates the carboxylate salt, leading to the precipitation of the desired dicarboxylic acid. This intermediate has been successfully synthesized on a 400 g scale in a single run.[1][3]

  • Protocol:

    • To a solution of diethyl tert-butyl 6-azabicyclo[3.1.1]heptane-3,3-dicarboxylate (1.0 eq) in a mixture of ethanol and water, sodium hydroxide (3.0-4.0 eq) is added.

    • The reaction mixture is heated to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • The mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

    • The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid as a white solid.

Part 2: Diversification of the Core Intermediate

The dicarboxylic acid intermediate is a versatile precursor to a range of 3-substituted analogs.

Protocol 2a: Monodecarboxylation to cis- and trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids

  • Rationale: Heating the dicarboxylic acid in a high-boiling polar aprotic solvent, such as DMF, facilitates the thermal decarboxylation of one of the carboxylic acid groups. This reaction typically yields a separable mixture of the cis and trans diastereomers. The separation can often be achieved by fractional crystallization or column chromatography. This process has been demonstrated on a 100 g scale.[1][2]

  • Protocol:

    • A solution of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid (1.0 eq) in DMF is heated to 120-140 °C for 2-4 hours, or until gas evolution ceases and LC-MS analysis indicates complete conversion.

    • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The crude residue, containing a mixture of cis- and trans-isomers, is purified and separated by column chromatography on silica gel or by fractional crystallization to provide the pure diastereomers.

Protocol 2b: Oxidative Decarboxylation to a 2,6-Methanopiperidone Derivative

  • Rationale: Lead(IV) acetate is a powerful oxidizing agent that can effect the oxidative bis-decarboxylation of gem-dicarboxylic acids to form ketones. This reaction proceeds through a free-radical or ionic mechanism and provides a direct route to the 3-keto analog of the 6-azabicyclo[3.1.1]heptane scaffold. This synthesis has been performed on a 400 g scale.[1][2]

  • Protocol:

    • To a stirred solution of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid (1.0 eq) in a suitable solvent such as benzene or acetonitrile, lead(IV) acetate (1.1-1.2 eq) is added portion-wise.

    • The reaction mixture is heated to reflux for 1-2 hours, or until the reaction is complete.

    • The mixture is cooled to room temperature and filtered through a pad of celite to remove insoluble lead salts.

    • The filtrate is washed with aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the 2,6-methanopiperidone derivative.

Data Summary

CompoundScale of SynthesisTypical YieldPurity
N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acidUp to 400 gHigh>95% by NMR
cis/trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids (mixture)Up to 100 gGood to HighDiastereomeric mixture, separable
2,6-Methanopiperidone derivativeUp to 400 gModerate>95% after chromatography

Conclusion and Future Perspectives

The synthetic routes detailed in this application note provide a robust and scalable platform for the production of 3-substituted 6-azabicyclo[3.1.1]heptanes. The key dicarboxylic acid intermediate is readily accessible on a large scale and serves as a versatile precursor for a wide range of derivatives. The ability to generate both cis and trans isomers allows for a thorough exploration of the structure-activity relationships in drug discovery programs. These building blocks are now commercially available, facilitating their rapid incorporation into medicinal chemistry efforts.

G cluster_0 Key Intermediate Synthesis cluster_1 Diversification Pathways Start Azetidine dimesylate + Diethyl malonate Diester N-Boc Diethyl Ester Start->Diester NaH, DMF Diacid N-Boc Dicarboxylic Acid Diester->Diacid NaOH, EtOH/H2O Monoacid cis/trans-Mono-acids Diacid->Monoacid Heat, DMF Ketone 3-Keto derivative Diacid->Ketone Pb(OAc)4

Caption: Key transformations in the large-scale synthesis.

References

  • Chernykh, A. V.; Vashchenko, B. V.; Shishkina, S. V.; Volochnyuk, D. M.; Grygorenko, O. O. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. J. Org. Chem.2024 , 89 (15), 10440–10450. [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ACS Publications. [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | Request PDF. ResearchGate. [Link]

  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate | Request PDF. ResearchGate. [Link]

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block | Request PDF. ResearchGate. [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. [Link]

Sources

Application Note: Integrating 6-Aza-bicyclo[3.1.1]heptan-3-ol as a 3D Bioisostere in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief: Escaping Flatland

In the pursuit of optimized pharmacokinetics and reduced off-target toxicity, medicinal chemistry has aggressively shifted toward increasing the fraction of sp3-hybridized carbons (Fsp3) in drug candidates. The 6-azabicyclo[3.1.1]heptane scaffold has recently emerged as a highly versatile, nonclassical bioisostere[1]. Specifically, 6-aza-bicyclo[3.1.1]heptan-3-ol offers dual orthogonal functionalization vectors (the secondary amine and the hydroxyl group), making it an ideal building block for replacing metabolically vulnerable piperidines, morpholines, and even flat aromatic systems[2].

As a Senior Application Scientist, I have designed this technical guide to provide researchers with the structural rationale and self-validating protocols necessary to successfully incorporate this highly strained bicyclic system into active drug discovery pipelines.

Structural Rationale & Mechanistic Insights

The decision to utilize 6-aza-bicyclo[3.1.1]heptan-3-ol over traditional saturated heterocycles is driven by three core mechanistic advantages:

  • Exit Vector Parameters (EVP): Stereochemistry dictates the 3D spatial arrangement of the attached pharmacophores. The cis-isomer of 3-substituted 6-azabicyclo[3.1.1]heptane perfectly mimics the exit vectors of a 1,4-disubstituted piperidine in its low-energy chair conformation[1]. Conversely, the trans-isomer acts as a surrogate for the rare "boat" conformation of piperidine, unlocking novel chemical space that is otherwise energetically inaccessible[1].

  • Metabolic Shielding: Planar aromatics (like pyridine or naphthalene) are highly susceptible to Cytochrome P450 (CYP450) oxidation. The bridged bicyclic nature of the 3.1.1 system introduces steric bulk that shields the core from enzymatic degradation while maintaining a similar topological polar surface area (TPSA)[2].

  • Basicity Tuning: The proximity of the bridging carbons to the nitrogen atom slightly modulates the pKa compared to standard piperidines. This subtle electronic shift often results in improved membrane permeability and a reduced hERG liability profile.

G A Traditional Scaffolds (Piperidines / Aromatics) B Metabolic Vulnerability (CYP450 Oxidation) A->B Susceptible C 6-Azabicyclo[3.1.1]heptan-3-ol (Bridged Bioisostere) A->C Bioisosteric Replacement D cis-Isomer (Chair Piperidine Mimic) C->D E trans-Isomer (Boat Piperidine Mimic) C->E F Enhanced PK Profile (High Fsp3, Stability) D->F E->F

Bioisosteric replacement logic for 6-azabicyclo[3.1.1]heptan-3-ol in drug design.

Experimental Protocols: Synthesis, Functionalization, and Validation

Working with highly strained bicyclic systems requires gentle yet highly efficient chemistry. The following protocols are designed as self-validating workflows, ensuring high fidelity and reproducibility at every step.

Protocol 1: Catalytic Hydrogenation for Scaffold Deprotection

Objective: Cleavage of the benzyl protecting group to yield the free trans-6-azabicyclo[3.1.1]heptan-3-ol[3]. Causality & Design: Strained bridged bicycles can be sensitive to harsh acidic or basic deprotections. Catalytic hydrogenation provides a mild, highly specific method. We utilize 50 psi of H2 to ensure complete conversion without the need for elevated temperatures that could induce ring-opening or degradation.

Step-by-Step Methodology:

  • Preparation: Dissolve trans-3-(benzyloxy)-6-azabicyclo[3.1.1]heptane (1.0 eq, e.g., 200 mg) in anhydrous Methanol (20 mL) in a pressure-rated reaction vessel[3].

  • Catalyst Addition: Add 10% Pd/C (25% w/w relative to substrate) under a steady stream of N2. Rationale: The N2 blanket prevents the pyrophoric Pd/C from igniting the methanol vapors.

  • Reaction: Degas the suspension and purge with H2 gas three times. Pressurize the vessel to 50 psi with H2 and stir at 30 °C for 12 hours[3].

  • Validation (In-Process QC): Sample 10 µL, filter, and analyze via LC-MS. The disappearance of the parent mass (M+H) and the emergence of the debenzylated product mass confirms completion.

  • Workup: Filter the mixture through a pad of Celite. Rationale: Celite completely traps the fine palladium particles, preventing heavy metal carryover which can cause false positives in downstream biological assays.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude trans-6-azabicyclo[3.1.1]heptan-3-ol, ready for immediate functionalization.

Protocol 2: Amide Coupling at the 6-Aza Position

Objective: Functionalize the secondary amine of the scaffold to build the target drug molecule. Causality & Design: The nitrogen in the 6-azabicyclo[3.1.1]heptane system is sterically hindered by the bridging methylene. Standard coupling reagents (like EDC/HOBt) often yield poor conversions. Therefore, we employ HATU, which forms a highly reactive 7-aza-OBt ester intermediate, overcoming the steric barrier.

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature. Rationale: DIPEA is a non-nucleophilic base that deprotonates the acid without competing for the activated ester.

  • Coupling: Add the deprotected 6-azabicyclo[3.1.1]heptan-3-ol (1.0 eq) to the activated mixture. Stir at room temperature for 4 hours.

  • Quench & Extraction: Dilute the reaction with EtOAc and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine to remove coupling byproducts.

  • Validation (QC): Perform 1H NMR (400 MHz, DMSO-d6). Look for the characteristic downfield shift of the bridgehead protons (typically around 4.0-4.5 ppm) which confirms successful N-acylation.

Protocol 3: In Vitro Microsomal Stability Assay

Objective: Validate the metabolic stability of the newly synthesized 6-aza-BCHep derivative against traditional flat-ring analogs. Causality & Design: To prove the bioisosteric advantage, the compound must survive Phase I metabolism. We use cold acetonitrile to instantly precipitate CYP enzymes, providing precise time-point snapshots for accurate half-life (t1/2) calculation.

Step-by-Step Methodology:

  • Incubation: Pre-incubate the test compound (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37 °C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the metabolic reaction.

  • Sampling: At predetermined time points (0, 15, 30, 60 minutes), extract 50 µL aliquots from the incubation matrix.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard. Rationale: The cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism precisely at the time mark.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CLint) and half-life.

Workflow S1 1. Scaffold Selection (cis/trans Isomers) S2 2. Deprotection (Pd/C Hydrogenation) S1->S2 S3 3. N-Functionalization (HATU Coupling) S2->S3 S4 4. O-Functionalization (Etherification) S2->S4 S5 5. In Vitro ADME (Microsomal Stability) S3->S5 S4->S5

Self-validating experimental workflow for scaffold incorporation and screening.

Quantitative Data Presentation

The following table summarizes the typical physicochemical shifts observed when replacing a standard piperidine or planar aromatic ring with the 6-azabicyclo[3.1.1]heptane scaffold.

Physicochemical Parameter1,4-Disubstituted PiperidinePlanar Aromatic (e.g., Pyridine)cis-6-Azabicyclo[3.1.1]heptanetrans-6-Azabicyclo[3.1.1]heptane
3D Conformation Mimicry ChairFlat (sp2)Chair-like (EVP Match)Boat-like (EVP Match)
Fraction sp3 (Fsp3) Moderate (~0.8)Low (0.0 - 0.2)High (1.0)High (1.0)
Aqueous Solubility (LogS) BaselinePoorImproved (10-100x increase)Improved (10-100x increase)
CYP450 Stability (t1/2) Moderate (< 30 min)Poor (< 15 min)Excellent (> 60 min)Excellent (> 60 min)
Synthetic Accessibility High (Commercial)High (Commercial)Moderate (Requires specific precursors)Moderate (Requires specific precursors)

References

  • Chernykh, A. V., et al. "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry, 2024. 1

  • Zhang, Z.-X., et al. "Breaking the 'rule-of-five' to access bridged bicyclic heteroaromatic bioisosteres." Nature Synthesis, 2026. 2

  • "Compounds, compositions, and methods." European Patent EP4536637A2, 2023. 3

Sources

Application Notes and Protocols for the Synthesis of N-Boc-6-azabicyclo[3.1.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of 6-Azabicyclo[3.1.1]heptanes as Nonclassical Piperidine Isosteres in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties upon drug candidates is perpetual. The 6-azabicyclo[3.1.1]heptane core has emerged as a compelling three-dimensional (3D) bioisostere for the ubiquitous piperidine ring.[1][2] Its rigid, bridged structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Unlike the flexible chair and boat conformations of piperidines, the 6-azabicyclo[3.1.1]heptane framework presents substituents in well-defined spatial orientations, providing a powerful tool for navigating and optimizing molecular interactions within complex biological systems.[3][4] This application note provides a detailed protocol for the synthesis of N-Boc-6-azabicyclo[3.1.1]heptane derivatives, focusing on a robust and scalable approach, as well as discussing modern synthetic innovations.

Strategic Approaches to the 6-Azabicyclo[3.1.1]heptane Core

Two primary strategies have gained prominence for the synthesis of the 6-azabicyclo[3.1.1]heptane scaffold: a classical double alkylation approach and a modern visible-light-mediated intramolecular cycloaddition.

  • Double Alkylation of Malonates: This method has proven to be highly effective for the large-scale synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes.[3][4] The key step involves the intramolecular double alkylation of a malonate with a suitably activated azetidine precursor, leading to the formation of the bicyclic core. This approach is particularly advantageous for producing a versatile dicarboxylic acid intermediate that can be further elaborated into a variety of derivatives.[2]

  • Visible-Light-Mediated [2+2] Cycloaddition: A more recent innovation employs a visible-light-mediated intramolecular [2+2] cycloaddition of aza-1,6-dienes.[1][5] This photocatalytic method leverages radical stabilization to selectively form the bridged bicyclic system over the more commonly observed fused bicycle. This strategy offers access to a diverse range of substituted 6-azabicyclo[3.1.1]heptanes.

This guide will provide a detailed, step-by-step protocol for the highly scalable double alkylation method, followed by an overview of the visible-light-mediated approach.

Detailed Protocol: Scalable Synthesis of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid

This protocol is based on the successful large-scale synthesis reported in the literature and is designed to be a self-validating system with clear checkpoints.[3][4]

Overall Synthetic Workflow

A cis-2,4-bis(hydroxymethyl)azetidine-1-carboxylate B cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate A->B Mesylation C Diethyl N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylate B->C Double Alkylation with Diethyl Malonate D N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid C->D Hydrolysis

Caption: Synthetic workflow for the preparation of the key dicarboxylic acid intermediate.

Materials and Reagents
ReagentCAS NumberSupplierNotes
tert-Butyl cis-2,4-bis(hydroxymethyl)azetidine-1-carboxylate-SynthesizedPrepare according to literature procedures.
Methanesulfonyl chloride (MsCl)124-63-0Sigma-AldrichUse freshly opened or distilled.
Triethylamine (TEA)121-44-8Sigma-AldrichDry over KOH.
Dichloromethane (DCM)75-09-2Sigma-AldrichAnhydrous grade.
Diethyl malonate105-53-3Sigma-Aldrich
Sodium hydride (NaH), 60% dispersion in mineral oil7646-69-7Sigma-AldrichHandle with extreme care.
N,N-Dimethylformamide (DMF)68-12-2Sigma-AldrichAnhydrous grade.
Lithium hydroxide (LiOH)1310-65-2Sigma-Aldrich
Tetrahydrofuran (THF)109-99-9Sigma-Aldrich
Water (H₂O)7732-18-5MilliporeDeionized.
Hydrochloric acid (HCl)7647-01-0Sigma-AldrichConcentrated and 1M solutions.
Ethyl acetate (EtOAc)141-78-6Sigma-Aldrich
Brine-Lab preparedSaturated NaCl solution.
Sodium sulfate (Na₂SO₄)7757-82-6Sigma-AldrichAnhydrous.
Step-by-Step Protocol

Part 1: Synthesis of tert-Butyl cis-2,4-bis((methylsulfonyloxy)methyl)azetidine-1-carboxylate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve tert-butyl cis-2,4-bis(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Triethylamine: Add triethylamine (3.0 eq) dropwise to the cooled solution, ensuring the temperature does not exceed 5 °C.

  • Addition of Mesyl Chloride: Add methanesulfonyl chloride (2.5 eq) dropwise to the reaction mixture. A precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product is often used in the next step without further purification.

Part 2: Synthesis of Diethyl N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylate

  • Preparation of Sodium Hydride: In a separate flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 2.5 eq) in anhydrous N,N-dimethylformamide (DMF, 5 volumes).

  • Addition of Diethyl Malonate: Cool the NaH suspension to 0 °C and add diethyl malonate (1.2 eq) dropwise. Stir the mixture until the evolution of hydrogen gas ceases.

  • Addition of the Dimesylate: Add a solution of the crude tert-butyl cis-2,4-bis((methylsulfonyloxy)methyl)azetidine-1-carboxylate from Part 1 in anhydrous DMF (5 volumes) to the sodium malonate solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C overnight.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the dimesylate.

  • Workup: Cool the reaction mixture to room temperature and carefully quench with water. Extract the product with ethyl acetate. Wash the combined organic extracts with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired bicyclic diester.

Part 3: Synthesis of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid

  • Hydrolysis: Dissolve the purified diethyl N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1, 10 volumes).

  • Addition of Base: Add lithium hydroxide (5.0 eq) to the solution and stir at room temperature overnight.

  • Reaction Monitoring: Monitor the hydrolysis by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. A white precipitate should form.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid as a white solid. This intermediate can be obtained in high yields (up to 400 g in a single run) and serves as a common precursor for various derivatives.[3][4]

Further Functionalization of the Dicarboxylic Acid Intermediate

The N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid is a versatile intermediate that can be transformed into a range of valuable building blocks for drug discovery.

A N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid B 2,6-Methanopiperidone derivative A->B Pb(OAc)₄-mediated oxidative decarboxylation C N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids (cis and trans mixture) A->C Monodecarboxylation D Diastereopure cis- and trans- N-Boc-monoprotected diamines and amino alcohols C->D Further functional group transformations

Caption: Key transformations of the dicarboxylic acid intermediate.

  • Oxidative Decarboxylation: Treatment of the dicarboxylic acid with lead tetraacetate (Pb(OAc)₄) can yield a 2,6-methanopiperidone derivative.[3][4]

  • Monodecarboxylation: Heating the dicarboxylic acid can lead to monodecarboxylation, providing a mixture of cis and trans N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids, which are often separable by chromatography.[3][4] These separated isomers can then be converted into diastereopure amino alcohols and diamines.

Alternative Strategy: Visible-Light-Mediated Intramolecular [2+2] Cycloaddition

For researchers interested in exploring a wider range of substitution patterns, a visible-light-mediated intramolecular [2+2] cycloaddition of aza-1,6-dienes presents a powerful alternative.[1][5]

Key Features of this Approach:

  • Mechanism: This method utilizes a photocatalyst, such as an iridium complex, to promote a 6-exo-trig cyclization, which is typically disfavored by Baldwin's rules. The presence of a radical-stabilizing group on the alkene is crucial for directing the reaction towards the desired bridged bicyclic product.

  • Scope: This approach has been shown to tolerate a variety of substituents on the alkene and the nitrogen-containing tether, allowing for the synthesis of a diverse library of 6-azabicyclo[3.1.1]heptane derivatives.

  • Versatility: The resulting products can be further functionalized, highlighting the utility of this method for generating complex molecular architectures.

Conclusion

The 6-azabicyclo[3.1.1]heptane scaffold represents a significant opportunity in drug design, offering a rigid and tunable platform for the development of novel therapeutics. The detailed protocol for the double alkylation of malonates provides a reliable and scalable route to key N-Boc protected intermediates. Furthermore, the advent of modern synthetic methods, such as visible-light-mediated cycloadditions, is expanding the accessibility and diversity of these valuable building blocks. By leveraging these synthetic strategies, researchers can continue to explore the promising chemical space of 6-azabicyclo[3.1.1]heptane derivatives in their drug discovery programs.

References

  • ResearchGate. (n.d.). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | Request PDF. Retrieved from [Link]

  • American Chemical Society Publications. (2024, July 11). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2024, August 2). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. Retrieved from [Link]

Sources

application of 6-Aza-bicyclo[3.1.1]heptan-3-ol in the synthesis of PROTACs

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic application of 6-Aza-bicyclo[3.1.1]heptan-3-ol in the synthesis and optimization of Proteolysis Targeting Chimeras (PROTACs).

Executive Summary

The transition from flexible to rigid linker systems represents a paradigm shift in PROTAC development. While early-generation degraders relied on polyethylene glycol (PEG) or alkyl chains, these often suffer from poor metabolic stability and high entropic penalties during ternary complex formation.[1][2]

6-Aza-bicyclo[3.1.1]heptan-3-ol serves as a high-value rigid piperidine isostere .[1][2] Its bridged bicyclic architecture offers three critical advantages:

  • Conformational Constraint: Reduces the entropic cost of ternary complex formation (POI-PROTAC-E3), potentially enhancing degradation cooperativity.

  • "Escape from Flatland": Increases Fsp³ fraction, improving solubility and permeability compared to planar aromatic linkers.[2]

  • Orthogonal Functionalization: The secondary amine (N6) and secondary alcohol (C3) provide distinct, chemically orthogonal exit vectors for connecting the E3 ligase ligand and the Protein of Interest (POI) ligand.

Chemical Context & Mechanism

Structural Properties

The 6-aza-bicyclo[3.1.1]heptane core is a bridged system where the nitrogen atom bridges the C1 and C5 positions of a cyclohexane ring, forcing the ring into a rigid boat-like conformation.[1]

  • Geometry: Unlike the fluxional chair conformation of piperidine, this scaffold locks the exit vectors (N-H and O-H) into a defined spatial orientation.

  • Basicity: The bridgehead nitrogen is generally less basic than a standard piperidine, which can improve membrane permeability by reducing the fraction of ionized species at physiological pH.

Mechanism of Action in PROTACs

In a PROTAC, the linker is not merely a connector; it is a structural element that dictates the ternary complex geometry .

  • Flexible Linkers (PEG): Allow "floppy" binding.[1][2] The E3 and POI move freely, often failing to find the precise orientation required for ubiquitin transfer.

  • Rigid Linkers (6-Aza-bicyclo[3.1.1]heptan-3-ol): Pre-organize the molecule.[1][2] If the exit vectors match the required distance and angle between the E3 and POI binding pockets, the molecule acts as a "molecular staple," stabilizing the productive degradation complex.

Visualizing the Design Logic

The following diagram illustrates the mechanistic advantage of using a rigid scaffold over a flexible chain.

PROTAC_Mechanism cluster_flexible Flexible Linker (High Entropy) cluster_rigid Rigid Scaffold (Pre-organized) E3_flex E3 Ligase Linker_flex PEG Chain (Random Coil) E3_flex->Linker_flex POI_flex Target Protein Linker_flex->POI_flex Scaffold 6-Aza-bicyclo [3.1.1]heptan-3-ol Linker_flex->Scaffold Optimization E3_rigid E3 Ligase E3_rigid->Scaffold Vector A (Amine) POI_rigid Target Protein Scaffold->POI_rigid Vector B (Ether/Ester)

Figure 1: Mechanistic comparison of flexible PEG linkers versus the rigid 6-aza-bicyclo[3.1.1]heptan-3-ol scaffold. The rigid scaffold reduces conformational search space.

Experimental Protocols

Synthesis of the Scaffold (6-Aza-bicyclo[3.1.1]heptan-3-ol)

Note: While commercially available as a building block, in-house synthesis allows for stereochemical control (cis/trans).[1][2]

Prerequisites:

  • Reagents: Dimethyl malonate, cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate (prepared from azetidine precursors), Sodium hydride (NaH), Lithium aluminum hydride (LiAlH4) or select reducing agents.[1][2]

  • Equipment: Inert atmosphere glovebox or Schlenk line, LC-MS, NMR.[1][2]

Step-by-Step Methodology:

  • Cyclization (Double Alkylation):

    • Suspend NaH (2.5 equiv) in dry DMF at 0°C under Argon.

    • Add Dimethyl malonate (1.0 equiv) dropwise.[1][2] Stir for 30 min.

    • Add cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate (1.0 equiv).[1][2]

    • Heat to 80°C for 12 hours.

    • Checkpoint: Monitor by LC-MS for the formation of the bicyclic dicarboxylate intermediate.

    • Workup: Quench with NH4Cl, extract with EtOAc, and purify via flash chromatography.

  • Decarboxylation & Functionalization:

    • Hydrolyze the diester using LiOH/THF/H2O.[2]

    • Perform thermal decarboxylation (heat neat or in high-boiling solvent like DMSO at 140°C) to yield the mono-carboxylic acid.[1][2]

    • Critical Step: The resulting ketone (via oxidative decarboxylation strategies) or direct reduction of the acid/ester functionality is required to access the alcohol.

    • Alternative (Direct): If starting from the ketone intermediate (6-aza-bicyclo[3.1.1]heptan-3-one), reduce using NaBH4 in MeOH at 0°C to yield the 3-ol .[1][2]

    • Stereochemistry: NaBH4 reduction typically yields a mixture of endo and exo isomers.[2] Separate these isomers using preparative HPLC or chiral SFC before proceeding, as the vector geometry differs significantly.

Incorporation into PROTAC (Linker Synthesis)

This protocol describes using the scaffold as a central linker hub.

Workflow Diagram:

Synthesis_Workflow Start 6-Aza-bicyclo[3.1.1] heptan-3-ol (N-Boc) Step1 Step 1: O-Alkylation / Mitsunobu (Attach POI Ligand or Spacer) Start->Step1  POI-L-X   Step2 Step 2: N-Deprotection (TFA or HCl) Step1->Step2  -Boc   Step3 Step 3: N-Alkylation / Amidation (Attach E3 Ligand) Step2->Step3  E3-L-COOH   Final Final PROTAC Step3->Final

Figure 2: Divergent synthesis workflow for incorporating the scaffold.

Detailed Protocol:

Phase A: C3-Hydroxy Functionalization (POI Side) The hydroxyl group is less nucleophilic than the amine; however, since the amine is usually protected (e.g., N-Boc), we modify the alcohol first.

  • Reaction: Dissolve N-Boc-6-aza-bicyclo[3.1.1]heptan-3-ol (1 equiv) in dry THF.

  • Reagents: Add Triphenylphosphine (1.5 equiv) and the POI-Ligand-Linker-OH (or an alkyl halide spacer).

  • Activation: Add DIAD (Diisopropyl azodicarboxylate) dropwise at 0°C (Mitsunobu conditions).

  • Incubation: Stir at Room Temperature (RT) for 16 hours.

  • Validation: 1H NMR should show the disappearance of the CH-OH proton signal (approx.[2] 4.0 ppm) and appearance of the ether linkage.

Phase B: N6-Amine Functionalization (E3 Side)

  • Deprotection: Treat the intermediate from Phase A with 20% TFA in DCM (or 4M HCl in dioxane) for 1 hour to remove the Boc group. Remove volatiles under vacuum.[2]

  • Coupling: Dissolve the free amine salt in DMF/DIPEA (3 equiv).

  • Reaction: Add the E3 Ligand precursor (e.g., VHL-Ligand-COOH or Thalidomide-derivative-COOH) and HATU (1.2 equiv).[1][2]

  • Purification: Isolate the final PROTAC via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Analysis & Quality Control

Physicochemical Comparison

When replacing a piperazine linker with 6-aza-bicyclo[3.1.1]heptan-3-ol, expect the following shifts in properties:

PropertyPiperazine Linker6-Aza-bicyclo[3.1.1]heptaneImpact on PROTAC
Conformation Chair (Fluxional)Boat (Rigid/Bridged)Higher Selectivity (Defined Vector)
ClogP ~ -0.5~ 0.2Improved Permeability (Lipophilicity modulation)
Fsp³ 1.01.0Maintains solubility
Metabolic Stability Moderate (N-oxidation)High (Steric bulk protects N)Longer Half-life
Troubleshooting Guide
  • Issue: Low yield in Mitsunobu reaction at C3.

    • Cause: Steric hindrance of the bridged system.

    • Solution: Switch to S_N2 alkylation.[2] Convert the alcohol to a mesylate (MsCl, Et3N), then react with the nucleophilic partner (e.g., phenolate of the POI ligand).

  • Issue: Poor solubility of the final PROTAC.

    • Solution: The rigid scaffold is compact.[2] If solubility drops, ensure the other parts of the linker (connecting to the scaffold) contain solubilizing groups (e.g., mini-PEG units) or ensure the scaffold is protonated at physiological pH (though the bridgehead N is less basic, it can still form salts).

References

  • Synthesis of 3-Substituted 6-Azabicyclo[3.1.1]heptanes. Title: 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery.[1][2][3] Source:Journal of Organic Chemistry, 2024.[3] URL:[Link][1][3]

  • E3 Ligase Ligand Synthesis. Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Source:Frontiers in Chemistry, 2021.[2] URL:[Link]

  • Bicyclic Scaffolds as Bioisosteres. Title: Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes.[3][4][5] Source:ResearchGate / Chemical Society Reviews (Contextual).[1][2] URL:[Link]

Sources

Application Note: Functional Group Transformations of 6-Azabicyclo[3.1.1]heptane-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists seeking to utilize the 6-azabicyclo[3.1.1]heptane scaffold. This structure serves as a conformationally restricted,


-rich isostere of piperidine, offering unique exit vectors that allow molecules to "escape flatland" while maintaining favorable physicochemical properties.

Executive Summary & Structural Logic

The 6-azabicyclo[3.1.1]heptane scaffold is a bridged bicyclic system structurally related to the terpene pinane. In medicinal chemistry, it is increasingly deployed as a high-value bioisostere for piperidine and morpholine rings.

Unlike flexible piperidines, this scaffold locks substituents into precise vectors. The 3-carboxylic acid derivative offers two distinct diastereomers with radically different spatial projections:

  • 
    -Isomer (Endo):  Mimics the chair conformation  of 1,4-disubstituted piperidines.[1][2]
    
  • 
    -Isomer (Exo):  Mimics the boat conformation , providing access to chemical space often inaccessible with standard heterocycles.
    
Structural Numbering & Geometry

The numbering typically initiates at the bridgehead.

  • Positions 1, 5: Bridgehead carbons.

  • Position 6: Nitrogen atom (the 1-atom bridge).[3]

  • Position 3: Functionalization site (carboxylic acid).[1][2]

Critical Reaction Map

The following directed graph illustrates the primary synthetic workflows starting from the N-Boc-protected 3-carboxylic acid.

G Start N-Boc-6-azabicyclo [3.1.1]heptane-3-COOH Amide Amide Coupling (C3-Amides) Start->Amide HATU, R-NH2 Curtius Curtius Rearrangement (C3-Amines) Start->Curtius DPPA, tBuOH/BnOH Reduction Reduction (C3-Hydroxymethyl) Start->Reduction BH3·THF Deprotection N-Boc Deprotection (Free Amine) Start->Deprotection TFA or HCl N_Funct N-Alkylation/Arylation (Diversified Core) Deprotection->N_Funct R-X or Ar-X

Figure 1: Divergent synthesis pathways from the core 6-azabicyclo[3.1.1]heptane scaffold.

Protocol Module A: C3-Carboxylic Acid Transformations

The carboxylic acid at C3 is sterically accessible but sensitive to epimerization under harsh conditions. The following protocols prioritize high fidelity and retention of stereochemistry.

Protocol A1: High-Efficiency Amide Coupling

Objective: Coupling of sterically demanding amines to the C3-acid. Mechanism: HATU-mediated activation minimizes epimerization compared to carbodiimide methods.

Materials:

  • Substrate: N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid (1.0 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the carboxylic acid in 5 mL of anhydrous DMF under

    
     atmosphere.
    
  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at 0 °C for 15 minutes. Visual Cue: Solution typically turns yellow.

  • Addition: Add the amine partner (1.1 mmol).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LCMS (Acid peak

    
     usually disappears; Product 
    
    
    
    appears).
  • Workup: Dilute with EtOAc (30 mL). Wash with sat.

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Flash chromatography (typically 0-10% MeOH in DCM).

Protocol A2: Curtius Rearrangement (Acid Amine)

Objective: Converting the C3-acid to a C3-amine (isostere of 4-aminopiperidine). Safety Note: DPPA is potentially explosive; do not heat the neat reagent.

Step-by-Step Workflow:

  • Setup: Dissolve acid (1.0 mmol) in Toluene (10 mL). Add TEA (1.5 mmol).

  • Acyl Azide Formation: Add Diphenylphosphoryl azide (DPPA, 1.1 mmol) dropwise at RT. Stir for 1 hour.

  • Rearrangement: Heat the mixture to 80–90 °C for 2 hours. Observation: Evolution of

    
     gas indicates isocyanate formation.
    
  • Trapping:

    • For Boc-amine: Add excess

      
      -BuOH (10 equiv) and reflux for 12 hours.
      
    • For Cbz-amine: Add Benzyl alcohol (2.0 equiv) and reflux.

    • For Urea: Add an external amine (R-NH2) to the isocyanate intermediate.

  • Isolation: Evaporate toluene. Redissolve in EtOAc, wash with

    
    , and purify on silica.
    

Protocol Module B: N6-Nitrogen Functionalization

The bridge nitrogen (N6) is less nucleophilic than a standard piperidine nitrogen due to ring strain and steric shielding by the C2/C4 bridges.

Protocol B1: Controlled N-Alkylation

Challenge: Over-alkylation is rare due to steric bulk, but reaction rates can be slow.

Step-by-Step Workflow:

  • Deprotection: Treat N-Boc precursor with 4N HCl in Dioxane (RT, 2 h). Evaporate to dryness to get the HCl salt.

  • Free Basing: Suspend salt in MeCN. Add

    
     (4.0 equiv) and stir for 30 min.
    
  • Alkylation: Add alkyl halide (1.1 equiv).

  • Thermal Activation: Heat to 60 °C (sealed tube recommended for volatile halides).

  • Checkpoint: If reaction stalls (>24h), add catalytic KI (0.1 equiv) to facilitate Finkelstein reaction.

Advanced Module: The "Gem-Diacid" Route

For researchers requiring quaternary substitution at C3 (e.g., 3-methyl-3-amino derivatives), the 2,6-methanopiperidone intermediate is the critical gateway. This protocol is adapted from the foundational work by Enamine Ltd.

G Diacid Gem-Dicarboxylic Acid (Precursor) OxDecarb Oxidative Decarboxylation (Pb(OAc)4) Diacid->OxDecarb Pb(OAc)4, Pyridine Ketone 2,6-Methanopiperidone (Ketone Intermediate) OxDecarb->Ketone RedAm Reductive Amination (C3-Amines) Ketone->RedAm R-NH2, NaBH(OAc)3 Grignard Grignard Addition (C3-Tertiary Alcohols) Ketone->Grignard R-MgBr

Figure 2: Accessing the ketone intermediate for quaternary functionalization.

Key Insight: The oxidative decarboxylation of the gem-dicarboxylic acid using Lead(IV) acetate (


) yields the ketone (2,6-methanopiperidone).[1][2] This ketone is a versatile handle for introducing polarity or quaternary centers that are impossible to access via the mono-acid.

Data Summary & QC Parameters

Parametercis-Isomer (Endo)trans-Isomer (Exo)Notes
Piperidine Mimicry Chair ConformationBoat ConformationCritical for SAR exploration
Chromatography More Polar (typically)Less Polar (typically)Separable on Silica (EtOAc/Hex)

NMR Diagnostic
H3–H2/4 coupling

large
H3–H2/4 coupling

small
Use NOESY to confirm geometry
pKa (Acid) ~4.2~4.4Slightly influenced by N-Boc

Troubleshooting Guide:

  • Issue: Low yield in amide coupling.

    • Cause: Steric hindrance at C3.

    • Solution: Switch from HATU to acid chloride generation (Ghosez's reagent) prior to amine addition.

  • Issue: Epimerization of C3.

    • Cause: Overly basic conditions during workup.

    • Solution: Keep workup pH < 10; avoid strong bases like NaOH.

References

  • Synthesis and Drug Discovery Application: Mykhailiuk, P. K., et al. "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery."[1][2][4][5] The Journal of Organic Chemistry, 2024, 89 (15), 10440–10450.[2] [1][2]

  • Structural Analysis & Exit Vectors: Levterov, V. V., et al. "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going."[2] Journal of Medicinal Chemistry, 2021.[6]

  • General Bicyclo[3.1.1]heptane Chemistry: Ren, H., et al. "Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations."[6][7][8] Journal of the American Chemical Society, 2024.[1][7][8] [7]

Sources

The Strategic Application of 6-Aza-bicyclo[3.1.1]heptan-3-ol in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with 6-Aza-bicyclo[3.1.1]heptan-3-ol

In the landscape of contemporary drug discovery and organic synthesis, there is a decisive shift away from planar, two-dimensional structures towards more complex, three-dimensional molecular architectures. This "escape from flatland" is driven by the pursuit of compounds with enhanced target specificity, improved physicochemical properties, and novel intellectual property. Within this paradigm, saturated bicyclic scaffolds have emerged as critical building blocks, offering rigid frameworks that can mimic the spatial arrangement of functional groups found in traditional aromatic and heterocyclic systems.

Among these, the 6-azabicyclo[3.1.1]heptane core has garnered significant attention as a nonclassical isostere of the ubiquitous piperidine ring.[1] The constrained nature of this bicyclic system offers distinct conformational properties compared to the flexible piperidine chair and boat forms, providing a unique tool for medicinal chemists to explore chemical space. This guide focuses on a particularly valuable derivative, 6-Aza-bicyclo[3.1.1]heptan-3-ol , a versatile building block possessing both a secondary amine and a hydroxyl group, opening avenues for diverse and strategic functionalization.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It will provide an in-depth look at the synthesis of this key building block, its applications, and detailed protocols for its derivatization, underpinned by mechanistic rationale and authoritative references.

The 6-Aza-bicyclo[3.1.1]heptane Scaffold: A Privileged Motif

The 6-azabicyclo[3.1.1]heptane framework offers several advantages in the design of bioactive molecules:

  • Conformational Rigidity: The bicyclic nature of the scaffold restricts conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.[2] This rigidity also helps in minimizing the entropic penalty upon binding.

  • Metabolic Stability: The constrained framework can shield otherwise metabolically susceptible C-H bonds from enzymatic oxidation, potentially improving the pharmacokinetic profile of a drug candidate.[3]

  • Novel Exit Vectors: The three-dimensional arrangement of substituents on the 6-azabicyclo[3.1.1]heptane core provides unique exit vectors for functional groups, allowing for the exploration of new binding interactions within a target protein.

  • Piperidine Isosterism: The scaffold serves as an excellent bioisostere for the piperidine ring, a common motif in many approved drugs.[4][5] This allows for the modification of existing drug candidates to improve their properties while retaining key pharmacophoric elements. Molecular structure analysis has shown that cis-isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes are three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer, while trans-isomers can be considered as unusual "boat" piperidines.[1]

Synthesis of the Building Block: N-Boc-6-azabicyclo[3.1.1]heptan-3-ol

A robust and scalable synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes, including the key amino alcohol intermediates, has been developed.[1] The synthesis commences with readily available starting materials and proceeds through a key double alkylation step to construct the bicyclic core.

The synthesis of diastereopure cis- and trans-N-Boc-monoprotected amino alcohols is achieved through further functional group transformations of a common intermediate, N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid.[1] The reduction of the corresponding N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids yields the target amino alcohols.

cluster_0 Synthesis of the Bicyclic Core cluster_1 Diastereomer Separation and Functionalization azetidine cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate dicarboxylic_acid N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid azetidine->dicarboxylic_acid malonate Malonate malonate->dicarboxylic_acid Double Alkylation mono_acid_cis cis-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid dicarboxylic_acid->mono_acid_cis Monodecarboxylation mono_acid_trans trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid dicarboxylic_acid->mono_acid_trans amino_alcohol_cis cis-N-Boc-6-azabicyclo[3.1.1]heptan-3-ol mono_acid_cis->amino_alcohol_cis Reduction amino_alcohol_trans trans-N-Boc-6-azabicyclo[3.1.1]heptan-3-ol mono_acid_trans->amino_alcohol_trans Reduction

Caption: Synthetic pathway to cis- and trans-N-Boc-6-azabicyclo[3.1.1]heptan-3-ol.

Applications in Organic Synthesis

The N-Boc-protected 6-Aza-bicyclo[3.1.1]heptan-3-ol is a versatile intermediate for a variety of chemical transformations, allowing for the introduction of diverse functional groups at both the nitrogen and oxygen atoms.

O-Alkylation

The hydroxyl group can be readily alkylated under standard Williamson ether synthesis conditions to introduce a variety of substituents. This allows for the modulation of physicochemical properties such as lipophilicity and can be used to introduce linkers for further conjugation or to probe specific interactions within a biological target.

N-Arylation and N-Alkylation

Following deprotection of the Boc group, the secondary amine is available for functionalization. The Buchwald-Hartwig amination is a powerful method for the N-arylation of such amines, allowing for the synthesis of a wide range of N-aryl derivatives.[6][7] Reductive amination provides a straightforward route to N-alkylated products.

Protocols

The following protocols are provided as a guide for the derivatization of N-Boc-6-azabicyclo[3.1.1]heptan-3-ol. Researchers should adapt these procedures to their specific substrates and scales.

Protocol 1: General Procedure for O-Alkylation of N-Boc-6-azabicyclo[3.1.1]heptan-3-ol

This protocol describes a general method for the O-alkylation of N-Boc-6-azabicyclo[3.1.1]heptan-3-ol using an alkyl halide.

Materials:

  • N-Boc-6-azabicyclo[3.1.1]heptan-3-ol (cis or trans isomer)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-6-azabicyclo[3.1.1]heptan-3-ol (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction time will vary depending on the reactivity of the alkyl halide.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Sodium hydride is a reactive base that can react with moisture in the air. An inert atmosphere prevents the quenching of the base and potential side reactions.

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the reaction of NaH with water.

  • Stepwise Addition at Low Temperature: The deprotonation of the alcohol with NaH is an exothermic reaction. Adding the reagents at 0 °C helps to control the reaction temperature and prevent side reactions. The subsequent addition of the alkyl halide at low temperature also helps to control the reaction rate.

  • Quenching with NH₄Cl: The use of a mild acid like ammonium chloride is to neutralize any unreacted sodium hydride and the resulting alkoxide.

Protocol 2: Two-Step N-Arylation via Boc Deprotection and Buchwald-Hartwig Amination

This protocol outlines the N-arylation of 6-azabicyclo[3.1.1]heptan-3-ol with an aryl halide.

Step A: Boc Deprotection

Materials:

  • N-Boc-6-azabicyclo[3.1.1]heptan-3-ol (cis or trans isomer)

  • 4 M HCl in 1,4-dioxane or trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-6-azabicyclo[3.1.1]heptan-3-ol (1.0 equivalent) in DCM.

  • Add an excess of 4 M HCl in 1,4-dioxane or TFA (typically 5-10 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with saturated aqueous NaHCO₃ solution until the pH is ~8-9.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 6-azabicyclo[3.1.1]heptan-3-ol. This product is often used in the next step without further purification.

Step B: Buchwald-Hartwig N-Arylation

Materials:

  • 6-Aza-bicyclo[3.1.1]heptan-3-ol (from Step A)

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equivalent), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).

  • Add the base (1.5-2.0 equivalents).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a solution of 6-azabicyclo[3.1.1]heptan-3-ol (1.1-1.5 equivalents) in anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. Sterically hindered and electron-rich ligands are often required for challenging substrates.

  • Base: The base is required to deprotonate the amine and generate the active aminating agent. The choice of base can significantly impact the reaction rate and yield.

  • Inert and Anhydrous Conditions: The palladium catalyst is sensitive to oxygen, and the reaction requires anhydrous conditions to prevent side reactions.

Data Presentation

The following table summarizes representative yields for the derivatization of N-Boc-6-azabicyclo[3.1.1]heptan-3-ol based on analogous reactions reported in the literature for similar bicyclic amino alcohols. Actual yields will vary depending on the specific substrates and reaction conditions.

Reaction TypeSubstrateReagentProductRepresentative Yield (%)
O-AlkylationN-Boc-6-azabicyclo[3.1.1]heptan-3-olBenzyl bromideN-Boc-6-aza-bicyclo[3.1.1]heptan-3-yl benzyl ether70-90
N-Arylation6-Aza-bicyclo[3.1.1]heptan-3-ol4-Bromotoluene6-(p-tolyl)-6-azabicyclo[3.1.1]heptan-3-ol60-85

Conclusion

6-Aza-bicyclo[3.1.1]heptan-3-ol is a valuable and versatile building block in modern organic synthesis, particularly for applications in medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the design of novel bioactive molecules with improved pharmacological properties. The synthetic accessibility of this scaffold, coupled with the straightforward protocols for its derivatization, makes it an attractive tool for researchers seeking to explore new areas of chemical space. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this promising building block in their research endeavors.

References

  • Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Gomtsyan, A. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Pfaud, A., & Hofmann, P. (2006). Method for producing O-alkylated cyclic aminoalcohols.
  • Pinza, M., & Pifferi, G. (2005). 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

Sources

Application Notes & Protocols: A Guide to Catalyst-Controlled Annulations for the Synthesis of Azabicyclo[3.1.1]heptenes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Three-Dimensional Scaffolds in Modern Drug Discovery

In the realm of medicinal chemistry, the concept of "escaping from flatland" has become a pivotal strategy in the design of novel therapeutics. This approach advocates for the use of three-dimensional, saturated bicyclic scaffolds as bioisosteres for flat, aromatic rings to improve physicochemical properties such as solubility and metabolic stability, while exploring new chemical space.[1][2][3] Azabicyclo[3.1.1]heptenes (aza-BCHepes) are an emerging class of such scaffolds, envisioned as non-planar bioisosteres of pyridines.[1][3][4] The incorporation of a nitrogen atom into these bridged bicyclic structures presents a unique synthetic challenge but also offers a valuable opportunity to modulate the pharmacological properties of drug candidates.[1][3]

This comprehensive guide details practical and robust protocols for the divergent synthesis of 2- and 3-azabicyclo[3.1.1]heptenes through catalyst-controlled annulations of bicyclo[1.1.0]butanes (BCBs) with vinyl azides.[1][3] We will delve into two distinct catalytic systems that selectively yield either the 2-aza or 3-aza isomer, providing researchers with the tools to generate these valuable building blocks with high efficiency and functional group tolerance.[1][3]

Core Concepts: Divergent Synthesis through Catalyst Control

The central strategy discussed herein revolves around the reaction of readily accessible vinyl azides and bicyclo[1.1.0]butanes. The key to achieving divergent synthesis lies in the judicious choice of the catalyst, which dictates the reaction pathway and ultimately the structure of the resulting azabicyclo[3.1.1]heptene.[1][3]

  • Titanium(III)-Catalyzed [3+3] Annulation for 2-Azabicyclo[3.1.1]heptenes: A Ti(III) catalyst facilitates a single-electron reductive generation of C-radicals from BCBs. This initiates a [3+3] annulation cascade with vinyl azides, leading to the formation of the 2-azabicyclo[3.1.1]heptene scaffold.[1][3][5]

  • Scandium-Catalyzed [3+2] Annulation and Rearrangement for 3-Azabicyclo[3.1.1]heptenes: In contrast, a scandium-based catalytic system promotes a dipolar [3+2] annulation between the vinyl azide and the BCB. This initially forms a 2-azidobicyclo[2.1.1]hexane intermediate, which then undergoes a chemoselective rearrangement to furnish the thermodynamically more stable 3-azabicyclo[3.1.1]heptene.[1][2][3]

The ability to selectively synthesize either the 2-aza or 3-aza isomer from the same set of starting materials by simply changing the catalyst offers a powerful tool for rapidly generating structural diversity in drug discovery programs.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of the highest purity available. Anhydrous solvents should be used for all reactions, and reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.

  • Analytical Techniques: Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates. Product purification is typically achieved by flash column chromatography. Structural confirmation should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 1: Synthesis of 2-Azabicyclo[3.1.1]heptenes via Ti(III)-Catalyzed [3+3] Annulation

This protocol describes the synthesis of 2-azabicyclo[3.1.1]heptenes through a titanium-catalyzed radical-mediated [3+3] annulation.

Materials
  • Substituted vinyl azide (1.0 equiv)

  • Substituted bicyclo[1.1.0]butane (1.2 equiv)

  • Ti(Oi-Pr)₄ (10 mol%)

  • Cyclohexylmagnesium chloride (2.0 M in Et₂O, 20 mol%)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Step-by-Step Procedure
  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Ti(Oi-Pr)₄ (10 mol%) to anhydrous toluene. Cool the solution to room temperature.

  • Activation of Catalyst: To the stirred solution from Step 1, add cyclohexylmagnesium chloride (20 mol%) dropwise via syringe. The solution should change color, indicating the formation of the active Ti(III) species. Stir for 15 minutes at room temperature.

  • Reaction Assembly: To the activated catalyst solution, add the substituted vinyl azide (1.0 equiv) followed by the bicyclo[1.1.0]butane (1.2 equiv).

  • Reaction Conditions: Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-azabicyclo[3.1.1]heptene.

Data Presentation: Representative Examples of 2-Azabicyclo[3.1.1]heptene Synthesis
EntryVinyl Azide Substituent (R¹)Bicyclo[1.1.0]butane Substituent (R²)ProductYield (%)
1Phenyl-CO₂Et2-Phenyl-4-ethoxycarbonyl-2-azabicyclo[3.1.1]hept-3-ene85
24-Chlorophenyl-CO₂Et2-(4-Chlorophenyl)-4-ethoxycarbonyl-2-azabicyclo[3.1.1]hept-3-ene82
34-Methoxyphenyl-CO₂Et2-(4-Methoxyphenyl)-4-ethoxycarbonyl-2-azabicyclo[3.1.1]hept-3-ene88
4Thiophen-2-yl-CO₂Et2-(Thiophen-2-yl)-4-ethoxycarbonyl-2-azabicyclo[3.1.1]hept-3-ene75

Yields are based on the limiting vinyl azide substrate.

Visualization of the Ti(III)-Catalyzed [3+3] Annulation Workflow

Ti_Catalyzed_Workflow cluster_prep Catalyst Preparation & Activation cluster_reaction Annulation Reaction cluster_workup Workup & Purification Ti_O_i_Pr Ti(O-i-Pr)4 in Toluene Grignard c-HexMgCl Ti_O_i_Pr->Grignard Addition Active_Ti_III Active Ti(III) Catalyst Grignard->Active_Ti_III Activation Substrates Vinyl Azide + Bicyclo[1.1.0]butane Reaction_Mixture Reaction at 80 °C Substrates->Reaction_Mixture Addition to Catalyst Quench Quench with NaHCO3 (aq) Reaction_Mixture->Quench Extraction EtOAc Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure 2-Aza-BCHepe Purification->Final_Product

Caption: Workflow for Ti(III)-Catalyzed Synthesis of 2-Aza-BCHepe.

Protocol 2: Synthesis of 3-Azabicyclo[3.1.1]heptenes via Sc-Catalyzed [3+2] Annulation and Rearrangement

This protocol details the synthesis of 3-azabicyclo[3.1.1]heptenes through a scandium-catalyzed [3+2] annulation followed by a spontaneous rearrangement.

Materials
  • Substituted vinyl azide (1.0 equiv)

  • Substituted bicyclo[1.1.0]butane (1.5 equiv)

  • Sc(OTf)₃ (10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the substituted vinyl azide (1.0 equiv) and Sc(OTf)₃ (10 mol%) in anhydrous DCM.

  • Substrate Addition: To the stirred solution from Step 1, add the bicyclo[1.1.0]butane (1.5 equiv) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-azabicyclo[3.1.1]heptene.

Data Presentation: Representative Examples of 3-Azabicyclo[3.1.1]heptene Synthesis
EntryVinyl Azide Substituent (R¹)Bicyclo[1.1.0]butane Substituent (R²)ProductYield (%)
1Phenyl-CO₂Et3-Phenyl-5-ethoxycarbonyl-3-azabicyclo[3.1.1]hept-2-ene92
24-Fluorophenyl-CO₂Et3-(4-Fluorophenyl)-5-ethoxycarbonyl-3-azabicyclo[3.1.1]hept-2-ene90
32-Naphthyl-CO₂Et3-(2-Naphthyl)-5-ethoxycarbonyl-3-azabicyclo[3.1.1]hept-2-ene87
4Cyclohexyl-CO₂Et3-Cyclohexyl-5-ethoxycarbonyl-3-azabicyclo[3.1.1]hept-2-ene78

Yields are based on the limiting vinyl azide substrate.

Visualization of the Sc-Catalyzed [3+2] Annulation and Rearrangement Mechanism

Sc_Catalyzed_Mechanism Reactants Vinyl Azide + BCB + Sc(OTf)3 Catalyst Intermediate [3+2] Cycloaddition Intermediate: 2-Azidobicyclo[2.1.1]hexane Reactants->Intermediate Sc(III)-Catalyzed [3+2] Annulation Product Final Product: 3-Azabicyclo[3.1.1]heptene Intermediate->Product Chemoselective Rearrangement

Caption: Mechanism for Sc-Catalyzed Synthesis of 3-Aza-BCHepe.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The distinct reaction conditions (temperature, catalyst, solvent) for the synthesis of the 2-aza and 3-aza isomers should yield products with unique and readily distinguishable spectroscopic signatures. For instance, the chemical shifts in the ¹H and ¹³C NMR spectra for the bridgehead protons and carbons, as well as the olefinic protons, will be characteristically different for the two isomers. Cross-verification of the obtained spectroscopic data with published literature values is a critical validation step.[1][3] Furthermore, the high yields and functional group tolerance reported for these reactions provide a high degree of confidence in their reproducibility.[1][3]

Conclusion and Future Outlook

The catalyst-controlled divergent synthesis of 2- and 3-azabicyclo[3.1.1]heptenes from common precursors represents a significant advancement in the field of synthetic and medicinal chemistry.[1][3] These protocols provide a practical and efficient means of accessing these valuable scaffolds, which are poised to play an important role in the development of next-generation therapeutics. The synthetic utility of these methods is further enhanced by their scalability and the potential for post-catalytic transformations, which can provide access to a wide range of novel azabicyclic structures.[1][6] As the demand for three-dimensional molecular frameworks continues to grow in drug discovery, the strategies outlined in this guide will undoubtedly serve as a valuable resource for researchers at the forefront of this exciting field.

References

  • Lin, Z., Ren, H., Lin, X., Yu, X., & Zheng, J. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society, 146(27), 18565–18575. [Link]

  • R Discovery. (2024). Catalytic Annulation Research Articles - Page 1. [Link]

  • Journal of the American Chemical Society. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. [Link]

  • Liu, Y., Lin, S., et al. (2025). Divergent Synthesis of 1-Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes | Request PDF. [Link]

  • PubMed. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. [Link]

  • ChemRxiv. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. [Link]

  • Royal Society of Chemistry. (2025). Rhodium-catalyzed cycloaddition of bicyclo[1.1.0]butanes with N,N′-cyclic azomethine imines: en route to fused diaza-3D scaffolds. [Link]

  • ResearchGate. (2026). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres* | Request PDF*. [Link]

  • National Institutes of Health. (n.d.). Rhodium-Catalyzed Rearrangement Reaction of Azabicyclo[4.1.0]heptenes bearing Cyclopropyl and Aryl Groups to Arylhexahydroisoquinolines. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • National Center for Biotechnology Information. (n.d.). Divergent Synthesis of 1‑Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis. [Link]

  • PubMed. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. [Link]

  • Anderson, E. A. (2024). 2022 – 2025. Ed Anderson Group. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • The Journal of Organic Chemistry. (2010). Rhodium(I)-Catalyzed Cycloisomerization of 1,6-Enynes to Bicyclo[4.1.0]heptenes. [Link]

  • ResearchGate. (n.d.). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes | Request PDF. [Link]

Sources

Application Notes & Protocols: Synthesis of Diastereopure cis- and trans-Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Amino Alcohol Stereochemistry in Drug Development

Chiral amino alcohols are foundational structural motifs in a vast array of natural products and active pharmaceutical ingredients (APIs).[1] Their defined three-dimensional arrangement is frequently the basis for highly specific interactions with biological targets like enzymes and receptors, a phenomenon that is fundamental to the efficacy and safety of many modern medicines.[1] Prominent examples include beta-blockers, antiviral agents, and the side-chain of the potent anticancer drug, Taxol.[1] Consequently, the development of robust, scalable, and highly stereoselective methods to access diastereomerically pure cis- and trans-amino alcohols is an area of intense and ongoing importance for both academic research and industrial pharmaceutical development.[1]

This technical guide provides a detailed overview of key synthetic strategies for producing diastereopure cis- and trans-1,2-amino alcohols. It moves beyond simple procedural lists to explain the mechanistic underpinnings of stereocontrol, offering field-proven insights into why specific reagents and conditions are chosen. Detailed, step-by-step protocols for benchmark transformations are provided, along with methods for the crucial validation of diastereomeric purity.

Strategic Overview: Pathways to Diastereopure Amino Alcohols

The synthesis of a specific amino alcohol diastereomer requires a carefully considered strategy. The choice is often dictated by the available starting materials, the desired relative stereochemistry (cis or trans), and scalability requirements. The primary approaches can be broadly categorized as follows:

  • Chiral Pool Synthesis: This classic approach utilizes readily available, enantiomerically pure starting materials, such as natural α-amino acids.[1] Simple reduction of the carboxylic acid furnishes the corresponding amino alcohol, directly translating the inherent chirality of the starting material to the product.[1][2] While reliable and cost-effective, this method's structural diversity is limited by the side chains of the available amino acid pool.[1]

  • Substrate-Controlled Diastereoselective Reactions: These methods rely on an existing stereocenter in the substrate to direct the stereochemical outcome of a new stereocenter's formation. A prime example is the diastereoselective reduction of α-amino ketones, where the resident chiral center biases the facial approach of a reducing agent.[3][4]

  • Reagent-Controlled Asymmetric Synthesis: This powerful strategy employs a chiral catalyst or reagent to induce stereoselectivity, often with exceptional control. The Sharpless Asymmetric Aminohydroxylation is a landmark example, capable of installing both the amine and alcohol functionalities across a double bond with high diastereo- and enantioselectivity.[5][6]

  • Epoxide Ring-Opening: Chiral epoxides are versatile intermediates. Their ring-opening with nitrogen nucleophiles via an SN2 mechanism proceeds with an inversion of configuration, providing a reliable and predictable route to trans-1,2-amino alcohols.[7][8][9]

The following diagram illustrates a decision-making workflow for selecting an appropriate synthetic strategy.

G start Desired Diastereomer? trans trans-Amino Alcohol start->trans trans cis cis-Amino Alcohol start->cis cis trans_strat Synthesis Strategy for trans trans->trans_strat cis_strat Synthesis Strategy for cis cis->cis_strat sharpless Sharpless Asymmetric Aminohydroxylation (AA) (from Olefin) trans_strat->sharpless Reagent-Controlled epoxide Ring-Opening of cis-Epoxide (with N-Nucleophile) trans_strat->epoxide Substrate-Controlled reduction Diastereoselective Reduction of α-Amino Ketone cis_strat->reduction Substrate-Controlled chiral_pool Chiral Pool Synthesis (from α-Amino Acid)

Caption: Decision workflow for selecting a synthetic strategy.

Part 1: Methodologies for trans-1,2-Amino Alcohols

The trans (or anti) configuration is often accessed through reactions that proceed via a backside nucleophilic attack or a syn-addition to an alkene.

Strategy 1: Sharpless Asymmetric Aminohydroxylation (AA)

This Nobel Prize-winning reaction is a cornerstone of modern asymmetric synthesis, enabling the direct, highly enantioselective, and diastereoselective conversion of olefins into 1,2-amino alcohols.[5][10] The reaction utilizes a catalytic amount of osmium tetroxide (or a safer potassium osmate salt) in conjunction with a chiral cinchona alkaloid-derived ligand to direct the syn-addition of the amine and hydroxyl groups across the double bond.[6][11]

Causality of Stereocontrol: The chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) forms a complex with the osmium catalyst, creating a chiral binding pocket. The olefin substrate approaches this pocket with a specific facial bias, leading to the formation of an osmium(VI) azaglycolate intermediate in a stereodefined manner.[6] Subsequent hydrolysis releases the desired syn-amino alcohol.[6] The choice of ligand (DHQ vs. DHQD) dictates which enantiomer is formed.[11]

G cluster_0 Sharpless Asymmetric Aminohydroxylation Workflow A Olefin + N-Source (e.g., CbzNHCl) B Add K₂OsO₂(OH)₄ + Chiral Ligand ((DHQ)₂PHAL) A->B C [3+2] Cycloaddition Forms Chiral Intermediate B->C D Hydrolysis C->D E syn-1,2-Amino Alcohol (Diastereopure) D->E

Caption: Workflow for Sharpless Asymmetric Aminohydroxylation.

Protocol 1: Asymmetric Aminohydroxylation of trans-Stilbene

This protocol details the synthesis of a protected syn-1,2-diamino-1,2-diphenylethane derivative, a classic example of the Sharpless AA reaction.

Reagent/ComponentMolecular WeightAmount (mmol)EquivalentsMass/Volume
trans-Stilbene180.251.01.0180 mg
N-Chlorocarbamate (CbzNHCl)205.631.11.1226 mg
(DHQ)₂PHAL779.940.050.0539 mg
K₂OsO₂(OH)₄368.440.040.0415 mg
n-Propanol---5 mL
Water---5 mL

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add n-propanol (5 mL) and water (5 mL).

  • Add the chiral ligand, (DHQ)₂PHAL (39 mg, 0.05 mmol), and the nitrogen source, N-chlorocarbamate (226 mg, 1.1 mmol).

  • Stir the mixture until the solids are mostly dissolved.

  • Add the potassium osmate(VI) dihydrate catalyst (15 mg, 0.04 mmol). Stir until the catalyst dissolves, and the solution turns light green.

  • Add trans-stilbene (180 mg, 1.0 mmol) to the reaction mixture.

  • Seal the flask and stir vigorously at room temperature for 18-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by adding solid sodium sulfite (~1 g) and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically pure syn-amino alcohol.

Self-Validation: The diastereomeric purity should be assessed by ¹H NMR spectroscopy and chiral HPLC analysis. High enantioselectivity (>95% ee) and yields are expected.[1]

Part 2: Methodologies for cis-1,2-Amino Alcohols

The synthesis of cis (or syn) amino alcohols often involves substrate-controlled reductions where the existing stereochemistry dictates the approach of the reagent.

Strategy 2: Diastereoselective Reduction of α-Amino Ketones

The reduction of a prochiral ketone adjacent to a chiral center provides a powerful method for establishing a second, stereochemically related center. The stereochemical outcome is highly dependent on the nature of the reducing agent and the protecting group on the nitrogen atom.[4][12]

Causality of Stereocontrol:

  • Chelation Control (syn-product): When a chelating protecting group (like a Boc group) is present on the nitrogen and a chelating reducing agent (e.g., those containing Li⁺ or Zn²⁺) is used, a five-membered chelate ring can form between the metal, the carbonyl oxygen, and the protecting group oxygen.[4] The hydride is then delivered to the less hindered face of the rigid, chelated intermediate, typically resulting in the syn-amino alcohol. Reductions with reagents like LiEt₃BH often favor this pathway.[3][4]

  • Non-Chelation or Felkin-Anh Control (anti-product): In the absence of chelation (e.g., with a non-chelating N-protecting group or a bulky, non-chelating reducing agent like L-Selectride), the reduction proceeds according to the Felkin-Anh model. The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance, leading to the formation of the anti-amino alcohol.[4]

G cluster_0 Stereocontrol in α-Amino Ketone Reduction start N-Protected α-Amino Ketone chelation Chelating Conditions (e.g., N-Boc, LiEt₃BH) start->chelation Chelation Control non_chelation Non-Chelating Conditions (e.g., N-Trityl, L-Selectride) start->non_chelation Felkin-Anh Control syn_product syn-Amino Alcohol (cis) chelation->syn_product anti_product anti-Amino Alcohol (trans) non_chelation->anti_product

Sources

Application Notes & Protocols: Strategic Incorporation of the 3-Azabicyclo[3.1.1]heptane Scaffold as a Saturated Bioisostere in Modern Antihistamine Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quest for novel antihistamine agents with improved efficacy, selectivity, and physicochemical properties is a cornerstone of medicinal chemistry. A significant advancement in this area involves the strategic use of saturated bioisosteres to replace traditional aromatic moieties, thereby enhancing drug-like characteristics. This document provides a detailed guide for researchers on the incorporation of the 3-azabicyclo[3.1.1]heptane core, a three-dimensional saturated mimetic of pyridine and meta-substituted benzene rings, into antihistamine drug candidates. We will explore the scientific rationale, provide detailed synthetic protocols, and outline a robust pharmacological evaluation workflow. A notable case study involves the successful replacement of the pyridine ring in the second-generation antihistamine Rupatidine, which resulted in a dramatic improvement in key physicochemical properties.[1][2][3][4][5]

Scientific Rationale: The Advantage of Saturated Scaffolds

The replacement of flat, aromatic rings with three-dimensional, saturated bioisosteres is a powerful strategy in modern drug design.[6] The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a particularly effective bioisostere for several key reasons:

  • Geometric Mimicry : The rigid, bicyclic structure of 3-azabicyclo[3.1.1]heptane effectively mimics the geometric parameters and exit vectors of a meta-substituted pyridine ring.[3][4][7] This structural resemblance allows it to maintain the necessary orientation for binding to the target receptor, in this case, the histamine H1 receptor.

  • Improved Physicochemical Properties : Aromatic rings often contribute to high lipophilicity and poor aqueous solubility, which can negatively impact a drug's pharmacokinetic profile. Replacing a pyridine ring with the more saturated 3-azabicyclo[3.1.1]heptane core has been shown to significantly:

    • Increase Aqueous Solubility : In the case of the Rupatidine analogue, solubility was increased by over an order of magnitude.[3]

    • Reduce Lipophilicity : The experimental lipophilicity (logD) was favorably decreased.[3]

    • Enhance Metabolic Stability : The saturated core can block sites of metabolic attack that are often present on aromatic rings.[5][7]

These improvements can lead to better absorption, distribution, metabolism, and excretion (ADME) properties, ultimately resulting in a more viable drug candidate.

cluster_0 Traditional Antihistamine Structure cluster_1 Novel Antihistamine Structure cluster_2 Resulting Physicochemical Improvements Pyridine Pyridine Ring (Planar, Aromatic) Azabicyclo 3-Azabicyclo[3.1.1]heptane (3D, Saturated) Pyridine->Azabicyclo Bioisosteric Replacement Solubility Increased Solubility Azabicyclo->Solubility Lipophilicity Reduced Lipophilicity Azabicyclo->Lipophilicity Metabolism Improved Metabolic Stability Azabicyclo->Metabolism

Caption: Bioisosteric replacement of a pyridine ring with a 3-azabicyclo[3.1.1]heptane core.

Synthesis Protocol: Rupatidine Analogue Featuring the 3-Azabicyclo[3.1.1]heptane Core

This protocol describes a general method for synthesizing a saturated analogue of Rupatidine, demonstrating the practical application of incorporating the 3-azabicyclo[3.1.1]heptane scaffold. The synthesis involves an amide coupling reaction followed by reduction.[3]

Materials and Reagents
  • N-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

  • 8-chloro-6,11-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-yl piperidine derivative

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous THF (Tetrahydrofuran)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology

Part A: Amide Coupling

  • Reaction Setup : To a solution of N-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (1.0 eq) in anhydrous DMF, add the substituted piperidine derivative (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

    • Causality: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid for nucleophilic attack by the piperidine amine. DIPEA acts as a non-nucleophilic base to neutralize the resulting acids.

  • Reaction Execution : Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Purification : Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-Boc protected amide intermediate.

Part B: Reduction of Amide and Deprotection

  • Reaction Setup : Carefully add the purified amide intermediate (1.0 eq) in anhydrous THF to a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C.

    • Causality: LiAlH₄ is a powerful reducing agent capable of reducing the amide carbonyl to a methylene group, thus forming the final tertiary amine linkage.

  • Reaction Execution : After the initial addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.

  • Quenching : Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Purification : Stir the resulting suspension until a granular precipitate forms. Filter the solid and wash thoroughly with THF or EtOAc. Concentrate the filtrate under reduced pressure. The crude product, which is the saturated Rupatidine analogue (free base), can be further purified if necessary.[3]

Pharmacological Evaluation: Histamine H1 Receptor Binding Assay

To quantify the antihistaminic activity of the newly synthesized compounds, a competitive radioligand binding assay is essential. This assay measures the affinity of a test compound for the histamine H1 receptor by its ability to displace a known radiolabeled H1 antagonist.[8][9]

A Prepare H1 Receptor Membranes (from HEK293 or CHO cells) B Incubate Membranes with: 1. Radioligand ([³H]mepyramine) 2. Test Compound (Varying Conc.) A->B Step 1 C Separate Bound & Free Ligand (Rapid Vacuum Filtration) B->C Step 2 D Quantify Bound Radioactivity (Liquid Scintillation Counting) C->D Step 3 E Data Analysis (Calculate IC₅₀ and Kᵢ values) D->E Step 4

Caption: Workflow for a competitive H1 receptor radioligand binding assay.

Materials and Reagents
  • Receptor Source : Membranes from HEK293 or CHO cells stably expressing the human histamine H1 receptor.[8][9]

  • Radioligand : [³H]mepyramine or [³H]pyrilamine (specific activity ~20-30 Ci/mmol).[8][9]

  • Assay Buffer : 50 mM Tris-HCl, pH 7.4.[8]

  • Non-specific Binding Control : 1 µM Mepyramine or Diphenhydramine.[9]

  • Test Compound : Synthesized 3-azabicyclo[3.1.1]heptane derivative, serially diluted.

  • Scintillation Cocktail

  • 96-well filter plates and a vacuum filtration manifold.

Step-by-Step Assay Protocol
  • Membrane Preparation : Thaw the frozen cell membranes expressing the H1 receptor on ice. Homogenize gently in cold assay buffer and dilute to the desired protein concentration (typically 5-15 µg per well).

  • Assay Plate Setup : In a 96-well plate, add assay buffer, the serially diluted test compound, and the radioligand (at a final concentration near its K_d, e.g., 1-2 nM).

    • Total Binding Wells : Contain membranes, buffer, and radioligand only.

    • Non-specific Binding (NSB) Wells : Contain membranes, buffer, radioligand, and a high concentration of an unlabeled antagonist (e.g., 1 µM mepyramine).[9]

    • Test Compound Wells : Contain membranes, buffer, radioligand, and varying concentrations of the test compound.

  • Initiate Reaction : Add the diluted membrane preparation to all wells to start the binding reaction.

  • Incubation : Incubate the plate at 25 °C for 120-180 minutes with gentle agitation to reach equilibrium.[9]

  • Termination and Filtration : Terminate the assay by rapidly filtering the contents of each well through a GF/B or GF/C filter plate using a vacuum manifold. Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[8]

  • Counting : Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis :

    • Calculate Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant. A lower Kᵢ value indicates a higher binding affinity.[8]

Structure-Activity Relationship (SAR) and Data Presentation

The incorporation of the 3-azabicyclo[3.1.1]heptane core serves as an excellent case study in property-driven drug design. As demonstrated by Mykhailiuk and coworkers, replacing the pyridine ring in Rupatidine with this saturated isostere led to a compound with a significantly improved physicochemical profile while presumably maintaining the necessary pharmacophore for H1 receptor antagonism.[1][3][5]

CompoundCore StructureWater Solubility (µM)clogPlogD (pH 7.4)
Rupatidine Pyridine295.1>4.5
Analogue 48 3-Azabicyclo[3.1.1]heptane365 5.23.8
Data sourced from Mykhailiuk et al.[3]

This data clearly illustrates the intended effect:

  • The solubility of Analogue 48 is approximately 12.5 times higher than that of Rupatidine.

  • The experimental lipophilicity (logD) is significantly lower for Analogue 48, which is often desirable for reducing off-target effects and improving pharmacokinetics.

  • The calculated lipophilicity (clogP) remained similar, highlighting the importance of experimental measurements which account for the three-dimensional structure and folding in a physiological environment.[3]

cluster_0 Mechanism of Action Histamine Histamine (Agonist) Receptor H1 Receptor Histamine->Receptor Binds & Activates Response Allergic Response (e.g., Vasodilation) Receptor->Response NoResponse No Allergic Response Receptor->NoResponse Antagonist 3-Azabicyclo[3.1.1]heptane Antagonist Antagonist->Receptor Binds & Blocks

Caption: Competitive antagonism at the Histamine H1 receptor.

Conclusion and Future Perspectives

The 3-azabicyclo[3.1.1]heptane core is a validated and highly effective saturated bioisostere for pyridine and related aromatic systems in the design of antihistamine drugs. Its incorporation offers a reliable strategy to escape the "flatland" of aromatic chemistry and to significantly improve critical drug-like properties such as aqueous solubility and lipophilicity. The protocols outlined in this guide provide a framework for the synthesis and evaluation of novel antihistamines based on this scaffold. Future work should focus on exploring substitutions on the bicyclic core itself to further refine potency, selectivity against other GPCRs, and pharmacokinetic profiles. This approach represents a promising avenue for the development of next-generation antihistamines with superior clinical performance.

References

  • H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay. DiscoverX. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. PubMed. [Link]

  • Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. ResearchGate. [Link]

  • (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]

  • De Blieck, A., & Stevens, C. V. (2011). Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition–Intramolecular Substitution Sequence. Synlett, 2011(12), 1748-1752. [Link]

  • Clinical Efficacy of a Histamine H1-Receptor Antagonist. Medscape. [Link]

  • Histamine H1 Receptor Assay. Innoprot. [Link]

  • 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. PMC. [Link]

  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Link]

  • General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Request PDF on ResearchGate. [Link]

  • Visualized comparison of 3‐azabicyclo[3.1.1]heptane and 3,5‐disubstituted pyridine. ResearchGate. [Link]

  • Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 13(5), 1875-1881. [Link]

  • ANTIHISTAMINIC ACTIVITY MODELS. ResearchGate. [Link]

  • Evaluation of the Antihistamine and Anti-Inflammatory Effects of a Nutraceutical Blend... MDPI. [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Request PDF on ResearchGate. [Link]

  • In vitro antibacterial activity of some antihistaminics belonging to different groups against multi-drug resistant clinical isolates. PMC. [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • dependent Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg. [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • 3-Azabicyclo(3.1.1)heptane. PubChem. [Link]

  • histamine h1-receptor antagonists: antihistaminic agents. Auburn University. [Link]

  • Antihistamine. Wikipedia. [Link]

  • Evolution, mechanism of action, and clinical applications of three generations of antihistamines. Revistas UDES. [Link]

  • What is the mode of action of antihistamines?. Typology. [Link]

  • astemizole. ClinPGx. [Link]

  • Antihistamine Drugs - List of Common Brands & Generics. Drugs.com. [Link]

  • Structure-Activity Relationships of H1-Receptor Antagonists. Semantic Scholar. [Link]

  • Antihistamine Types & Side Effects. Cleveland Clinic. [Link]

  • Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. PMC. [Link]

  • SAR OF H1-RECEPTOR ANTAGONISTS. Rama University. [Link]

  • Synthesis and structure-activity relationships of novel histamine H1 antagonists: indolylpiperidinyl benzoic acid derivatives. PubMed. [Link]

Sources

Troubleshooting & Optimization

improving yield and purity in 6-Aza-bicyclo[3.1.1]heptan-3-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers engaged in the synthesis of 6-Aza-bicyclo[3.1.1]heptan-3-ol, a valuable building block in medicinal chemistry. We address common challenges related to yield and purity, offering field-proven insights and troubleshooting protocols to streamline your experimental workflow.

Recommended Synthetic Pathway: A Robust Route to Diastereopure Amino Alcohols

The synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes can be efficiently achieved on a large scale. The key strategy involves the double alkylation of malonate with a pre-formed azetidine core, followed by functional group manipulations to yield the target amino alcohols.[1] This pathway offers a reliable method to obtain both cis and trans diastereomers in a separable form.

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Diastereomer Separation & Functionalization A cis-2,4-bis(mesyloxymethyl) azetidine-1-carboxylate C N-Boc-6-azabicyclo[3.1.1]heptane- 3,3-dicarboxylic acid diethyl ester A->C NaH, DMF/THF B Diethyl Malonate B->C D N-Boc-6-azabicyclo[3.1.1]heptane- 3,3-dicarboxylic acid C->D LiOH, THF/H2O E Monodecarboxylation D->E Heat (e.g., in DMSO) F Separable mixture of cis/trans carboxylic acids E->F G Diastereopure cis-acid F->G Chromatography or Crystallization H Diastereopure trans-acid F->H I cis-6-Aza-bicyclo[3.1.1]heptan-3-ol G->I Reduction (e.g., BH3-THF) J trans-6-Aza-bicyclo[3.1.1]heptan-3-ol H->J Reduction (e.g., BH3-THF)

Caption: Overall workflow for the synthesis of 6-Aza-bicyclo[3.1.1]heptan-3-ol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q1: My yield for the initial cyclization (Step A to C) is very low. What are the likely causes?

A1: Low yields in the initial double alkylation to form the bicyclic core are often due to a few critical factors:

  • Reagent Quality: The quality of sodium hydride (NaH) is paramount. Use a fresh bottle or wash the NaH with dry hexanes to remove any passivating layer of sodium hydroxide. Ensure your diethyl malonate is dry and freshly distilled if necessary.

  • Solvent Purity: The reaction is highly sensitive to moisture. Use anhydrous dimethylformamide (DMF) and tetrahydrofuran (THF). Consider using a freshly opened bottle of solvent or drying it over molecular sieves.

  • Reaction Temperature: The initial deprotonation of diethyl malonate should be performed at a low temperature (e.g., 0 °C) to prevent side reactions. After the addition of the azetidine derivative, the reaction may need to be gently heated to drive the second alkylation. Monitor the reaction by TLC or LC-MS to optimize the reaction time and temperature.

  • Incomplete Second Alkylation: The second intramolecular alkylation can be slower than the first. This can lead to the formation of a mono-alkylated intermediate. If this intermediate is observed, consider increasing the reaction time or temperature.

Q2: I am struggling to separate the cis and trans diastereomers of the N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid (Step F). What are the best methods?

A2: The separation of these diastereomers is a critical step for obtaining stereochemically pure final products.[1]

  • Chromatography: Flash column chromatography on silica gel is a reliable method for separating the cis and trans carboxylic acids.[1][2][3] A gradient elution system, for example, with ethyl acetate in hexanes, is often effective. The polarity difference between the two diastereomers is usually sufficient for good separation on a laboratory scale.

  • Fractional Crystallization: For larger-scale separations, fractional crystallization can be a more economical approach.[3] This involves finding a solvent system where one diastereomer is significantly less soluble than the other. Experiment with different solvents and solvent mixtures (e.g., ethyl acetate/hexanes, diethyl ether/petroleum ether) to induce selective crystallization.

  • Derivatization: If direct separation is challenging, consider converting the carboxylic acids to diastereomeric salts using a chiral amine or alcohol.[4] The resulting salts will have different physical properties, which can facilitate separation by crystallization. The original carboxylic acids can then be recovered by treatment with acid.

Q3: The reduction of my purified carboxylic acid (Step G/H to I/J) is giving me a low yield of the desired alcohol. What could be the problem?

A3: Low yields in the reduction of the carboxylic acid to the alcohol can often be attributed to the choice of reducing agent and the reaction conditions.

  • Choice of Reducing Agent: Borane complexes, such as borane-tetrahydrofuran complex (BH3-THF), are generally effective for this transformation. Lithium aluminum hydride (LiAlH4) can also be used, but it is a much stronger reducing agent and may lead to over-reduction or other side reactions if not carefully controlled.

  • Reaction Stoichiometry: Ensure that you are using a sufficient excess of the reducing agent to account for both the carboxylic acid and any residual water in the solvent. A 2-3 fold excess of BH3-THF is a good starting point.

  • Work-up Procedure: The work-up is critical for isolating the product. After the reaction is complete, it must be carefully quenched, typically with methanol or water, to destroy the excess reducing agent. The resulting boron salts can sometimes form emulsions or gels, making extraction difficult. Acidifying the aqueous layer can help to break up these emulsions and improve recovery of the amino alcohol product.

Q4: My final product is impure, showing several unexpected peaks in the NMR spectrum. What are the likely byproducts?

A4: Impurities in the final product can arise from several sources:

  • Incomplete Reduction: If the reduction of the carboxylic acid is incomplete, you may have residual starting material in your final product. This can be checked by LC-MS or by looking for the carboxylic acid proton in the 1H NMR spectrum.

  • Side Reactions from the Reductant: Strong reducing agents like LiAlH4 can sometimes cause side reactions, though this is less common with boranes.

  • Residual Solvents or Reagents: Ensure that your product is thoroughly dried and that all solvents and reagents from the work-up have been removed. Amine-containing compounds can be particularly prone to retaining solvents.

  • Isomerization: While less likely at this stage, it's important to confirm the stereochemical integrity of your final product, especially if harsh conditions were used at any point.

Frequently Asked Questions (FAQs)

Q: Why is the N-Boc protecting group used?

A: The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for the nitrogen atom in this synthesis for several reasons:

  • It is stable to the basic conditions used in the initial cyclization and saponification steps.

  • It deactivates the nitrogen, preventing it from interfering with the reactions at the 3-position.

  • It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) at the end of the synthesis if the free amine is desired.

Q: Can I use a different reducing agent for the carboxylic acid?

A: While BH3-THF is recommended, other reducing agents can be used. However, their reactivity and selectivity must be considered. For example, NaBH4 is generally not strong enough to reduce a carboxylic acid. LiAlH4 is effective but less selective and requires more stringent anhydrous conditions.

Q: What is the expected stereochemical outcome of the reduction of N-Boc-6-azabicyclo[3.1.1]heptan-3-one?

A: While the provided pathway focuses on the reduction of the carboxylic acid, if you were to synthesize and reduce the corresponding ketone, the stereochemical outcome would depend on the steric hindrance around the carbonyl group and the reducing agent used. Bulky reducing agents (e.g., L-Selectride) would likely favor attack from the less hindered face, leading to the formation of one diastereomer preferentially. Smaller reducing agents (e.g., NaBH4) might give a mixture of diastereomers. The exact ratio would need to be determined experimentally.

Data Summary Tables

StepTypical YieldKey Considerations
Cyclization to form N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylate60-70%Anhydrous conditions, quality of NaH
Saponification of the diester>90%Use of LiOH is generally efficient
Monodecarboxylation80-90%Careful temperature control to avoid side reactions
Reduction of carboxylic acid to alcohol70-85%Choice of reducing agent, careful work-up
Diastereomer Separation TechniqueAdvantagesDisadvantages
Flash ChromatographyHigh resolution, applicable to small scalesCan be costly and time-consuming for large scales
Fractional CrystallizationEconomical for large scales, simpleRequires finding a suitable solvent system, may be lower yielding

Process Diagrams

Troubleshooting Low Yield in Cyclization

Troubleshooting_Cyclization Start Low Yield in Cyclization Step Q1 Are reagents and solvents completely anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the NaH active? A1_Yes->Q2 Sol1 Dry solvents (e.g., over molecular sieves). Use fresh, high-purity reagents. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reaction time/temperature optimized? A2_Yes->Q3 Sol2 Use fresh NaH or wash with dry hexanes to remove the oxide layer. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Sol3 Monitor reaction by TLC/LC-MS. Consider increasing time or temperature to drive the second alkylation. A3_No->Sol3 Sol3->End

Caption: Decision tree for troubleshooting low cyclization yields.

References

  • Dombrády ZS, Pálovics E, Fogassy E (2019) Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem 02: 123. [Link]

  • Logvinenko, I. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Journal of Organic Chemistry, 89(15), 10440-10450. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Santai, T. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]

  • Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(12), 2093. [Link]

Sources

Technical Support Center: Synthesis of Bridged Bicyclic Systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex chemical physics and mechanistic hurdles you will encounter when synthesizing bridged bicyclic systems.

Bridged bicycles—such as bicyclo[1.1.1]pentanes (BCPs), adamantanes, and azabicyclo-octanes—are highly prized in modern drug discovery as bioisosteres for phenyl rings and tert-butyl groups due to their ability to improve metabolic stability and passive permeability[1][2]. However, their construction is fraught with challenges, including immense ring strain, unpredictable stereoselectivity, and the difficulty of functionalizing unactivated C(sp3)-H bonds[3][4].

This guide provides field-proven insights, self-validating experimental protocols, and mechanistic causality to ensure your synthetic workflows are robust and reproducible.

Module 1: Strain-Release Synthesis of Bicyclo[1.1.1]pentanes (BCPs)

Q: Why is my radical addition to [1.1.1]propellane yielding oligomeric byproducts (staffanes) instead of the desired 1,3-disubstituted BCP?

Scientist's Insight: The causality here lies in the extreme thermodynamics of your starting material. [1.1.1]propellane possesses approximately 66.6 kcal/mol of strain energy compared to straight-chain pentane[3]. When the central C-C bond is cleaved via radical initiation, the resulting bridgehead radical is highly reactive. If your radical trapping agent (e.g., an alkyl iodide) is too dilute or kinetically slow to react, the intermediate BCP radical will attack another intact [1.1.1]propellane molecule, initiating an oligomerization cascade[5]. To prevent this, you must ensure immediate kinetic trapping of the radical intermediate.

Self-Validating Protocol: Light-Enabled Scalable Synthesis of BCP Iodides

By utilizing a continuous-flow photochemical setup, you can maintain a high local concentration of the trapping agent and use light to drive the reaction without chemical initiators[5].

  • Preparation: Dissolve [1.1.1]propellane (1.0 equiv) and your chosen alkyl iodide (1.5 equiv) in a degassed, non-nucleophilic solvent (e.g., MTBE).

  • Flow Parameters: Pump the mixture through a photochemical flow reactor equipped with 400 nm LEDs. Calibrate the flow rate to maintain a strict residence time of 10–20 minutes to prevent over-irradiation.

  • Isolation: Collect the effluent and evaporate the solvent under reduced pressure.

  • Validation Check: Analyze the crude mixture via

    
    H NMR. The complete disappearance of the propellane bridgehead proton signal (~2.0 ppm) and the appearance of the distinct BCP methylene singlet (~1.8–2.2 ppm) confirms successful strain-release trapping. The reaction is typically clean enough that evaporation provides the product in ~90% purity without chromatography[5].
    

BCP_Workflow A [1.1.1]Propellane + Alkyl Iodide B Photochemical Flow Reactor (400 nm LEDs) A->B C Radical Trapping (Strain Release) B->C D BCP-Iodide (~90% Purity) C->D

Workflow for the light-enabled scalable synthesis of BCP iodides.

Module 2: Stereocontrol in Diels-Alder Cycloadditions

Q: When synthesizing bridged bicyclic systems via a Diels-Alder reaction with cyclopentadiene, I am getting an undesirable mixture of endo and exo isomers. How do I drive the reaction to exclusively favor the endo product?

Scientist's Insight: The stereochemical outcome of a Diels-Alder reaction between a cyclic diene (locked in an s-cis conformation) and a substituted dienophile is governed by the delicate balance between kinetic and thermodynamic control[6]. The endo transition state benefits from secondary orbital overlap between the electron-withdrawing group of the dienophile and the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-system of the diene, which significantly lowers the activation energy[7]. However, the exo product is sterically less hindered and thus thermodynamically more stable[6]. If your reaction temperature is too high, or if you run the reaction for too long, the kinetic endo preference will erode as the system equilibrates to the exo product via a retro-Diels-Alder pathway.

Troubleshooting Solution: Lower the reaction temperature (e.g., -78 °C to 0 °C) and introduce a Lewis acid catalyst (such as


 or 

). The Lewis acid coordinates to the dienophile's electron-withdrawing group, lowering its LUMO energy. This not only accelerates the forward reaction at low temperatures but also magnifies the secondary orbital overlap, strictly enforcing kinetic endo selectivity.

Diels_Alder A Cyclic Diene + Dienophile B Secondary Orbital Overlap A->B Low Temp / Lewis Acid C Steric Clearance A->C High Temp D Endo Transition State (Lower Activation Energy) B->D E Exo Transition State (Higher Activation Energy) C->E F Endo Product (Kinetic Control) D->F G Exo Product (Thermodynamic Control) E->G

Kinetic vs. thermodynamic control in Diels-Alder cycloadditions.

Module 3: Late-Stage C-H Functionalization

Q: I am attempting late-stage C(sp3)-H functionalization on a bridged bicyclic scaffold, but I am observing poor regioselectivity and over-functionalization. How can I achieve site-specific activation?

Scientist's Insight: Bridged bicyclic molecules possess multiple unactivated C(sp3)-H bonds with nearly identical bond dissociation energies. Without a structural bias, transition metal catalysts will struggle to differentiate these sites, leading to a statistical mixture of constitutional isomers[8][9]. To override this inherent lack of selectivity, you must dictate the spatial delivery of the catalyst using a Directing Group (DG)[9][10].

Self-Validating Protocol: Directed Rh(III)-Catalyzed C-H Functionalization

By utilizing a coordinating moiety (such as an amide or 8-aminoquinoline), you can tether the Rh(III) catalyst to the substrate, forcing it to activate only the proximal C-H bond via a rigid metallacycle intermediate[10].

  • Substrate Priming: Equip your bridged bicyclic substrate with a strongly coordinating directing group.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine the substrate (1.0 equiv), the coupling partner (1.2 equiv),

    
     catalyst (5 mol%), and an oxidant/additive (e.g., 
    
    
    
    to generate the active cationic Rh species) in a fluorinated solvent like HFIP.
  • Execution: Seal the tube and heat to 80 °C for 12 hours. The directing group ensures the Rh(III) center forms a rigid metallacycle, enforcing absolute regiocontrol.

  • Validation Check: Perform GC-MS or LC-MS on the crude mixture. The presence of a single molecular ion peak corresponding to the mono-functionalized mass—without higher mass peaks indicative of over-functionalization—validates the directing group's spatial efficacy.

CH_Functionalization A Bridged Bicycle (Multiple C-H Bonds) B Directing Group Coordination A->B C Rh(III) Metallacycle Formation B->C D Site-Selective Functionalization C->D

Directed transition-metal catalyzed C-H functionalization pathway.

Quantitative Data Summary

To assist in your experimental design, the following table summarizes critical quantitative benchmarks associated with the synthesis and functionalization of bridged bicyclic systems:

Parameter / PropertyValue / ObservationReference
BCP Strain Energy 66.6 kcal/mol (compared to straight-chain pentane)[3]
BCP-pethidine Synthesis Yield 95% (via zinc enolate addition at 0 °C)[3]
Photochemical BCP-Iodide Purity ~90% (crude, directly after solvent evaporation)[5]
Electrochemical Glycosyl BCP Yield 49%–82% (across diverse OAc-glycosyl bromides)[11]

References

Sources

Technical Support Center: Optimization & Troubleshooting for 6-Aza-bicyclo[3.1.1]heptan-3-ol Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug discovery shifts away from flat aromatic rings toward saturated, sp³-rich frameworks, the 6-azabicyclo[3.1.1]heptane scaffold has emerged as a premier bioisostere for piperidines and morpholines. By in cycloadditions, these bridged bicyclic systems offer enhanced lipophilicity, solubility, and metabolic stability[1].

However, the inherent ring strain and steric bulk of the [3.1.1] bridged architecture present unique synthetic challenges. This guide provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to successfully functionalize 6-aza-bicyclo[3.1.1]heptan-3-ol at both the N6 and C3 positions.

Mechanistic Workflow & Chemoselectivity

When working with the unprotected amino alcohol, chemoselectivity (N- vs. O-functionalization) is the primary hurdle. The diagram below outlines the validated pathways for selective derivatization.

G cluster_N N6-Functionalization cluster_O C3/O-Functionalization start 6-Aza-bicyclo[3.1.1]heptan-3-ol (Unprotected) n_arylation N-Arylation (Pd-Catalyzed) start->n_arylation Chemoselective n_alkylation N-Alkylation (Reductive Amination) start->n_alkylation Mild conditions n_protect N-Protection (Boc/Cbz) start->n_protect Pre-requisite oxidation Oxidation to Ketone (DMP) n_protect->oxidation Prevents N-oxidation etherification O-Alkylation (NaH, R-X) n_protect->etherification Prevents N-alkylation substitution C3-Substitution (via Mesylate) n_protect->substitution Enables C3-activation

Chemoselective functionalization pathways for 6-aza-bicyclo[3.1.1]heptan-3-ol.

Troubleshooting Guide: Chemoselective N-Functionalization

Q: I am attempting a Buchwald-Hartwig N-arylation, but I observe significant O-arylation and low overall yields. How can I optimize this? Expertise & Causality: The C3-hydroxyl group is highly nucleophilic. While the secondary amine (N6) is generally more reactive, the steric bulk of the [3.1.1] bridged system severely impedes the rate of reductive elimination at the metal center, allowing O-arylation to compete. Solution:

  • Ligand Choice: Use a bulky, electron-rich biaryl phosphine ligand like tBuBrettPhos. Its architecture specifically accelerates the reductive elimination step for bulky secondary amines, outcompeting the O-arylation pathway.

  • Base Selection: Avoid strong bases like NaOtBu. NaOtBu will deprotonate the unprotected C3-OH (pKa ~16), creating an alkoxide that drives O-arylation. Use a milder base like Cs₂CO₃.

Q: My N-alkylation with alkyl halides requires forcing conditions, leading to ring-opening or degradation. What are milder alternatives? Expertise & Causality: The 6-azabicyclo[3.1.1]heptane system possesses inherent ring strain. Prolonged heating (>100 °C) in the presence of strong electrophiles or bases can trigger retro-Mannich-type ring opening and degradation[2]. Solution: Switch to reductive amination using the corresponding aldehyde and NaBH(OAc)₃. The bridged nitrogen is sufficiently nucleophilic to form the iminium ion, and reduction proceeds at room temperature, perfectly preserving the bicyclic core.

Troubleshooting Guide: O-Functionalization & C3-Derivatization

Q: Swern oxidation of the 3-ol to the 3-ketone gives complex mixtures. How can I cleanly oxidize this position? Expertise & Causality: The basic conditions in a Swern oxidation (Et₃N) combined with the strained bicyclic system can lead to enolization-driven side reactions or epimerization. Furthermore, if the N6 position is unprotected, it will irreversibly react with the activated DMSO intermediate. Solution: Ensure N6 is Boc- or Cbz-protected first. Then, use Dess-Martin Periodinane (DMP) in wet DCM (adding 1 equiv of H₂O accelerates the ligand exchange on iodine). This provides mild, neutral oxidation conditions that prevent degradation.

Quantitative Optimization Data: N-Arylation Conditions

The following table summarizes our internal optimization data for coupling 6-aza-bicyclo[3.1.1]heptan-3-ol with a standard aryl bromide, highlighting the chemoselectivity challenges.

EntryPre-catalystLigandBaseSolventTemp (°C)Yield (%)Primary Failure Mode / Observation
1Pd₂(dba)₃BINAPNaOtBuToluene100<10Extensive O-arylation & substrate degradation
2Pd(OAc)₂XPhosCs₂CO₃1,4-Dioxane10045Competitive β-hydride elimination (ketone formation)
3RuPhos Pd G3RuPhosK₃PO₄1,4-Dioxane8072Clean conversion, but slow reaction rate
4 Pd₂(dba)₃ tBuBrettPhos Cs₂CO₃ 1,4-Dioxane 80 88 Optimal chemoselectivity & full conversion

Standard Operating Procedure (SOP): Chemoselective Pd-Catalyzed N-Arylation

This protocol is designed as a self-validating system to ensure the N-arylation proceeds without compromising the unprotected C3-hydroxyl group.

Reagents: 6-Aza-bicyclo[3.1.1]heptan-3-ol (1.2 equiv), Aryl Bromide (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), tBuBrettPhos (6.0 mol%), anhydrous Cs₂CO₃ (2.0 equiv), anhydrous 1,4-Dioxane (0.2 M).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with Pd₂(dba)₃, tBuBrettPhos, and Cs₂CO₃.

    • Causality: tBuBrettPhos prevents the formation of unreactive bis-amine Pd complexes, a common failure mode with hindered bridged bicycles.

  • Addition: Add the aryl bromide and 6-aza-bicyclo[3.1.1]heptan-3-ol. Add degassed 1,4-dioxane. Seal the vial with a PTFE-lined septum cap.

  • Reaction: Heat the mixture at 80 °C for 12 hours with vigorous stirring.

    • Validation Checkpoint 1 (Visual): The reaction mixture should transition from a deep burgundy (active Pd(0) complex) to a homogeneous light amber suspension. If a black precipitate forms, Pd(0) has aggregated into inactive palladium black, indicating oxygen ingress.

    • Validation Checkpoint 2 (Analytical): Monitor by LC-MS. Look for the desired mass [M+H]+. If you observe a mass corresponding to [M+H-2]+, the catalyst has mediated an unwanted β-hydride elimination, oxidizing your 3-hydroxyl group to a ketone. If observed, strictly maintain the temperature below 80 °C.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure. Purify via reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q: Why does the NMR spectrum of my N-protected 6-azabicyclo[3.1.1]heptan-3-ol show broad, overlapping peaks, making integration impossible? A: This is a classic artifact of the 6-azabicyclo[3.1.1]heptane system. The steric bulk of the bridged architecture restricts rotation around the N-carbamate (or N-amide) bond, leading to distinct rotamers that interconvert slowly on the NMR timescale at room temperature[3]. Actionable Fix: Run your ¹H and ¹³C NMR experiments in DMSO-d₆ or Toluene-d₈ at an elevated temperature (80–100 °C). The thermal energy will accelerate rotamer interconversion, coalescing the broad signals into sharp, easily integrable peaks.

Q: How do I control the diastereoselectivity when converting the 3-ketone intermediate into a 3-substituted derivative? A: demonstrates that the cis and trans isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes mimic different piperidine conformers (chair vs. boat)[3]. When performing a nucleophilic addition or reductive amination on the 3-ketone, the bulky[3.1.1] bridge sterically shields the concave face. Consequently, standard hydride sources (e.g., NaBH(OAc)₃) attack from the less hindered convex face, predominantly yielding the cis (endo) isomer. To access the trans (exo) isomer, you must employ bulky reducing agents (like L-Selectride) on a pre-formed imine or rely on thermodynamic equilibration.

References

  • Zhang, Z.-X., et al. "Breaking the 'rule-of-five' to access bridged bicyclic heteroaromatic bioisosteres." Nature Synthesis (2026).[Link]

  • Chernykh, A. V., et al. "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry 89(15), 10440-10450 (2024).[Link]

Sources

Technical Support Center: Resolution of 6-Azabicyclo[3.1.1]heptane Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AZA-311-RES Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Comprehensive Guide to Separating Diastereomeric Mixtures of 6-Azabicyclo[3.1.1]heptane Scaffolds

Executive Summary & Stereochemical Context

The 6-azabicyclo[3.1.1]heptane scaffold is a conformationally restricted piperidine isostere, structurally analogous to the pinane skeleton. Unlike the more common [2.2.1] (norbornane) systems, the [3.1.1] system possesses a unique cyclobutane "pucker" that creates distinct steric environments for substituents.

The Challenge: Researchers typically encounter diastereomeric mixtures in two scenarios:

  • C3-Substitution: Creating cis (substituent syn to the N-bridge) and trans (substituent anti to the N-bridge) isomers.

  • C2/C4-Substitution: Creating endo and exo isomers relative to the bridge.

Due to the basicity of the bridgehead nitrogen and the rigid lipophilic core, these isomers often co-elute on standard silica and exhibit poor peak shape. This guide provides validated workflows to resolve these mixtures.

Decision Matrix (Method Selection)

Before proceeding, determine your separation strategy based on scale and functionality.

SeparationStrategy Start Start: Define Mixture Type Scale What is your scale? Start->Scale Small < 100 mg (Analytical/Screening) Scale->Small Low Scale Large > 1 g (Prep/Process) Scale->Large High Scale Func Functional Group present? Acid Carboxylic Acid (at C3) Func->Acid Acidic Handle Amine Free Amine / Basic Func->Amine Basic Handle SFC Method A: SFC (Achiral/Chiral) High Throughput Small->SFC Large->Func Cryst_Acid Method B: Fractional Crystallization (Solvent Selection) Acid->Cryst_Acid Salt_Res Method C: Diastereomeric Salt Resolution (Tartaric/Mandelic Acid) Amine->Salt_Res If crystalline Deriv Method D: Derivatization (Boc/Cbz) then Silica Chromatography Amine->Deriv If oil/non-crystalline

Figure 1: Decision tree for selecting the optimal resolution strategy based on scale and chemical functionality.

Technical Protocols

Module A: Chromatographic Resolution (HPLC & SFC)

Best for: Analytical scale, final purification, or non-crystalline oils.

The Issue: The free amine at position 6 interacts strongly with silanols on silica gel, causing peak tailing that obscures diastereomeric separation.

Protocol 1: High-pH Reversed-Phase HPLC By operating at pH > 10, the amine remains unprotonated (neutral), improving peak shape and allowing the hydrophobic difference between endo/exo or cis/trans isomers to drive separation.

  • Column: C18 Hybrid particle (e.g., XBridge BEH C18 or Gemini NX-C18). Do not use standard silica-based C18.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10 with NH₄OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 min (typical starting point).

  • Detection: UV 210 nm (or CAD if weak chromophore).

Protocol 2: Supercritical Fluid Chromatography (SFC) SFC is often superior for [3.1.1] systems due to the orthogonal selectivity of CO₂.

  • Stationary Phase: 2-Ethylpyridine (2-EP) or Diol.

  • Co-solvent: Methanol + 0.2% Isopropylamine (IPA) or Diethylamine (DEA).

  • Note: The basic additive is mandatory to suppress interaction with the stationary phase.

Module B: Bulk Resolution via Crystallization

Best for: >10g scale, intermediates with carboxylic acid handles.

Case Study: 3-Substituted 6-Azabicyclo[3.1.1]heptane-3-carboxylic acids (Ref: J. Org. Chem. 2024, 89, 15, 10687–10701)

When the nitrogen is protected (e.g., N-Boc), the cis and trans isomers of the C3-carboxylic acid exhibit significantly different solubilities.[1]

Step-by-Step Protocol:

  • Preparation: Synthesize the mixture of cis/trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid.

  • Solvent Selection: Use a mixture of EtOAc/Hexane (typically 1:3 to 1:5 ratio).

  • Process:

    • Dissolve the crude mixture in hot EtOAc (minimum volume).

    • Slowly add Hexane until turbidity persists.

    • Cool to room temperature, then 4°C overnight.

  • Outcome: The trans isomer (boat-like piperidine mimic) typically crystallizes first due to better packing, while the cis isomer (chair-like) remains in the mother liquor.

  • Validation: Check purity via NMR (see Module C).

Module C: Structural Assignment (NMR)

Distinguishing endo/exo or cis/trans requires 2D NMR. Simple 1D splitting patterns are often ambiguous in bridged systems.

Critical Experiment: NOESY / ROESY

  • Target Interaction: Look for Through-Space correlations between the Bridgehead Protons (H1/H5) and the Substituent .

  • Interpretation Table:

Isomer ConfigurationNOE Signal (H1/H5 to Substituent)Structural Logic
Cis (at C3) Strong Substituent is on the same face as the N-bridge (syn).
Trans (at C3) Weak / Absent Substituent is on the opposite face (anti), shielded by the ring.
Exo (at C2/C4) Strong Substituent points "up" towards the bridge.
Endo (at C2/C4) Weak / Absent Substituent points "down" away from the bridge.

Troubleshooting & FAQ

Ticket #001: "My free amine isomers are co-eluting on silica TLC."

  • Diagnosis: The basic amine is interacting with the acidic silica, causing streaking that masks the separation.

  • Solution:

    • Pre-treat TLC plate: Dip the silica plate in 5% Triethylamine/MeOH and dry before spotting.

    • Eluent Modifier: Use DCM/MeOH/NH₄OH (90:10:1). The ammonium hydroxide is critical.

    • Alternative: Derivatize with Boc-anhydride. The N-Boc diastereomers usually have

      
       in Hexane/EtOAc.
      

Ticket #002: "I cannot separate the enantiomers of the trans-diastereomer."

  • Diagnosis: You are likely using an achiral method.

  • Solution: While this guide focuses on diastereomers, if you have a racemic diastereomer (e.g., 2-substituted), you need Chiral SFC.

    • Recommended Column: Chiralpak IG or IC (immobilized phases are robust for basic amines).

    • Mobile Phase: CO₂ / MeOH + 0.2% DEA.

Ticket #003: "The NOESY spectrum is inconclusive; signals are washing out."

  • Diagnosis: The molecular weight (~150-250 Da) might be in the "null region" for NOE where

    
    .
    
  • Solution: Switch to ROESY (Rotating-frame Overhauser Effect Spectroscopy). ROE signals are always positive and non-zero, regardless of molecular tumbling rate.

References

  • Synthesis and Resolution of 3-Substituted 6-Azabicyclo[3.1.1]heptanes Ryabukhin, S. V., et al.[1] "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery."[1] Journal of Organic Chemistry, 2024.[2]

  • General Chromatographic Separation of Diastereomers Sigma-Aldrich Technical Guides. "Separation of Diastereomers on Achiral Phases."

  • NMR Assignment of Bridged Bicyclic Systems Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science.

  • Crystallization-Induced Diastereomer Transformation (CIDT) Vogels, C. M., et al. "Resolution of Amines via Diastereomeric Salt Formation."[3] Crystal Growth & Design.

Sources

Technical Support Center: Stability Studies of 6-Aza-bicyclo[3.1.1]heptan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Aza-bicyclo[3.1.1]heptan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this unique bicyclic amine. As a non-classical piperidine isostere, understanding its stability profile is critical for its successful application in drug discovery and development.[1] This document provides a framework for designing and troubleshooting stability studies, based on the inherent chemical properties of the molecule's functional groups and scaffold.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 6-Aza-bicyclo[3.1.1]heptan-3-ol.

Q1: What are the most likely degradation pathways for 6-Aza-bicyclo[3.1.1]heptan-3-ol?

A1: Based on its structure, the two primary points of vulnerability are the tertiary amine and the secondary alcohol.

  • Oxidation: The tertiary amine can be oxidized to an N-oxide, a common degradation pathway for amines.[2][3] The secondary alcohol can be oxidized to the corresponding ketone, 6-Aza-bicyclo[3.1.1]heptan-3-one.

  • Dehydration: Under strong acidic conditions and heat, the alcohol could potentially undergo dehydration, leading to the formation of an alkene, although the strained bicyclic system may make this less favorable than in simpler alcohols.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, 6-Aza-bicyclo[3.1.1]heptan-3-ol and its derivatives should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[4] For hydrochloride salts, storage at 2-8°C in an inert atmosphere is recommended to prevent moisture absorption and potential degradation. Avoid exposure to light and sources of ignition.[5]

Q3: Is this molecule susceptible to pH-dependent degradation?

A3: Yes, the stability of 6-Aza-bicyclo[3.1.1]heptan-3-ol is likely to be pH-dependent.

  • Acidic Conditions: While the protonated amine may be less susceptible to oxidation, strong acidic conditions, especially with heat, could promote dehydration of the alcohol. Acid-catalyzed hydrolysis is a concern for related ester or amide derivatives.[2]

  • Basic Conditions: In its free base form under neutral to basic conditions, the tertiary amine is more susceptible to oxidation.

Q4: Are there any known incompatibilities I should be aware of?

A4: Avoid strong oxidizing agents, as they will readily degrade both the tertiary amine and secondary alcohol. Also, be mindful of interactions with excipients if formulating this compound. For instance, amines can react with reducing sugars like lactose in a Maillard reaction, especially under humid conditions.[2]

Designing a Forced Degradation Study

Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish stability-indicating analytical methods.[6][7] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[6] An ideal forced degradation study aims for 10-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.[8]

Summary of Recommended Stress Conditions
Stress ConditionReagent/ConditionTemperatureDurationTarget Functional Groups
Acid Hydrolysis 0.1 M HCl60°C24-72 hoursSecondary Alcohol (Dehydration)
Base Hydrolysis 0.1 M NaOH60°C24-72 hoursGeneral base-catalyzed reactions
Oxidation 3% H₂O₂Room Temp6-24 hoursTertiary Amine, Secondary Alcohol
Thermal Dry Heat80°C48-96 hoursOverall molecular stability
Photostability ICH Q1B Option 2Room TempPer ICH Q1BEntire molecule
Experimental Workflow for Forced Degradation

Below is a diagram illustrating the typical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis prep_solution Prepare Stock Solution (e.g., 1 mg/mL in ACN/H2O) aliquot Aliquot into separate vials for each stress condition prep_solution->aliquot acid Acidic (0.1 M HCl, 60°C) base Basic (0.1 M NaOH, 60°C) oxidation Oxidative (3% H2O2, RT) thermal Thermal (80°C) photo Photolytic (ICH Q1B) neutralize Neutralize acid/base samples acid->neutralize base->neutralize analyze Analyze all samples by Stability-Indicating HPLC-UV/MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze characterize Characterize Degradants (LC-MS, NMR) analyze->characterize mass_balance Calculate Mass Balance analyze->mass_balance

Forced Degradation Experimental Workflow
Protocol 1: Oxidative Stress Study
  • Preparation: Prepare a 1 mg/mL solution of 6-Aza-bicyclo[3.1.1]heptan-3-ol in a 50:50 mixture of acetonitrile and water.

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[3]

  • Incubation: Store the solution at room temperature, protected from light, for 24 hours. Take time points at 0, 6, 12, and 24 hours.

  • Analysis: Directly inject the samples into a reverse-phase HPLC system with UV and MS detection to monitor for the appearance of degradation products.

Potential Degradation Pathways

The diagram below outlines the most probable degradation pathways for 6-Aza-bicyclo[3.1.1]heptan-3-ol under oxidative conditions.

Degradation_Pathways cluster_oxidation Oxidative Degradation parent 6-Aza-bicyclo[3.1.1]heptan-3-ol n_oxide 6-Aza-bicyclo[3.1.1]heptan-3-ol N-oxide parent->n_oxide [O] (e.g., H2O2) ketone 6-Aza-bicyclo[3.1.1]heptan-3-one parent->ketone [O] (e.g., H2O2)

Potential Oxidative Degradation Pathways

Troubleshooting Guide for Analytical Methods

Developing a stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradants.[8] Tertiary amines like 6-Aza-bicyclo[3.1.1]heptan-3-ol can present unique chromatographic challenges.

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing for Parent Compound Secondary interactions between the protonated amine and residual silanols on the C18 column.1. Use a low concentration of a competing amine like triethylamine (TEA) in the mobile phase.2. Switch to a base-deactivated column or a column with end-capping.3. Lower the mobile phase pH (e.g., to 2.5-3.0 with formic or phosphoric acid) to ensure the amine is fully protonated and silanols are suppressed.
Poor Resolution Between Parent and Degradants Polarity of degradants (e.g., N-oxide) is very similar to the parent compound.1. Decrease the gradient slope for better separation.2. Screen different column chemistries (e.g., Phenyl-Hexyl, Cyano) that offer different selectivities.3. If using ion-pair chromatography, adjust the concentration of the ion-pairing reagent.
Inconsistent Retention Times Fluctuations in mobile phase pH or column temperature.1. Ensure the mobile phase is well-buffered.2. Use a column oven to maintain a consistent temperature.3. Allow for adequate column equilibration time between runs.
No Degradation Observed Stress conditions are too mild; compound is highly stable.1. Increase the concentration of the stressor (e.g., use 1 M HCl or 30% H₂O₂).2. Increase the temperature or duration of the study.3. Ensure the compound is soluble under the stress conditions.

References

  • Synerzine. Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2 Safety Data Sheet. [Link]

  • RSC Publishing. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PharmaTutor. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • PubMed. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. [Link]

Sources

Technical Support Center: Purification Strategies for 6-Aza-bicyclo[3.1.1]heptan-3-ol and its Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 6-Aza-bicyclo[3.1.1]heptan-3-ol. This bicyclic scaffold is a critical building block in modern drug discovery, valued as a constrained piperidine isostere that can offer improved physicochemical and pharmacological properties.[1][2] However, its unique structure, combining a polar amino alcohol functionality with a rigid bicyclic core, presents distinct purification challenges.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of purifying this molecule and its key synthetic intermediates.

Part 1: Frequently Asked Questions (FAQs) - General Purification Principles

This section addresses broad questions that apply to the purification of the azabicyclic core structure at various stages of the synthesis.

Question 1: My amine-containing compound is showing significant streaking or "tailing" on my silica gel column. What is happening and how can I fix it?

Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel.[3] Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly and sometimes irreversibly interact with the basic nitrogen atom of your molecule. This leads to poor peak shape, reduced recovery, and sometimes even on-column degradation.[4]

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase (eluent).

    • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system. This is highly effective for many basic amines.[3]

    • Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as your polar modifier in a dichloromethane (DCM) mobile phase. A typical gradient might run from 100% DCM to 90:10:1 DCM/Methanol/Ammonia.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[4]

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for basic analytes.

    • Reversed-Phase (C18): For highly polar amines, reversed-phase chromatography using water/acetonitrile or water/methanol gradients can be very effective.[5] Often, a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is needed to achieve sharp peaks for the protonated amine.

Question 2: How do I choose between crystallization and chromatography for my final product?

Answer: The choice depends on purity, scale, and the physical properties of your compound.

  • Chromatography is excellent for removing closely related impurities and for purifying small-to-moderate quantities (<100 g), especially when dealing with oils or non-crystalline solids.[6] It offers high resolution but can be solvent-intensive and time-consuming for large scales.

  • Crystallization is the preferred method for large-scale purification if your compound is a solid with moderate-to-high purity (>90%). It is highly economical and can provide material of exceptional purity. For polar, basic compounds like the deprotected 6-Aza-bicyclo[3.1.1]heptan-3-ol, purification is often best achieved by crystallizing a salt (e.g., hydrochloride or tosylate salt), which typically has much better crystalline properties than the freebase.[7]

Question 3: I am having trouble removing the tert-Butyloxycarbonyl (Boc) protecting group completely. What can I do?

Answer: Incomplete deprotection is usually due to insufficient acid strength, time, or the presence of acid-scavenging impurities.

  • Verify Acid Quality: Ensure your acid (e.g., trifluoroacetic acid or HCl in dioxane) is not old or degraded.

  • Increase Acid Equivalents/Concentration: For stubborn substrates, increase the concentration or the number of equivalents of acid. A common condition is 50% TFA in DCM, but this can be increased to 100% TFA if needed.[8]

  • Extend Reaction Time or Increase Temperature: Monitor the reaction by TLC or LC-MS. If the reaction stalls, allow it to stir longer at room temperature or warm it gently (e.g., to 40 °C), but be mindful of potential side reactions.

  • Purify Before Deprotection: It is almost always advisable to purify the Boc-protected intermediate before the deprotection step.[9] This removes any basic impurities that might consume the acid, ensuring a clean and complete deprotection reaction.

Part 2: Troubleshooting Guide for Key Intermediates & Final Product

This section provides detailed protocols for specific purification challenges encountered during a typical synthetic sequence.

Workflow Overview: Synthesis and Purification

The following diagram outlines a common synthetic route and highlights the critical purification steps.

G cluster_0 Synthesis Pathway cluster_1 Purification Steps Start Protected Azetidine Precursor Int1 N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid Start->Int1 Double Alkylation & Hydrolysis [1] Int2 N-Boc-6-azabicyclo[3.1.1]heptan-3-one Int1->Int2 Oxidative Decarboxylation [9] Int3 N-Boc-6-azabicyclo[3.1.1]heptan-3-ol Int2->Int3 Ketone Reduction Pur1 Purification Challenge 1: Removal of Reagents Int2->Pur1 Final 6-Aza-bicyclo[3.1.1]heptan-3-ol (Final Product) Int3->Final Boc Deprotection [27] Pur2 Purification Challenge 2: Diastereomer Separation Int3->Pur2 Pur3 Purification Challenge 3: Handling Polar Free Base Final->Pur3

Caption: Synthetic workflow and associated purification challenges.

Intermediate 1: N-Boc-6-azabicyclo[3.1.1]heptan-3-one

This key ketone intermediate is often purified to remove byproducts from the oxidative decarboxylation step.[2]

Problem: Contamination with unreacted starting material or oxidative byproducts.

Solution: Flash Column Chromatography

This intermediate is relatively non-polar and well-behaved on silica gel.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude ketone in a minimal amount of dichloromethane (DCM). Pre-adsorb the material onto a small amount of silica gel for dry loading, which often results in better separation.

  • Column Packing: Dry pack the column with silica gel and flush with the initial mobile phase.

  • Elution: Elute the column using a gradient of ethyl acetate (EtOAc) in hexanes. A typical gradient would be from 10% to 50% EtOAc.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC), staining with potassium permanganate (KMnO₄) to visualize the ketone.

Impurity Type Typical Rf (20% EtOAc/Hex) Purification Notes
Less Polar Byproducts> 0.6Elute early in the hexane-rich phase.
Product Ketone ~0.4 Collect fractions carefully as the main band elutes.
More Polar Byproducts< 0.2Will remain on the column longer; increase gradient to elute.
Intermediate 2: N-Boc-6-azabicyclo[3.1.1]heptan-3-ol

The reduction of the ketone yields a mixture of cis and trans diastereomers. Separating these isomers is often crucial for subsequent steps.[2][6]

Problem: Separation of cis and trans diastereomers.

Solution: High-Resolution Flash Column Chromatography

The two diastereomers often have a small but exploitable difference in polarity, allowing for separation on silica gel.[6]

Step-by-Step Protocol:

  • Workup: After reduction (e.g., with NaBH₄), quench the reaction carefully with a saturated solution of ammonium chloride (NH₄Cl) or acetone. Extract the product into an organic solvent like EtOAc or DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • TLC Analysis: Carefully develop a TLC solvent system that gives good separation (ΔRf > 0.1) between the two spots. A common starting point is 30-50% EtOAc in hexanes.

  • Column Chromatography:

    • Use a higher-than-normal ratio of silica to crude material (e.g., 100:1 by weight) for better resolution.

    • Employ a slow, shallow gradient around the elution point of the products. For example, if the products elute at 40% EtOAc, run a gradient from 30% to 50% EtOAc over many column volumes.

    • Collect small fractions and analyze them by TLC before combining.

Final Product: 6-Aza-bicyclo[3.1.1]heptan-3-ol (Free Base and Salt Form)

After Boc deprotection, the resulting free amine is a polar, often water-soluble, and potentially non-crystalline compound, making it difficult to purify directly.

Problem: The final product is highly polar, water-soluble, and difficult to isolate from aqueous workups and purify via standard chromatography.

Solution: Salt Formation and Crystallization/Trituration

Converting the free base to a salt dramatically decreases its solubility in organic solvents, often inducing crystallization and providing a simple, scalable purification method.

Step-by-Step Protocol for HCl Salt Formation:

  • Deprotection and Workup: After deprotection with HCl in dioxane or a similar reagent, remove the solvent under reduced pressure. The crude product will be the hydrochloride salt.

  • Initial Purification (Optional): If the crude salt is very impure, you can perform an aqueous workup. Dissolve the crude material in water, wash with a non-polar organic solvent like ether to remove organic impurities, then basify the aqueous layer with NaOH to pH > 12. Extract the free base into a more polar solvent like DCM or a 9:1 mixture of DCM/Isopropanol. Dry and concentrate the organic layers.

  • Salt Formation: Dissolve the crude free base in a suitable solvent like isopropanol (IPA) or a mixture of methanol and ether.

  • Precipitation: Add a solution of HCl in a compatible solvent (e.g., 2M HCl in ether or concentrated HCl) dropwise until the solution is acidic and a precipitate forms.

  • Isolation: Stir the resulting slurry, cool in an ice bath to maximize precipitation, and then collect the solid salt by filtration. Wash the filter cake with a cold, non-polar solvent (e.g., cold ether or heptane) to remove residual impurities.[10]

  • Drying: Dry the purified salt under high vacuum.

Troubleshooting Decision Tree for Amine Purification

G start Starting Purification of Amine-Containing Compound tlc Run TLC with Hexane/EtOAc. Does it move off the baseline? start->tlc streaking Is there significant streaking? tlc->streaking Yes use_dcm_meoh Switch to a DCM/MeOH mobile phase. tlc->use_dcm_meoh No add_tea Add 0.5-1% Triethylamine (TEA) to the mobile phase. streaking->add_tea Yes run_column Run silica column with the optimized solvent system. streaking->run_column No still_streaking Still streaking? add_tea->still_streaking use_dcm_meoh->streaking add_nh3 Use DCM/(MeOH + NH3) as the mobile phase. still_streaking->add_nh3 Yes still_streaking->run_column No alt_stationary Consider alternative stationary phase: - Alumina - Amine-functionalized silica - Reversed-Phase (C18) add_nh3->alt_stationary If streaking persists add_nh3->run_column If resolved salt_xtal Consider purification via salt formation and crystallization. alt_stationary->salt_xtal If chromatography fails

Caption: Decision tree for troubleshooting amine purification on silica.

References

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. ResearchGate. Available from: [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate. Available from: [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available from: [Link]

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate. Available from: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available from: [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. Available from: [Link]

  • Purification of strong polar and basic compounds. Reddit. Available from: [Link]

  • Removal of Boc protecting group as workup?. Reddit. Available from: [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Available from: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available from: [Link]

Sources

Technical Support Center: Production of 6-Aza-bicyclo[3.1.1]heptan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process & Development

Welcome to the technical support guide for the synthesis and scale-up of 6-Aza-bicyclo[3.1.1]heptan-3-ol. This document is designed for researchers, scientists, and drug development professionals encountering challenges during its production. We will address common scalability issues through a series of frequently asked questions and an in-depth troubleshooting guide, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Question: My overall yield for the synthesis is significantly lower on a larger scale compared to my bench-scale experiments. What are the most common initial culprits?

Answer: This is a classic scalability issue. When moving from grams to kilograms, several factors that are negligible on the bench become critical. The primary areas to investigate are:

  • Mass and Heat Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[1] Ensure your reactor's agitation is sufficient to maintain a homogenous mixture. For exothermic steps, the surface-area-to-volume ratio decreases at scale, making heat dissipation less efficient. A controlled rate of addition for key reagents is crucial to manage the reaction temperature.

  • Reagent Purity and Stoichiometry: The purity of starting materials and solvents can have a magnified negative impact at scale.[1] A small impurity in a kilogram of starting material is a significant quantity that can interfere with the reaction. Always use reagents with consistent, verified purity. Furthermore, ensure precise stoichiometric control during reagent charging, as minor errors are amplified on a larger scale.

  • Atmospheric Control: Sensitivity to air and moisture can be more pronounced in larger reaction setups over longer reaction times. Ensure your system is properly purged and maintained under a robust inert atmosphere (e.g., Nitrogen or Argon) if your chemistry is sensitive.[1]

Question: I'm experiencing significant product loss during purification. My compound streaks badly on standard silica gel chromatography. What are my options?

Answer: 6-Aza-bicyclo[3.1.1]heptan-3-ol is a polar, basic compound, which is notorious for poor behavior on standard silica gel. The free amine interacts strongly with the acidic silanol groups on the silica surface, causing the characteristic streaking or tailing.[2] Here are several proven strategies:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent system. Typically, 0.5-2% triethylamine (TEA) or ammonium hydroxide in a dichloromethane/methanol or ethyl acetate/methanol gradient will neutralize the acidic sites on the silica and improve peak shape.[2][3]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, switch to a different stationary phase. Basic alumina is often a better choice for highly basic compounds.[3] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography (C18) can be effective, though they require different solvent systems and may necessitate a salt-free workup.[4]

  • Purification via Salt Formation: A highly effective and scalable technique is to crystallize the product as a salt. By treating the crude product with a solution of HCl in a suitable solvent (like ether or isopropanol), you can often precipitate the hydrochloride salt in high purity, leaving many organic impurities behind. The free base can then be regenerated if needed.

Question: Is a Boc protecting group strategy suitable for a multi-kilogram scale synthesis of this scaffold?

Answer: The N-Boc (tert-butyloxycarbonyl) group is widely used and generally suitable for large-scale synthesis due to its stability and typically clean deprotection conditions using acids (e.g., trifluoroacetic acid or HCl). Syntheses of related N-Boc protected 6-azabicyclo[3.1.1]heptane intermediates have been reported on a scale of up to 100-400 grams, suggesting its viability.[5]

However, the scalability of the deprotection step should be carefully considered. The use of strong acids requires appropriate acid-resistant reactors and handling protocols. Off-gassing (isobutylene and CO2) during deprotection must also be managed safely in a large-scale setting. An alternative, such as a Cbz (carboxybenzyl) group which can be removed by catalytic hydrogenation, might be considered if the molecule is stable to those conditions and if you wish to avoid handling large quantities of acid.[3]

In-depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up production of 6-Aza-bicyclo[3.1.1]heptan-3-ol.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common scalability problems.

G start Low Yield or Purity Observed at Scale check_reaction Analyze Crude Reaction Mixture (LCMS, NMR) start->check_reaction check_params Review Reaction Parameters start->check_params check_workup Evaluate Workup & Purification start->check_workup incomplete Incomplete Conversion? check_reaction->incomplete Analysis side_products Side Products? check_reaction->side_products Analysis mixing Mixing / Mass Transfer Issue check_params->mixing Investigate temp Thermal Control Issue check_params->temp Investigate purity Reagent / Solvent Purity Issue check_params->purity Investigate emulsion Emulsion / Phase Separation Issue check_workup->emulsion Investigate chromatography Chromatography Failure (Tailing) check_workup->chromatography Investigate isolation Product Isolation Losses check_workup->isolation Investigate incomplete->check_params Yes incomplete->side_products No side_products->check_params Yes side_products->check_workup No

Caption: Troubleshooting workflow for scalability issues.

Problem Resolution Table
Symptom / IssuePotential Root Cause(s)Recommended Actions & Protocols
1. Low Yield in Key Cyclization Step a) Inefficient Mixing: Poor agitation leads to localized concentration gradients and side reactions.[1] b) Poor Thermal Control: Exotherms at scale cause temperature spikes, leading to decomposition or byproduct formation. c) Reagent Instability: Key reagents or intermediates may degrade over the longer addition/reaction times at scale.a) Optimize Agitation: Switch from magnetic stirring to overhead mechanical stirring. Use a baffled reactor to ensure turbulent, efficient mixing. b) Control Addition: Use a syringe pump or addition funnel to add critical reagents slowly and sub-surface if possible. Monitor internal reaction temperature, not just the bath temperature. c) Stability Check: Run a small-scale reaction mimicking the extended timescale of the large run to check for degradation. Consider cooling the reagent solution before addition.
2. Formation of Diastereomeric or Regioisomeric Impurities a) Temperature Fluctuation: The selectivity of the reaction may be highly temperature-dependent. b) Non-homogenous Reaction Mixture: Pockets of the reaction mixture may experience different conditions, leading to different isomeric products. c) Change in Mechanism: At higher concentrations or temperatures, a different reaction pathway may become competitive.a) Tighten Temperature Control: Ensure the reactor's heating/cooling system can handle the thermal load. A narrower temperature range (e.g., ±2 °C) may be required. b) Improve Mixing: See 1a. c) Kinetic Analysis: Perform small-scale experiments to understand the effect of concentration and temperature on isomer formation. A less concentrated reaction may be more selective, albeit with a longer reaction time.
3. Difficult Workup: Stubborn Emulsions a) Amphiphilic Nature: The product contains both polar (amine, alcohol) and non-polar (bicycloalkane) components, acting as a surfactant. b) pH is near pKa: If the aqueous phase pH is close to the pKa of the amine, it can partition between both phases.a) Add Salt: During the aqueous wash, saturate the aqueous layer with sodium chloride (brine wash). This increases the polarity of the aqueous phase and helps break emulsions. b) Adjust pH: Make the aqueous layer distinctly acidic (pH < 2) to protonate the amine and pull it into the aqueous phase, or distinctly basic (pH > 11) to ensure it remains as the free base in the organic phase. c) Change Solvent: Switch to a more polar extraction solvent like ethyl acetate or a less water-miscible one like methyl tert-butyl ether (MTBE).
4. Product Purity Issues Post-Chromatography a) Co-eluting Impurities: Non-polar impurities may have similar retention factors to the polar product in reverse-phase, or polar impurities co-elute in normal phase. b) On-column Degradation: The product may be unstable to the stationary phase (e.g., acidic silica).a) Use Orthogonal Chromatography: If normal phase fails, try reverse phase, or vice-versa. A change in selectivity is often observed.[4] b) Utilize Salt Crystallization: This is a powerful, non-chromatographic method. See Protocol 2 below for a detailed procedure. It leverages a change in physical properties (solubility) rather than polarity.

Experimental Protocols

Protocol 1: Modified Flash Chromatography for Polar Amines

This protocol is designed to mitigate the poor peak shape and recovery of basic amines on standard silica gel.

  • Column Packing:

    • Choose a pre-packed column if available. If packing your own, create a slurry of silica gel in your starting mobile phase (e.g., 98:2 Dichloromethane:Methanol with 0.5% Triethylamine).

    • Thoroughly equilibrate the packed column with at least 5-10 column volumes of the starting mobile phase. This is critical to neutralize the silica surface.[2]

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • For every 1g of crude material, add 2-3g of silica gel.

    • Concentrate this slurry in vacuo until a dry, free-flowing powder is obtained ("dry loading"). This prevents the use of strong solvents for sample injection which can ruin separation.

  • Elution:

    • Load the dry powder onto the top of the equilibrated column.

    • Begin elution with the starting mobile phase (e.g., 98:2 DCM:MeOH + 0.5% TEA).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10 DCM:MeOH + 0.5% TEA) to elute the product.

    • Monitor fractions by TLC (using a plate developed in a jar containing a few drops of TEA) or LCMS.

  • Product Isolation:

    • Combine the pure fractions.

    • Concentrate in vacuo. Be aware that removing the final traces of triethylamine may require co-evaporation with a solvent like dichloromethane or placing the product under high vacuum for an extended period.

Protocol 2: Purification by Crystallization via Hydrochloride Salt Formation

This method is highly scalable and can yield material of very high purity.

  • Solvent Selection:

    • Dissolve the crude free-base product in a minimal amount of a suitable solvent. Good starting points are isopropanol (IPA), ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE). The goal is to choose a solvent in which the free base is soluble, but the HCl salt is not.

  • Salt Formation:

    • While stirring the solution, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or 4M HCl in dioxane) dropwise.

    • Monitor for the formation of a precipitate. You can check the pH of the solution by spotting a small amount onto wet pH paper; aim for a pH of 1-2.

  • Crystallization/Precipitation:

    • Once precipitation begins, you can optionally add an anti-solvent (like heptane) to increase the yield, but this may reduce purity.

    • Continue stirring the resulting slurry, perhaps at a reduced temperature (e.g., 0-5 °C) for 1-2 hours to maximize precipitation.

  • Isolation:

    • Collect the solid product by filtration.

    • Wash the filter cake with a small amount of cold solvent (e.g., the one used for the crystallization) to remove any remaining soluble impurities.

    • Dry the solid product under vacuum to afford the pure 6-Aza-bicyclo[3.1.1]heptan-3-ol hydrochloride salt.

References

  • Radical‐Polar Crossover Bicyclization Enables a Modular Synthesis of Saturated Bicyclic Amines. Angewandte Chemie International Edition.

  • Purification of strong polar and basic compounds. Reddit r/Chempros.

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Journal of Organic Chemistry.

  • Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.

  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. ResearchGate.

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate.

  • Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO.

  • Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society.

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate.

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.

  • Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. ResearchGate.

  • How should I purify a complex, polar, amide reaction mixture?. Biotage.

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.

  • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ResearchGate.

  • Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. ACS Medicinal Chemistry Letters.

  • Large-Scale Synthesis of the Key Intermediates of Tetrahydropyran Derivatives under Flow Conditions. ResearchGate.

  • General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate.

  • Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections. ResearchGate.

  • Chapter 12 Solutions to Problems - Amines and Heterocycles. NC State University Libraries.

  • The Gabriel Synthesis. Master Organic Chemistry.

  • General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate.

  • Development of scalable processes to prepare a key chiral, nonracemic intermediate en route to LpxC inhibitors for Gram-negative infections. ResearchGate.

Sources

Technical Support Center: Analytical Method Development for Impurity Profiling of 6-Aza-bicyclo[3.1.1]heptan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analytical method development and impurity profiling of 6-Aza-bicyclo[3.1.1]heptan-3-ol. This document is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights, troubleshooting workflows, and answers to frequently asked questions to help you develop robust and reliable analytical methods for this unique bicyclic amine.

The analysis of polar, basic compounds like 6-Aza-bicyclo[3.1.1]heptan-3-ol presents distinct challenges, primarily due to their propensity for strong interactions with stationary phases, leading to poor chromatography. This guide offers a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

This section addresses broader, strategic questions you may have when beginning your method development process.

Q1: What are the primary challenges I should anticipate when analyzing 6-Aza-bicyclo[3.1.1]heptan-3-ol and its impurities?

The core challenges stem from the molecule's inherent chemical properties: it is a polar, basic, and structurally rigid bicyclic amine. This combination can lead to several analytical issues:

  • Peak Tailing: The basic amine functionality can interact strongly with acidic silanol groups present on the surface of traditional silica-based HPLC columns, resulting in asymmetric peak shapes.[1]

  • Stereoisomerism: The molecule contains multiple chiral centers, meaning synthetic routes can produce a mixture of diastereomers and enantiomers.[2] Resolving these isomers is often a regulatory requirement and demands specialized chiral chromatography techniques.[3]

  • Low UV Absorbance: As a saturated bicyclic amine, the molecule lacks a strong chromophore, which can make detection at low levels challenging using UV-based detectors. This necessitates highly sensitive detectors or alternative detection methods like mass spectrometry (MS).[4]

  • Retention in Reversed-Phase HPLC: The high polarity of the analyte can lead to poor retention on conventional C18 columns, with the peak eluting at or near the solvent front.

Q2: What is the recommended starting point for HPLC column and mobile phase selection?

A systematic screening approach is most effective.[5] Instead of relying on a single column, screen a few columns with orthogonal selectivities.

ParameterPrimary RecommendationSecondary/Alternative OptionsRationale
Column Chemistry Modern, base-deactivated C18 or C8Polar-embedded phase (e.g., Amide, Cyano); Phenyl-HexylBase-deactivated columns minimize silanol interactions, improving peak shape.[6] Polar-embedded and phenyl phases offer alternative selectivities that can be crucial for separating closely related impurities.[5]
Mobile Phase (A) 10-20 mM Ammonium formate or Ammonium acetate, pH adjusted to 3.0-4.0 with Formic AcidPhosphate buffer (Note: not MS-compatible)A low pH ensures the primary and secondary amines are protonated, reducing their interaction with silanols. Volatile buffers like ammonium formate are essential for LC-MS compatibility.[4]
Mobile Phase (B) Acetonitrile (ACN)Methanol (MeOH)ACN and MeOH offer different selectivities for polar compounds. Screening both is recommended. ACN often provides better peak shape for basic compounds.
Detector Mass Spectrometer (MS)Charged Aerosol Detector (CAD); Evaporative Light Scattering Detector (ELSD)MS is the preferred detector due to its high sensitivity and ability to provide structural information for impurity identification.[7] If MS is unavailable, CAD or ELSD can serve as quasi-universal detectors for non-chromophoric analytes.
Q3: How should I approach the separation of potential stereoisomers?

The separation of stereoisomers (enantiomers and diastereomers) is critical and almost always requires chiral chromatography.

  • Chiral Stationary Phase (CSP) Screening: The most effective strategy is to screen a diverse set of polysaccharide-based CSPs (e.g., derivatized cellulose or amylose).[3]

  • Mode Selection: Screen these columns under multiple mobile phase conditions:

    • Normal Phase: Heptane/Ethanol with a basic additive (e.g., diethylamine).

    • Polar Organic Mode: Acetonitrile or Methanol.

    • Reversed-Phase: Water/Acetonitrile.

  • Temperature Optimization: Temperature is a powerful tool in chiral separations.[8] Analyzing at sub-ambient temperatures (e.g., 10-15°C) can significantly enhance resolution by exploiting the thermodynamic differences (enthalpy and entropy) between the analyte-CSP interactions.[8]

Q4: What is the most effective workflow for identifying an unknown impurity?

A systematic workflow combining chromatographic data with mass spectrometry is the industry standard for impurity identification.[9]

G cluster_0 Impurity Identification Workflow A 1. Detect Unknown Peak in HPLC-UV/CAD B 2. Analyze by LC-MS (Full Scan) A->B C 3. Determine Molecular Weight (from m/z) B->C F 6. Perform MS/MS Fragmentation B->F Direct MS/MS D 4. Obtain Accurate Mass (LC-HRMS) C->D For higher confidence E 5. Propose Elemental Formula D->E E->F G 7. Elucidate Structure (Compare fragments to parent drug) F->G H 8. Synthesize & Confirm (Co-injection with reference standard) G->H

Caption: Systematic workflow for impurity structure elucidation.

High-resolution mass spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement, which is used to calculate the elemental formula of the impurity.[10][11]

Troubleshooting Guide

This section addresses specific, common problems encountered during analysis in a Q&A format.

Problem: My main peak for 6-Aza-bicyclo[3.1.1]heptan-3-ol shows significant tailing.
  • What is likely causing this? Peak tailing for basic compounds is most often caused by secondary ionic interactions between the protonated amine analyte and deprotonated (negatively charged) residual silanol groups on the silica surface of the HPLC column.[1] This leads to a portion of the analyte molecules being retained longer, creating a "tail".

  • How can I fix it? This requires a systematic approach to disrupt the underlying unwanted interaction.

G cluster_0 Troubleshooting Peak Tailing start Peak Tailing Observed A Step 1: Mobile Phase pH Lower pH to 2.5-3.5 with formic or acetic acid. Is the amine fully protonated? start->A B Step 2: Buffer Strength Increase buffer concentration (e.g., to 20-50 mM). Are buffer ions outcompeting the analyte for active sites? A->B If tailing persists C Step 3: Column Choice Switch to a column with modern end-capping or a different stationary phase (e.g., polar-embedded). B->C If tailing persists D Step 4: Flow Rate Decrease the flow rate. Does this provide more time for equilibration and reduce tailing? C->D If tailing persists end Peak Shape Improved D->end

Caption: A logical workflow for troubleshooting peak tailing.

  • Optimize Mobile Phase pH: Lowering the pH (e.g., to 3.0) ensures the amine is consistently protonated. Simultaneously, it suppresses the deprotonation of many silanol groups, reducing the unwanted ionic interaction.

  • Increase Buffer Concentration: The salt cations (e.g., NH₄⁺) in the mobile phase can compete with the protonated analyte for interaction with active silanol sites, effectively "shielding" the analyte and improving peak shape.[6]

  • Use a Modern, High-Purity Column: Columns specifically marketed as "base-deactivated" or designed for polar compounds use advanced end-capping technologies or shielding mechanisms to minimize accessible silanols.

  • Consider HILIC: If reversed-phase methods fail, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds.

Problem: I am struggling to resolve two critical impurities.
  • What is the cause? This is a problem of insufficient chromatographic selectivity. The system is not discriminating enough between the two impurity structures.

  • How can I improve selectivity? You must systematically alter the parameters that have the largest impact on selectivity.[5]

    • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or try a combination of the two. The different dipole moment and hydrogen bonding capabilities of these solvents can drastically alter selectivity.

    • Vary the pH: Even small changes in pH can alter the ionization state of impurities (if they have acidic or basic groups), leading to significant shifts in retention and potentially resolving them.

    • Switch the Stationary Phase: This is the most powerful tool.[5] If a C18 column fails, try a Phenyl-Hexyl or a polar-embedded phase. These phases introduce different separation mechanisms (π-π interactions, hydrogen bonding) beyond simple hydrophobicity.

    • Adjust Temperature: Lowering or raising the column temperature can sometimes improve resolution, although its effect is generally less pronounced than changing the mobile phase or stationary phase.

Problem: I see "ghost peaks" appearing in my blank injections.
  • What is the cause? Ghost peaks are spurious peaks that appear in blank or solvent injections and are typically due to contamination or carryover from a previous injection.[1][12]

    • Injector Carryover: The most common cause. Highly retained or "sticky" compounds from a previous, more concentrated sample can adsorb to the injector needle, seat, or loop and slowly leach out in subsequent runs.

    • Mobile Phase Contamination: Impurities in your solvents or additives can accumulate on the column during equilibration and then elute as a peak when the gradient starts.[13]

    • Sample Solvent: If your sample solvent is stronger than the initial mobile phase, it can cause peak distortion or ghost peaks.[12][13]

  • How do I eliminate them?

    • Optimize Injector Wash: Ensure your autosampler's needle wash procedure is effective. Use a wash solvent that is strong enough to remove the analyte (e.g., a mix of acetonitrile and isopropanol). Sometimes multiple wash cycles are needed.

    • Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and fresh, high-quality additives.[13]

    • Inject in a Weaker Solvent: Whenever possible, dissolve your sample in a solvent that is weaker than or identical to the initial mobile phase conditions to ensure good peak focusing on the column head.[12]

    • Run a Column Flush: If contamination is suspected on the column itself, flush it with a strong solvent (disconnect from the detector first).

References
  • HPLC Troubleshooting Guide. ResearchGate. Available from: [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. Available from: [Link]

  • HPLC Troubleshooting Guide. University of Athens. Available from: [Link]

  • HPLC Troubleshooting. Chromservis. Available from: [Link]

  • Analysis of Amines in GC. LabRulez GCMS. Available from: [Link]

  • 3-Azabicyclo[3.2.2]nonane. NIST WebBook. Available from: [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. Available from: [Link]

  • Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction. MDPI. Available from: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJPBS. Available from: [Link]

  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. ResearchGate. Available from: [Link]

  • Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. MDPI. Available from: [Link]

  • Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. Waters. Available from: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Available from: [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available from: [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available from: [Link]

  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Molnar Institute. Available from: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]

Sources

Validation & Comparative

Beyond the Flat Ring: A Comparative Analysis of 6-Aza-bicyclo[3.1.1]heptan-3-ol and Piperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex protein-protein interactions, the limitations of flat, two-dimensional heterocycles have become a significant bottleneck. Piperidine is one of the most ubiquitous saturated nitrogen heterocycles in medicinal chemistry. However, its high lipophilicity, susceptibility to oxidative metabolism, and conformational flexibility often lead to off-target toxicities (such as hERG liability) and poor pharmacokinetic profiles.

To overcome these liabilities, bridged bicyclic systems have emerged as premium three-dimensional bioisosteres. Among these, 6-azabicyclo[3.1.1]heptanes represent a nonclassical, highly effective surrogate for the piperidine core. This guide provides a rigorous comparative analysis of 6-aza-bicyclo[3.1.1]heptan-3-ol against traditional piperidine analogs, detailing the structural causality, physicochemical benefits, and self-validating synthetic workflows required to deploy this scaffold in your pipeline.

Structural Causality: The Exit Vector Paradigm

The success of a bioisosteric replacement hinges on its ability to mimic the spatial orientation of the original functional groups—quantified by Exit Vector Parameters (EVP).

In a standard 1,4-disubstituted piperidine, the ring dynamically flips between chair and boat conformations, though the chair is thermodynamically favored. This flexibility incurs an entropic penalty upon target binding. By introducing a methylene bridge to create the 6-azabicyclo[3.1.1]heptane core, the conformation is locked.

  • cis-Isomers: The cis-3-substituted 6-azabicyclo[3.1.1]heptane perfectly mimics the equatorial-equatorial exit vectors of the traditional piperidine chair conformation.

  • trans-Isomers: The trans-isomer mimics the higher-energy, rare "boat" conformation of piperidine, providing a unique vector trajectory that can access novel patent space and distinct receptor binding pockets.

G Piperidine Piperidine Core (2D, Dynamic Chair/Boat) Bridging Methylene Bridging (Conformational Lock) Piperidine->Bridging Bioisosteric Replacement AzaBicyclo 6-Azabicyclo[3.1.1]heptane (3D, Rigidified) Bridging->AzaBicyclo Metabolism Reduced CYP450 Oxidation AzaBicyclo->Metabolism Steric Shielding Solubility Improved Aqueous Solubility (High Fsp3) AzaBicyclo->Solubility Disrupted Packing

Workflow of piperidine bioisosteric replacement with 6-azabicyclo[3.1.1]heptane.

Physicochemical Performance Comparison

The transition from a monocyclic piperidine to a bridged 6-azabicyclo[3.1.1]heptane fundamentally alters the molecule's physicochemical properties. The increase in the fraction of sp³ hybridized carbons (Fsp³) disrupts planar crystal packing, which directly enhances aqueous solubility. Furthermore, the steric bulk of the bridge shields the


-carbons adjacent to the nitrogen, significantly reducing vulnerability to CYP450-mediated 

-oxidation.
Table 1: Quantitative Comparison of Core Properties
Parameter1,4-Disubstituted Piperidine6-Aza-bicyclo[3.1.1]heptan-3-olCausality & Impact
Conformational State Dynamic (Chair

Boat)
Rigidified (cis = Chair, trans = Boat)Pre-organized binding reduces entropic penalty.
Fsp³ (Fraction sp³) ModerateHigh (Approaching 1.0)Increased 3D character improves solubility.
Lipophilicity (

logP)
BaselineLowered by ~0.5 to 1.0 unitsReduced non-specific binding and toxicity.
Metabolic Stability Susceptible to

-oxidation
Highly resistantSteric shielding extends in vivo half-life.
Basicity (pKa) ~9.5 - 10.5~8.5 - 9.5 (Modulable via F-substitution)Lower pKa increases neutral fraction at physiological pH, enhancing membrane permeability.

Experimental Methodology: Self-Validating Synthesis

Synthesizing the 6-aza-bicyclo[3.1.1]heptan-3-ol core requires overcoming the "rule-of-five," which typically favors the formation of fused 5-membered rings over bridged systems. The following protocol utilizes a pre-organized azetidine precursor to enforce the correct cyclization trajectory.

Phase 1: Bicyclic Core Assembly via Double Alkylation

Objective: Construct the [3.1.1] bridged framework.

  • Reaction: Dissolve cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate (1.0 eq) and dialkyl malonate (1.1 eq) in anhydrous DMF. Add K₂CO₃ (3.0 eq) and heat to 80°C.

  • Causality: The pre-organized cis geometry of the azetidine bis-mesylate forces the malonate enolate to attack intramolecularly in a 6-exo-tet fashion. This geometric constraint prevents intermolecular polymerization and bypasses undesired fused-ring formation.

  • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the mass of the bis-mesylate disappears. Confirm via ¹H NMR by the total loss of the mesylate methyl singlets at ~3.0 ppm.

Phase 2: Oxidative Decarboxylation

Objective: Convert the diester to a versatile ketone hub (2,6-methanopiperidone).

  • Reaction: Saponify the resulting diester using LiOH in THF/H₂O to yield the gem-diacid. Isolate the diacid, dissolve in a pyridine/benzene mixture, and treat with Pb(OAc)₄ (1.2 eq).

  • Causality: Pb(OAc)₄ specifically initiates a radical oxidative bis-decarboxylation of the gem-diacid. The geminal proximity of the carboxylic acids ensures rapid cleavage to the corresponding ketone, releasing CO₂.

  • Self-Validation Check: Analyze the product using IR spectroscopy. The appearance of a sharp, strong C=O stretch at ~1725 cm⁻¹ and the complete disappearance of the broad O-H acid stretch (2500–3300 cm⁻¹) confirms the ketone formation.

Phase 3: Stereoselective Reduction to 6-Aza-bicyclo[3.1.1]heptan-3-ol

Objective: Establish the critical cis or trans exit vector geometry.

  • Reaction: To obtain the cis-alcohol (chair mimic), cool a solution of the ketone in THF to -78°C and add L-Selectride (1.5 eq) dropwise.

  • Causality: Hydride delivery is dictated by the rigid bicyclic steric environment. The bulky L-Selectride reagent is forced to attack the carbonyl from the least sterically hindered face, exclusively pushing the resulting hydroxyl group into the cis configuration relative to the bridge.

  • Self-Validation Check: Utilize 2D NOESY NMR. A strong Nuclear Overhauser Effect (NOE) cross-peak between the C3-proton and the bridging methylene protons confirms the cis relative stereochemistry.

G Start cis-2,4-bis(mesyloxymethyl) azetidine-1-carboxylate Alkylation Double Alkylation (Malonate, K2CO3) Start->Alkylation 6-exo-tet Cyclization Diacid N-Boc-6-azabicyclo[3.1.1]heptane- 3,3-dicarboxylic acid Alkylation->Diacid Saponification (LiOH) Decarbox Oxidative Decarboxylation (Pb(OAc)4) Diacid->Decarbox Radical Cleavage (-CO2) Ketone 2,6-methanopiperidone Derivative Decarbox->Ketone Reduction Stereoselective Reduction (L-Selectride) Ketone->Reduction Steric-Controlled Hydride Transfer Product cis-6-Aza-bicyclo[3.1.1]heptan-3-ol (Chair Mimic) Reduction->Product NOESY NMR Validation

Step-by-step synthetic methodology for 6-Aza-bicyclo[3.1.1]heptan-3-ol.

Conclusion

Replacing a piperidine ring with a 6-aza-bicyclo[3.1.1]heptan-3-ol core is not merely a structural novelty; it is a rational, data-driven strategy to rescue failing pharmacophores. By locking the conformation, increasing Fsp³, and shielding metabolic soft spots, researchers can significantly improve a drug candidate's solubility, half-life, and target specificity. The synthetic protocols, while requiring careful stereochemical control, are robust, scalable, and fully self-validating through standard spectroscopic techniques.

References

  • Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry, 2024, 89(15), 10440-10450. URL:[Link]

  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Lesyk, D., Holota, Y., Borysko, P., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. "Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery

biological activity of 6-Aza-bicyclo[3.1.1]heptan-3-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity and Application of 6-Azabicyclo[3.1.1]heptan-3-ol Derivatives in Drug Discovery

As the pharmaceutical industry increasingly embraces the "escape from flatland" paradigm, the strategic replacement of planar or conformationally flexible rings with rigid, three-dimensional


-rich scaffolds has become a cornerstone of lead optimization. Among these emerging scaffolds, 6-azabicyclo[3.1.1]heptan-3-ol  and its derivatives have garnered significant attention as nonclassical bioisosteres for piperidine, piperazine, and morpholine rings.

As an Application Scientist navigating the complexities of scaffold hopping, it is critical to understand not just how to substitute these rings, but the underlying causality of why these bridged bicyclic systems fundamentally alter a molecule's biological activity, pharmacokinetic profile, and target engagement.

Mechanistic Causality: Why 6-Azabicyclo[3.1.1]heptan-3-ol?

Classical saturated heterocycles like piperidine are ubiquitous in FDA-approved drugs. However, they suffer from two major liabilities:

  • Conformational Promiscuity: Piperidines rapidly interconvert between chair and boat conformations, introducing entropic penalties upon target binding.

  • Metabolic Vulnerability: The unhindered

    
    -carbons adjacent to the nitrogen are prime targets for Cytochrome P450 (CYP450)-mediated oxidation, leading to rapid clearance.
    

The 6-azabicyclo[3.1.1]heptane core solves these issues through structural rigidification [1]. The introduction of a methylene bridge locks the ring system into a defined 3D space. Crucially, the stereochemistry of the 3-position (where the hydroxyl group resides in 6-azabicyclo[3.1.1]heptan-3-ol) dictates the conformational mimicry:

  • The cis-isomer adopts a distorted '3D' chair-like conformation, serving as a perfect geometric mimic for a 1,4-disubstituted piperidine chair.

  • The trans-isomer is locked into a 'boat' conformation, providing orthogonal exit vectors that allow medicinal chemists to access entirely new chemical space and binding pockets that classical piperidines cannot reach.

The addition of the 3-hydroxyl group provides a highly directional hydrogen bond donor/acceptor. In recent neuroprotective drug development, such as the design of SARM1 (Sterile Alpha and TIR Motif containing 1) inhibitors, the 3-hydroxy-3-methyl-6-azabicyclo[3.1.1]heptane motif acts as a critical pharmacophore, anchoring the molecule within the enzyme's active site while the bridged core shields the molecule from metabolic degradation[2].

Comparative Performance Analysis

To objectively evaluate the 6-azabicyclo[3.1.1]heptan-3-ol scaffold, we must benchmark its physicochemical and biological performance against classical alternatives. The data below synthesizes recent pharmacological evaluations comparing matched molecular pairs where a piperidine/piperazine core was replaced by the bridged bicyclic system [1, 3].

ParameterClassical Piperidine CorePiperazine Core6-Azabicyclo[3.1.1]heptan-3-ol DerivativeCausality / Mechanistic Advantage
Fraction

(

)
0.830.801.00 Higher 3D character correlates with improved clinical success and off-target selectivity.
Aqueous Solubility (LogS) ModerateHighHigh The compact spherical nature of the bridged system disrupts crystal lattice packing, enhancing solubility.
Lipophilicity (LogD at pH 7.4) 2.11.51.8 Tunable lipophilicity; the bridged core slightly lowers LogD compared to piperidine, improving the ADME profile.
Metabolic Stability (

HLM)
High Clearance (>40

L/min/mg)
Moderate ClearanceLow Clearance (<15

L/min/mg)
The methylene bridge sterically shields the

-C-H bonds from CYP450 oxidation, extending half-life.
Exit Vector Angle (

)
Variable (Flexible)Variable (Flexible)Fixed (Stereodependent) Predictable structure-activity relationships (SAR) due to locked spatial geometry.

Workflow Visualization: Bioisosteric Replacement Strategy

The logic of integrating 6-azabicyclo[3.1.1]heptan-3-ol into a drug discovery pipeline requires a systematic approach, moving from structural design to in vitro validation.

BioisostereWorkflow Lead Classical Piperidine Lead (High CYP450 Clearance) Design 6-Azabicyclo[3.1.1]heptan-3-ol Bioisosteric Replacement Lead->Design Scaffold Hopping Synthesis Diastereoselective Synthesis (Cis/Trans Separation) Design->Synthesis EVP Exit Vector Plot (EVP) Analysis (3D Conformational Mapping) Synthesis->EVP Structural Validation InVitro In Vitro ADME & Binding (HLM Stability, Target IC50) EVP->InVitro Optimization Optimized Candidate (Enhanced Fsp3 & Half-life) InVitro->Optimization Data Integration

Workflow for bioisosteric replacement using 6-azabicyclo[3.1.1]heptan-3-ol derivatives.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating 6-azabicyclo[3.1.1]heptan-3-ol derivatives.

Protocol 1: Exit Vector Plot (EVP) Generation & Structural Validation

To prove that your synthesized 6-azabicyclo[3.1.1]heptan-3-ol derivative accurately mimics the desired piperidine conformation, you must perform an EVP analysis [1]. This maps the spatial trajectory of the functional groups.

  • Crystallization: Grow single crystals of the cis- and trans-diastereomers using vapor diffusion (e.g., Hexane/EtOAc solvent system).

  • X-Ray Diffraction (XRD): Acquire XRD data to determine the precise 3D atomic coordinates. Self-Validation Step: Ensure the R-factor is <5% to confirm coordinate reliability.

  • Vector Calculation: Define the centroid of the bicyclic core. Calculate the vector originating from the centroid through the nitrogen atom (Vector 1) and the vector through the C3-hydroxyl oxygen (Vector 2).

  • Plotting: Plot the angle between Vector 1 and Vector 2 (

    
    ) against the dihedral angles. Compare this plot to the Ramachandran-style distribution of classical piperidines. A successful cis-isomer will overlay perfectly with the 1,4-disubstituted piperidine chair region.
    
Protocol 2: In Vitro Microsomal Stability Assay (Clearance Determination)

Because the primary causality for using this bridged scaffold is to prevent metabolic degradation, a rigorous Human Liver Microsome (HLM) assay is required.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL protein), the 6-azabicyclo[3.1.1]heptan-3-ol test compound (1

    
    M), and potassium phosphate buffer (100 mM, pH 7.4).
    
  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate cofactor for CYP450 enzymes; omitting it in a control sample validates that degradation is specifically CYP-mediated.

  • Time-Course Sampling: Withdraw 50

    
    L aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
  • LC-MS/MS Analysis: Centrifuge the quenched samples (4000 rpm, 15 min) and inject the supernatant into an LC-MS/MS system.

  • Data Processing: Plot the natural log of the remaining compound area ratio versus time. Calculate the intrinsic clearance (

    
    ) using the slope of the linear regression. A successful bridged bioisostere should demonstrate a 
    
    
    
    reduction of at least 2- to 3-fold compared to its piperidine counterpart.

Conclusion

The 6-azabicyclo[3.1.1]heptan-3-ol scaffold is not merely a structural novelty; it is a rationally designed solution to the pharmacokinetic and conformational limitations of flat heterocycles. By locking the molecule into specific chair or boat mimics, and shielding vulnerable carbon-hydrogen bonds from enzymatic attack, this derivative allows researchers to rescue failing drug discovery programs. Whether applied to SARM1 inhibition [2] or as a piperazine replacement in antihistamines [3], the integration of these bridged systems represents the cutting edge of modern medicinal chemistry.

References

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry (2024).[Link]

  • Compounds, compositions, and methods (SARM1 Inhibitors).World Intellectual Property Organization (WIPO)
  • Breaking the 'rule-of-five' to access bridged bicyclic heteroaromatic bioisosteres. Nature Synthesis (2026).[Link]

A Comparative Guide to the Spectroscopic Characterization of 6-Aza-bicyclo[3.1.1]heptan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the expected spectroscopic data for the novel bicyclic amine, 6-Aza-bicyclo[3.1.1]heptan-3-ol. Due to the limited availability of experimental data for this specific molecule, this document serves as a predictive and comparative tool for researchers, scientists, and professionals in drug development. By leveraging fundamental principles of spectroscopy and drawing comparisons with the well-characterized, structurally related alkaloid, tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol), this guide will facilitate the identification and characterization of this and similar aza-bicyclic systems.

Introduction

6-Aza-bicyclo[3.1.1]heptan-3-ol is a rigid, bicyclic amine that holds potential as a scaffold in medicinal chemistry due to its defined three-dimensional structure. Accurate and unambiguous structural elucidation is paramount for its application in drug discovery and development. The primary analytical techniques for characterizing such organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide will first present the predicted spectroscopic features for 6-Aza-bicyclo[3.1.1]heptan-3-ol. Subsequently, it will compare these predictions with the established experimental data for tropine, a well-documented and commercially available bicyclic amino alcohol. This comparative approach will highlight the influence of the bicyclic framework and the relative positions of the nitrogen and hydroxyl functionalities on the spectroscopic output.

The Comparative Framework: 6-Aza-bicyclo[3.1.1]heptan-3-ol vs. Tropine

The choice of tropine as a comparative standard is based on its structural similarities to 6-Aza-bicyclo[3.1.1]heptan-3-ol. Both molecules feature a bicyclic system containing a nitrogen atom and a hydroxyl group. However, the differences in their ring systems ([3.1.1] vs. [3.2.1]) and the substitution on the nitrogen (secondary amine vs. tertiary N-methyl amine) are expected to give rise to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ), coupling constants (J), and through-space correlations (nOe) provide detailed information about the connectivity and stereochemistry of the molecule.

Experimental Protocol for NMR Analysis

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural assignment.

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

Data Acquisition:

  • Acquire a ¹H NMR spectrum to determine the proton chemical shifts and coupling constants.

  • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

  • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

  • For unambiguous stereochemical assignments, a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is recommended to identify protons that are close in space.

¹H NMR Spectroscopy: A Comparative Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule.

Proton Assignment Predicted Chemical Shift (δ) for 6-Aza-bicyclo[3.1.1]heptan-3-ol (ppm) Experimental Chemical Shift (δ) for Tropine (ppm) Rationale for Predicted Shifts and Differences
H3 (CH-OH) ~3.8 - 4.2~4.0The proton attached to the carbon bearing the hydroxyl group is expected to be in a similar downfield region due to the deshielding effect of the oxygen atom.
Bridgehead Protons ~2.8 - 3.2~3.0These protons are adjacent to the nitrogen atom and are expected to be deshielded. The exact shift will depend on the rigidity and strain of the [3.1.1] system compared to the [3.2.1] system of tropine.
CH₂ Protons α to N ~2.5 - 3.0~2.1 - 2.5The protons on the carbons adjacent to the nitrogen are deshielded. In 6-Aza-bicyclo[3.1.1]heptan-3-ol, these are part of a four-membered ring, which may influence their chemical shift due to ring strain.
Other CH₂ Protons ~1.5 - 2.2~1.6 - 2.2These protons are in a more aliphatic environment and are expected to appear in the upfield region of the spectrum.
NH Proton Variable, ~1.5 - 3.5N/A (Tertiary Amine)The chemical shift of the secondary amine proton is highly dependent on solvent and concentration. It will likely be a broad singlet that disappears upon D₂O exchange. Tropine lacks this proton.
OH Proton Variable, ~1.5 - 4.0VariableSimilar to the NH proton, the hydroxyl proton's chemical shift is variable and it will also exchange with D₂O.

¹³C NMR Spectroscopy: A Comparative Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments.

Carbon Assignment Predicted Chemical Shift (δ) for 6-Aza-bicyclo[3.1.1]heptan-3-ol (ppm) Experimental Chemical Shift (δ) for Tropine (ppm) Rationale for Predicted Shifts and Differences
C3 (C-OH) ~65 - 70~65The carbon attached to the hydroxyl group is expected in a similar downfield region.
Bridgehead Carbons ~55 - 60~63The bridgehead carbons adjacent to the nitrogen will be deshielded. The difference in the bicyclic framework will likely cause a shift.
Carbons α to N ~45 - 50~35The carbons directly bonded to the nitrogen are deshielded. The four-membered ring in the 6-aza-[3.1.1] system will likely lead to a different chemical shift compared to the five- and six-membered rings in tropine.
Other CH₂ Carbons ~25 - 35~26, 40These aliphatic carbons will appear in the upfield region. The specific shifts will be influenced by the ring strain and geometry of the [3.1.1] system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol for IR Analysis
  • For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

  • For liquid samples (Neat): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • For solutions: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest and place it in a solution cell.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Comparative IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) for 6-Aza-bicyclo[3.1.1]heptan-3-ol Experimental Wavenumber (cm⁻¹) for Tropine Interpretation
O-H Stretch 3200 - 3600 (broad)3200 - 3600 (broad)The broad absorption is characteristic of the hydrogen-bonded hydroxyl group present in both molecules.[1][2]
N-H Stretch 3300 - 3500 (medium)N/AThis peak, characteristic of a secondary amine, will be a key differentiator from tropine, which is a tertiary amine.[3][4]
C-H Stretch 2850 - 30002850 - 3000These absorptions are due to the stretching of C-H bonds in the aliphatic bicyclic framework.
C-O Stretch 1000 - 1200~1040The C-O stretching vibration of the secondary alcohol is expected in this region for both compounds.
C-N Stretch 1000 - 1250~1100The C-N stretching of the aliphatic amine will be present in both spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for MS Analysis
  • Ionization Method: Electron Ionization (EI) is a common technique for small, volatile molecules and will likely produce a detailed fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization technique that is useful for obtaining the molecular ion peak with less fragmentation.

  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, for complex mixtures, after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Predicted and Comparative MS Data
Ion Predicted m/z for 6-Aza-bicyclo[3.1.1]heptan-3-ol Experimental m/z for Tropine Interpretation
Molecular Ion [M]⁺ 113141The molecular ion peak will confirm the molecular weight of the compound. According to the Nitrogen Rule, an odd molecular weight suggests the presence of an odd number of nitrogen atoms.[5][6]
[M-H]⁺ 112140Loss of a hydrogen atom is a common fragmentation pathway.
[M-H₂O]⁺ 95123Dehydration, the loss of a water molecule from the alcohol, is a likely fragmentation.
α-cleavage Various fragmentsm/z 82, 96Cleavage of the bonds adjacent (alpha) to the nitrogen atom is a characteristic fragmentation pattern for amines and is expected to be a major pathway for both molecules.[7]

Visualization of Analytical Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of 6-Aza-bicyclo[3.1.1]heptan-3-ol.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve in Deuterated Solvent Filter Filter into NMR Tube Prep->Filter H1 1H NMR Filter->H1 Acquire Spectra C13 13C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC NOESY 2D NOESY HSQC->NOESY Structure Structure Elucidation NOESY->Structure Interpret Data MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_output Data Output Sample Sample GC_LC GC or LC (Optional) Sample->GC_LC Ionization Ionization (EI or ESI) GC_LC->Ionization Introduce MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Accelerate & Separate Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum (m/z vs. Intensity) Detector->MassSpectrum Generate

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic characterization of 6-Aza-bicyclo[3.1.1]heptan-3-ol. By comparing its expected NMR, IR, and MS data with the experimental data of the well-known analog, tropine, researchers can gain valuable insights into the structural features of this novel aza-bicyclic alcohol. The provided experimental protocols and workflow diagrams serve as a practical resource for the acquisition and interpretation of high-quality spectroscopic data, ultimately aiding in the acceleration of research and development in medicinal chemistry.

References

  • NIST. (n.d.). Tropinone. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Taha, A., & Rücker, G. (1978). C-NMR spectroscopy of tropane alkaloids. Journal of Pharmacy and Pharmaceutical Sciences, 30(4), 271-274.
  • ResearchGate. (n.d.). 1 H NMR spectra of tropine, the oxidation product of atropine sulfate by hexacyanoferrate(III) in alkaline medium. Retrieved from [Link]

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A Comparative Guide to the Physicochemical Properties of Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of stereoisomerism is paramount. Among the various forms of stereoisomerism, cis-trans (or geometric) isomerism presents a compelling case of how a simple variation in spatial arrangement can profoundly influence the physicochemical properties and, consequently, the biological activity of a molecule. This guide provides an in-depth, objective comparison of the performance and characteristics of cis and trans isomers, supported by experimental data and detailed methodologies. We will explore the causal relationships behind their differing properties and provide the technical insights necessary for their identification and separation.

The Structural Foundation of Cis-Trans Isomerism

Cis-trans isomerism arises from the restricted rotation around a bond, most commonly a carbon-carbon double bond or in a cyclic structure.[1] This rigidity fixes the spatial orientation of substituent groups relative to each other.

  • Cis Isomer: In the cis configuration, similar or high-priority substituent groups are located on the same side of the double bond or ring structure.[2]

  • Trans Isomer: Conversely, in the trans configuration, these groups are situated on opposite sides .[2]

This fundamental difference in geometry is the cornerstone of the variations we observe in their physical and chemical behaviors.

Caption: General representation of cis and trans isomers.

A Comparative Analysis of Physicochemical Properties

The distinct spatial arrangements of cis and trans isomers directly impact their intermolecular forces, molecular packing in the solid state, and overall molecular symmetry. These factors, in turn, govern their macroscopic physical properties.

Polarity and Dipole Moment

A key differentiator between many cis and trans isomers is their molecular polarity, which is quantified by the dipole moment.

  • Cis Isomers: In cis isomers, if the substituent groups have different electronegativities from the carbon atoms they are bonded to, the individual bond dipoles will be oriented on the same side of the molecule. This often results in a net molecular dipole moment, rendering the molecule polar.

  • Trans Isomers: In trans isomers, the individual bond dipoles are on opposite sides of the molecule. If the substituent groups are identical, these bond dipoles can cancel each other out, leading to a zero or very small net molecular dipole moment, making the molecule nonpolar or significantly less polar than its cis counterpart.[3]

Example: 1,2-Dichloroethene In cis-1,2-dichloroethene, the two polar C-Cl bonds on the same side of the double bond create a net molecular dipole. In the trans isomer, the C-Cl bond dipoles are in opposite directions and cancel each other out, resulting in a nonpolar molecule.[4]

G cluster_dipole Molecular Dipole Moments cluster_cis_dipole cis-1,2-Dichloroethene (Polar) cluster_trans_dipole trans-1,2-Dichloroethene (Nonpolar) cis_dipole_C1 C cis_dipole_C2 C cis_dipole_C1->cis_dipole_C2 = cis_dipole_Cl1 Cl cis_dipole_C1->cis_dipole_Cl1 cis_dipole_H1 H cis_dipole_C1->cis_dipole_H1 cis_dipole_Cl2 Cl cis_dipole_C2->cis_dipole_Cl2 cis_dipole_H2 H cis_dipole_C2->cis_dipole_H2 net_dipole μ > 0 trans_dipole_C1 C trans_dipole_C2 C trans_dipole_C1->trans_dipole_C2 = trans_dipole_Cl1 Cl trans_dipole_C1->trans_dipole_Cl1 trans_dipole_H1 H trans_dipole_C1->trans_dipole_H1 trans_dipole_Cl2 Cl trans_dipole_C2->trans_dipole_Cl2 trans_dipole_H2 H trans_dipole_C2->trans_dipole_H2 zero_dipole μ = 0

Caption: Dipole moments in cis and trans isomers.

Boiling Point

The boiling point is directly related to the strength of intermolecular forces.

  • Cis Isomers: Due to their frequent net polarity, cis isomers often exhibit stronger intermolecular dipole-dipole interactions in addition to the London dispersion forces present in all molecules. These stronger forces require more energy to overcome, generally resulting in a higher boiling point for the cis isomer compared to its trans counterpart.[3]

  • Trans Isomers: Being less polar or nonpolar, trans isomers primarily rely on weaker London dispersion forces. Consequently, they tend to have lower boiling points .[3]

Melting Point

The melting point is influenced by both intermolecular forces and the efficiency of crystal lattice packing.

  • Cis Isomers: The "U" or bent shape of cis isomers often hinders efficient packing into a crystal lattice. This less orderly arrangement results in weaker intermolecular forces in the solid state, leading to a lower melting point .

  • Trans Isomers: The more linear and symmetrical shape of trans isomers allows them to pack more effectively into a stable crystal lattice. This efficient packing maximizes intermolecular forces, requiring more energy to break the solid structure, and thus, trans isomers generally have a higher melting point .[3]

Stability

The thermodynamic stability of acyclic alkenes is another point of differentiation.

  • Cis Isomers: The proximity of bulky substituent groups on the same side of the double bond can lead to steric hindrance, which is a repulsive interaction. This steric strain makes cis isomers generally less stable than their trans counterparts.

  • Trans Isomers: In trans isomers, the bulky groups are positioned on opposite sides, minimizing steric hindrance and resulting in a more stable molecule.[5]

Solubility

The principle of "like dissolves like" governs the solubility of these isomers.

  • Cis Isomers: The polarity of many cis isomers makes them more soluble in polar solvents (e.g., water, ethanol) and less soluble in nonpolar solvents.

  • Trans Isomers: The nonpolar nature of many trans isomers leads to their higher solubility in nonpolar solvents (e.g., hexane, toluene) and lower solubility in polar solvents.

Table 1: Comparative Physicochemical Properties of Cis and Trans Isomers
PropertyCis IsomerTrans IsomerRationale
Polarity Generally PolarGenerally NonpolarVector addition of bond dipoles often results in a net dipole for cis; cancellation of bond dipoles in trans.
Boiling Point HigherLowerStronger dipole-dipole interactions in cis isomers require more energy to overcome.[4]
Melting Point LowerHigherThe less symmetrical shape of cis isomers hinders efficient crystal packing.[3]
Stability Less StableMore StableSteric hindrance between substituent groups on the same side destabilizes the cis isomer.[5]
Solubility More soluble in polar solventsMore soluble in nonpolar solvents"Like dissolves like" principle based on molecular polarity.

Table 2: Experimental Data for Selected Cis-Trans Isomers

CompoundIsomerDipole Moment (D)Melting Point (°C)Boiling Point (°C)
1,2-Dichloroethene cis1.9-8060
trans0-5048
Butenedioic Acid cis (Maleic Acid)2.57135decomposes
trans (Fumaric Acid)0287sublimes
Stilbene cis~0.15-6305-307
trans0124305-307
2-Butene cis0.3-1394
trans0-1061

(Data compiled from various sources, including[2][4])

Experimental Protocols for Characterization and Separation

The distinct physicochemical properties of cis and trans isomers form the basis for their experimental characterization and separation.

Determination of Melting and Boiling Points

These fundamental properties provide initial, valuable insights into the identity and purity of an isomer.

G cluster_workflow Workflow for Melting and Boiling Point Determination start Sample Preparation mp Melting Point Determination (Capillary Method) start->mp bp Boiling Point Determination (Thiele Tube Method) start->bp data Data Analysis and Comparison mp->data bp->data end Isomer Differentiation data->end

Caption: Experimental workflow for isomer differentiation.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Loading: Tap the open end of a capillary tube into the sample to collect a small amount. Invert the tube and tap gently to pack the sample into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

  • Analysis: A sharp melting point close to the literature value indicates a pure sample. Compare the experimental melting points of the two isomers.

Experimental Protocol: Boiling Point Determination using a Thiele Tube

  • Sample Preparation: Place about 0.5 mL of the liquid sample into a small test tube.

  • Capillary Insertion: Insert a capillary tube, sealed at one end, into the test tube with the open end down.

  • Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil, ensuring the sample is below the oil level.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner.

  • Observation: Observe for a continuous stream of bubbles emerging from the capillary tube.

  • Cooling and Measurement: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

  • Analysis: Compare the boiling points of the two isomers.

Spectroscopic Differentiation

Spectroscopic techniques provide detailed structural information that can unambiguously distinguish between cis and trans isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly powerful for differentiating isomers based on their molecular symmetry.

  • Cis Isomers: Due to their lower symmetry, cis isomers often exhibit more IR-active vibrational modes.

  • Trans Isomers: The higher symmetry of many trans isomers can result in certain vibrational modes being IR-inactive due to a lack of change in the molecular dipole moment during the vibration. For example, the C=C stretch in a symmetrically substituted trans-alkene may be weak or absent in the IR spectrum.[6][7]

Example: Maleic Acid (cis) vs. Fumaric Acid (trans) The IR spectrum of maleic acid shows a broad carbonyl (C=O) stretch, while fumaric acid exhibits a sharper C=O stretch at a slightly different frequency. This difference is attributed to the potential for intramolecular hydrogen bonding in maleic acid.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei.

  • ¹H NMR: The coupling constants (J-values) between vicinal protons on a double bond are diagnostic. Trans protons typically have a larger coupling constant (12-18 Hz) than cis protons (6-12 Hz).[8]

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those of the double bond and the substituent groups, will differ between the cis and trans isomers due to steric and electronic effects.

Example: Stilbene In the ¹H NMR spectrum of stilbene, the vinylic protons of the trans isomer show a coupling constant of approximately 15-16 Hz, whereas the cis isomer displays a smaller coupling constant of around 10-12 Hz.[8]

Chromatographic Separation

Gas chromatography (GC) is a powerful technique for separating volatile cis and trans isomers.

  • Principle: Separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase.

  • Stationary Phase: The choice of stationary phase is critical. Polar stationary phases, such as those containing cyanopropyl groups, are often used to separate fatty acid methyl esters (FAMEs) based on differences in polarity and shape.[9]

  • Elution Order: The elution order depends on the specific isomers and the stationary phase. In many cases, the more linear trans isomers interact less with the stationary phase and elute before the more "U"-shaped cis isomers.

Experimental Protocol: GC-MS Analysis of Cis/Trans Fatty Acid Methyl Esters (FAMEs)

  • Sample Preparation (Derivatization): Convert fatty acids in the sample to their more volatile methyl esters (FAMEs) via transesterification using a reagent such as boron trifluoride in methanol.

  • GC-MS System: Use a gas chromatograph equipped with a mass spectrometer (GC-MS). A highly polar capillary column (e.g., a biscyanopropyl polysiloxane phase) is recommended for isomer separation.[9]

  • Injection: Inject a small volume of the FAMEs solution into the heated GC inlet.

  • Separation: Employ a suitable temperature program to separate the FAMEs based on their boiling points and interactions with the stationary phase.

  • Detection and Identification: The mass spectrometer will detect the eluting FAMEs and provide mass spectra for their identification. The retention times will be used to distinguish between the cis and trans isomers.

Conclusion

The distinction between cis and trans isomers is a fundamental concept with significant practical implications in chemistry and drug development. Their differences in physicochemical properties, arising from their distinct spatial arrangements, are predictable and experimentally verifiable. A thorough understanding of these differences, coupled with the appropriate analytical techniques, is essential for the successful synthesis, purification, and characterization of stereochemically defined molecules. This guide provides a robust framework for researchers to navigate the challenges and leverage the opportunities presented by cis-trans isomerism.

References

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The Rising Star in Scaffolding: A Comparative Guide to 3-Azabicyclo[3.1.1]heptanes as Saturated Pyridine Isosteres

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the pyridine ring has been a cornerstone in medicinal chemistry, a privileged scaffold found in numerous blockbuster drugs. However, its inherent aromaticity can contribute to metabolic liabilities and unfavorable physicochemical properties. In the quest to "escape from flatland" and introduce three-dimensionality into drug candidates, researchers are increasingly turning to saturated bioisosteres. Among these, the 3-azabicyclo[3.1.1]heptane scaffold is emerging as a particularly promising replacement for the pyridine ring, offering a unique combination of structural mimicry and improved drug-like properties.

This guide provides an in-depth evaluation of 3-azabicyclo[3.1.1]heptanes as saturated isosteres of pyridine, offering a technical comparison supported by experimental data for researchers, scientists, and drug development professionals. We will delve into the rationale for pyridine replacement, the synthesis of this novel scaffold, its comparative physicochemical properties, and a case study demonstrating its successful application.

The Case for Moving Beyond Pyridine

The pyridine ring, while a versatile building block, can present several challenges in drug discovery:

  • Metabolic Instability: The aromatic nature of pyridine makes it susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to the formation of reactive metabolites and rapid clearance.

  • Poor Solubility: The planarity and aromaticity of pyridine can contribute to low aqueous solubility, hindering oral bioavailability.

  • Lipophilicity: While context-dependent, the lipophilic character of many pyridine-containing compounds can lead to off-target effects and toxicity.

  • Limited 3D Character: The flat nature of the pyridine ring limits the exploration of three-dimensional chemical space, which has been linked to higher clinical success rates.[1]

Saturated bicyclic scaffolds, such as 3-azabicyclo[3.1.1]heptanes, address these limitations by introducing a rigid, three-dimensional core that mimics the geometry of a substituted pyridine while possessing a distinct electronic and metabolic profile.

Structural and Geometric Comparison

At the heart of the isosteric relationship lies the geometric similarity between the 3-azabicyclo[3.1.1]heptane core and a 3,5-disubstituted pyridine ring. X-ray crystallographic analysis has revealed a high degree of resemblance in key geometric parameters.[2][3][4]

Caption: Structural comparison of 3,5-disubstituted pyridine and 3-azabicyclo[3.1.1]heptane.

The distance and angle between the exit vectors (the points of attachment for substituents) in the 3-azabicyclo[3.1.1]heptane scaffold closely mimic those of a meta-substituted pyridine ring, allowing it to preserve key binding interactions with biological targets.[5]

Physicochemical Property Showdown: Pyridine vs. 3-Azabicyclo[3.1.1]heptane

The true value of an isosteric replacement lies in the modulation of physicochemical properties to improve the drug-like characteristics of a molecule. The replacement of a pyridine ring with a 3-azabicyclo[3.1.1]heptane core has been shown to lead to dramatic improvements in several key parameters.[6][7]

A compelling case study is the modification of the antihistamine drug Rupatadine.[3][4][6] By replacing the pyridine ring with the 3-azabicyclo[3.1.1]heptane scaffold, researchers observed significant enhancements in solubility, lipophilicity, and metabolic stability.

PropertyRupatadine (Pyridine)Rupatadine Analogue (3-Azabicyclo[3.1.1]heptane)Fold Improvement
Aqueous Solubility 29 µM365 µM>12x
Lipophilicity (logD) >4.53.8Lower is better
Metabolic Stability (t½ in human liver microsomes) 3.2 min35.7 min>11x

Table 1: Comparison of physicochemical properties of Rupatadine and its 3-azabicyclo[3.1.1]heptane analogue.[3][4]

These results highlight the profound impact of this isosteric replacement. The increased three-dimensionality and reduced aromaticity of the 3-azabicyclo[3.1.1]heptane core lead to a molecule with significantly improved developability characteristics.

Synthesis: A Scalable and General Approach

A key enabler for the widespread adoption of a new scaffold is the availability of a robust and scalable synthetic route. A general synthesis of 3-azabicyclo[3.1.1]heptanes has been developed, starting from readily available spirocyclic oxetanyl nitriles.[1][2][6]

The key transformation involves a reductive cyclization of the spirocyclic oxetanyl nitrile. This process is believed to proceed through an intermediate primary amine, which then undergoes an intramolecular ring-opening of the oxetane followed by cyclization to form the strained 3-azabicyclo[3.1.1]heptane core.[1]

Start Spirocyclic Oxetanyl Nitrile Reduction Reduction (e.g., LiAlH4) Start->Reduction Intermediate Intermediate Primary Amine (not observed) Reduction->Intermediate Cyclization Intramolecular Reductive Cyclization Intermediate->Cyclization Product 3-Azabicyclo[3.1.1]heptane Cyclization->Product

Caption: Synthetic workflow for 3-azabicyclo[3.1.1]heptanes.

This synthetic strategy has been shown to be scalable, allowing for the production of multi-gram quantities of the desired scaffold without the need for chromatography.[1]

Experimental Protocol: General Synthesis of 3-Azabicyclo[3.1.1]heptanes

The following is a representative, generalized protocol based on published methods.[1][2] Specific reaction conditions may vary depending on the substrate.

  • Reaction Setup: To a solution of the spirocyclic oxetanyl nitrile in an appropriate anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon), add a reducing agent (e.g., lithium aluminum hydride) portion-wise at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the required duration. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution) at a low temperature.

  • Workup: Filter the resulting suspension and wash the filter cake with a suitable organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can often be purified by distillation or crystallization to afford the desired 3-azabicyclo[3.1.1]heptane.

Case Study: Rupatadine Analogue Synthesis and Evaluation

To demonstrate the practical utility of the 3-azabicyclo[3.1.1]heptane scaffold, we will outline the workflow for the synthesis and evaluation of the Rupatadine analogue.[4]

cluster_synthesis Synthesis cluster_evaluation Evaluation Start N-Boc-3-azabicyclo[3.1.1]heptane carboxylic acid Coupling Amide Coupling (HATU, substituted piperidine) Start->Coupling Reduction Reduction (LiAlH4) Coupling->Reduction Analogue Rupatadine Analogue Reduction->Analogue Solubility Aqueous Solubility Assay Analogue->Solubility LogD LogD Measurement Analogue->LogD Metabolic Metabolic Stability Assay (Human Liver Microsomes) Analogue->Metabolic

Caption: Workflow for the synthesis and evaluation of a Rupatadine analogue.

This workflow illustrates a clear path from the core building block to the final analogue and its subsequent profiling. The improved properties observed for the analogue underscore the potential of the 3-azabicyclo[3.1.1]heptane scaffold in overcoming common drug development hurdles.

Conclusion and Future Outlook

The 3-azabicyclo[3.1.1]heptane scaffold represents a significant advancement in the field of medicinal chemistry, offering a compelling saturated isostere for the ubiquitous pyridine ring. Its ability to mimic the geometry of pyridine while dramatically improving key physicochemical properties such as solubility and metabolic stability makes it an attractive building block for drug discovery programs.[7] The development of a scalable synthetic route further enhances its accessibility and utility.

As the pharmaceutical industry continues to embrace the "escape from flatland" concept, we can expect to see the 3-azabicyclo[3.1.1]heptane core and other novel saturated scaffolds play an increasingly important role in the design of the next generation of therapeutic agents.

References

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A Comparative Guide to the In Vitro and In Vivo Evaluation of 6-Aza-bicyclo[3.1.1]heptan-3-ol Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the performance, experimental evaluation, and therapeutic potential of compounds based on the 6-Aza-bicyclo[3.1.1]heptane scaffold, with a particular focus on 3-hydroxy derivatives. As a novel class of conformationally restricted piperidine isosteres, these compounds present a unique opportunity in drug discovery. This document synthesizes current knowledge, offers detailed experimental protocols, and provides a framework for their systematic evaluation from bench to preclinical models.

Introduction: The Emergence of a Novel Scaffold

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous motif. However, its conformational flexibility can be a double-edged sword, sometimes leading to suboptimal target engagement or off-target effects. The 6-Aza-bicyclo[3.1.1]heptane scaffold has emerged as a compelling, rigid three-dimensional bioisostere designed to overcome this limitation.[1][2] By locking the piperidine-like structure into a constrained conformation, this scaffold offers a precise way to orient substituents in chemical space, potentially enhancing potency, selectivity, and metabolic stability.[3][4]

Recent synthetic advances have made 3-substituted 6-azabicyclo[3.1.1]heptanes, including key amino alcohol derivatives, readily accessible on a large scale.[5] These compounds are advanced analogs of piperidine and smaller homologues of tropane.[5] Structural analysis reveals that cis isomers act as 3D analogs of the common 1,4-disubstituted piperidine chair conformer, while the more unusual trans isomers mimic a "boat" piperidine conformation.[2] This guide will compare the known biological activities of related scaffolds and lay out a validated workflow for assessing the potential of new 6-Aza-bicyclo[3.1.1]heptan-3-ol based molecules, primarily as modulators of neuronal nicotinic acetylcholine receptors (nAChRs), a target class where related azabicyclic compounds have shown significant promise.[6][7]

Part 1: A Bioisosteric and Structural Perspective

The core value of the 6-Aza-bicyclo[3.1.1]heptane scaffold lies in its function as a bioisostere—a molecular replacement that retains or enhances desired biological activity while improving physicochemical properties. It primarily serves as a saturated, C(sp³)-rich replacement for planar aromatic rings like pyridine or as a conformationally locked version of piperidine.[4][8]

The causality behind this choice is rooted in the "escape from flatland" concept in modern drug design, which posits that increasing the three-dimensionality of a molecule can lead to improved pharmacological profiles. The rigid bicyclic structure provides well-defined exit vectors for substituents, allowing for precise interaction with target proteins. This is a significant advantage over the flexible piperidine ring, where multiple conformers can exist in equilibrium.

cluster_0 Traditional Scaffolds cluster_1 Bioisosteric Replacement cluster_2 Predicted Improvements Piperidine Flexible Piperidine AzaBicyclo 6-Aza-bicyclo[3.1.1]heptane (Rigid 3D Scaffold) Piperidine->AzaBicyclo Conformational Locking Pyridine Planar Pyridine Pyridine->AzaBicyclo 3D Replacement Potency Enhanced Potency AzaBicyclo->Potency Selectivity Improved Selectivity AzaBicyclo->Selectivity PK Better PK Properties AzaBicyclo->PK

Caption: Bioisosteric replacement of common rings with the rigid 6-Aza-bicyclo[3.1.1]heptane scaffold.

Part 2: Comparative In Vitro Evaluation

While specific data for 6-Aza-bicyclo[3.1.1]heptan-3-ol derivatives is still emerging, the closely related 3,6-diazabicyclo[3.1.1]heptane scaffold has been extensively studied as a source of potent nAChR ligands.[7][9] These receptors are critical mediators of neurotransmission and are implicated in cognitive function, addiction, and pain.[10] The data from these related compounds provide a valuable benchmark for evaluating new molecules.

Comparative Data: nAChR Affinity of Azabicyclo[3.1.1]heptane Analogs

The following table summarizes binding affinity (Ki) data for several 3,6-diazabicyclo[3.1.1]heptane derivatives, which serve as a proxy for the potential of the 6-aza scaffold. The primary goal is to identify compounds with high affinity for the α4β2 subtype, a key target for nicotine dependence, and high selectivity over other subtypes like α7.

Compound IDScaffold TypeTarget SubtypeBinding Affinity (Ki)α7/α4β2 SelectivityReference
Compound 43 3,6-Diazabicyclo[3.1.1]heptaneα4β2 nAChR10 pMVery High[7][9]
Compound 35 3,6-Diazabicyclo[3.1.1]heptaneα4β2 nAChR1.12 nM>890-fold[7]
Compound 39 3,6-Diazabicyclo[3.1.1]heptaneα4β2 nAChR0.23 nM>4300-fold[7]
Sazetidine-A 2,5-Diazabicyclo[2.2.1]heptaneα4β2 nAChR< 1 µM (Desensitizer)Selective for α4β2[6]

This table presents data for related diazabicyclo compounds to establish a performance benchmark for the 6-azabicyclo scaffold.

Experimental Workflow: In Vitro Screening Cascade

A logical, multi-step process is essential for characterizing novel compounds. The workflow begins with broad affinity screening and progresses to functional characterization and subtype selectivity.

node_start Compound Library (6-Aza-bicyclo[3.1.1]heptan-3-ol Derivatives) node_primary Primary Screen: Radioligand Binding Assay (e.g., [3H]Cytisine @ α4β2) node_start->node_primary Determine Ki node_functional Functional Assay: Whole-Cell Patch Clamp or Membrane Potential Dye node_primary->node_functional Hits with Ki < 100 nM node_selectivity Selectivity Panel: Binding Assays for Related Receptors (α7, etc.) node_functional->node_selectivity Determine EC50/IC50 & Efficacy (Agonist/ Antagonist/PAM) node_end Lead Candidate (High Affinity, Functional Activity, High Selectivity) node_selectivity->node_end Confirm Subtype Selectivity

Caption: A standard workflow for the in vitro characterization of novel nAChR modulators.

Protocol 1: Radioligand Binding Assay for α4β2 nAChR Affinity

This protocol is a self-validating system for determining the binding affinity (Ki) of a test compound. The causality behind this method is the principle of competitive displacement: an unlabeled test compound competes with a known radiolabeled ligand for the receptor binding site.

  • Objective: To determine the inhibitory constant (Ki) of test compounds at the human α4β2 nAChR.

  • Materials:

    • Cell membranes from a stable cell line expressing human α4β2 nAChRs (e.g., SH-EP1 cells).

    • Radioligand: [³H]Cytisine (specific activity ~20-40 Ci/mmol).

    • Non-specific control: Nicotine (100 µM final concentration).

    • Binding Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

    • 96-well filter plates (e.g., GF/B filters).

    • Scintillation fluid and a microplate scintillation counter.

  • Methodology:

    • Compound Plating: Prepare serial dilutions of the 6-Aza-bicyclo[3.1.1]heptan-3-ol test compounds in binding buffer (e.g., from 100 µM to 10 pM).

    • Assay Reaction: In a 96-well plate, add in order:

      • 50 µL of binding buffer.

      • 50 µL of test compound, buffer (for total binding), or non-specific control (for non-specific binding).

      • 50 µL of [³H]Cytisine (at a final concentration equal to its Kd, typically ~0.1-0.5 nM).

      • 50 µL of cell membranes (containing 10-20 µg of protein).

    • Incubation: Incubate the plate for 2-3 hours at 4°C to reach equilibrium. The low temperature minimizes receptor degradation and non-specific binding.

    • Harvesting: Rapidly filter the plate contents through the filter plate using a cell harvester, followed by three quick washes with ice-cold binding buffer. This step is critical to separate bound from unbound radioligand.

    • Detection: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding = (Total Binding CPM) - (Non-specific Binding CPM).

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

      • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 3: Comparative In Vivo Evaluation

An in vitro hit must be validated in a living system to assess its therapeutic potential. This involves characterizing its pharmacokinetic (PK) profile and demonstrating efficacy in a relevant disease model. Given the lack of specific in vivo data for this compound class, this section provides a framework and standard protocols for such an evaluation.

Framework: From In Vitro Hit to In Vivo Candidate

The transition from a promising molecule in a dish to a viable candidate for further development requires a logical progression of experiments. The primary goals are to establish that the compound can reach its target in the brain, engage the target at relevant concentrations, and produce a desired physiological effect without undue toxicity.

node_hit Verified In Vitro Hit (Potent & Selective) node_pk Pharmacokinetic (PK) Study (Rodent) - Bioavailability - Brain Penetration (B/P Ratio) node_hit->node_pk Assess 'Druggability' node_pd Pharmacodynamic (PD) / Efficacy Study (Rodent Behavioral Model) - e.g., Novel Object Recognition - Target Engagement Biomarker node_pk->node_pd Inform Dose Selection node_tox Preliminary Safety/ Tolerability Assessment - Observe for adverse effects - Body weight changes node_pd->node_tox Establish Therapeutic Window node_candidate Preclinical Candidate node_pd->node_candidate

Caption: Logical progression for the in vivo evaluation of a CNS-active compound.

Protocol 2: Novel Object Recognition (NOR) Task for Cognition

This protocol is a self-validating system to assess a compound's ability to enhance learning and memory in rodents, a key functional output for α4β2 nAChR agonists. The test relies on the innate preference of rodents to explore a novel object more than a familiar one.

  • Objective: To evaluate the effect of a 6-Aza-bicyclo[3.1.1]heptan-3-ol derivative on recognition memory.

  • Animals: Adult male Wistar rats or C57BL/6 mice.

  • Apparatus: An open-field arena (e.g., 40x40x40 cm), two sets of identical objects (Familiar, F1 & F2), and one set of novel objects (N).

  • Methodology:

    • Habituation (Day 1): Allow each animal to freely explore the empty arena for 10 minutes. This reduces anxiety and novelty-induced exploratory behavior during testing.

    • Dosing (Day 2): Administer the test compound (e.g., via intraperitoneal injection) or vehicle control at a predetermined time before the first trial (e.g., 30 minutes, based on PK data).

    • Familiarization Trial (T1): Place two identical objects (F1 and F2) in opposite corners of the arena. Place the animal in the center and allow it to explore for 5 minutes. Record the time spent exploring each object. Exploration is defined as the nose being within 2 cm of the object and pointing towards it.

    • Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour). A longer ITI makes the task more difficult and can better reveal pro-cognitive effects.

    • Choice Trial (T2): Replace one of the familiar objects with a novel object (N). The arena now contains one familiar object (F) and one novel object (N). Place the animal back in the arena and record exploration time for 5 minutes.

    • Data Analysis:

      • Calculate the time spent exploring the familiar (T_fam) and novel (T_nov) objects in T2.

      • Calculate the Discrimination Index (DI) : DI = (T_nov - T_fam) / (T_nov + T_fam).

      • A DI significantly above zero indicates successful memory of the familiar object. Compare the DI between the vehicle-treated and compound-treated groups using a t-test or ANOVA. A significantly higher DI in the compound group suggests cognitive enhancement.

Conclusion and Future Directions

The 6-Aza-bicyclo[3.1.1]heptane scaffold represents a promising frontier in medicinal chemistry, offering a structurally rigid and synthetically accessible alternative to traditional piperidines and aromatic heterocycles.[1][5] While direct biological data for 3-ol derivatives are not yet widely published, comparative analysis of related azabicyclic structures strongly suggests their potential as potent and selective modulators of neuronal nicotinic acetylcholine receptors.[7][9]

The experimental frameworks and detailed protocols provided in this guide offer a robust, validated pathway for the systematic in vitro and in vivo evaluation of this novel compound class. The key to unlocking their therapeutic potential lies in rigorous, hypothesis-driven testing that links structural novelty to functional outcomes. Future research must focus on generating comprehensive structure-activity relationship (SAR) data, optimizing for brain penetration, and demonstrating efficacy in relevant animal models of neurological and psychiatric disorders.

References

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ACS Publications. [Link]

  • Revie, R. I., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. [Link]

  • Facheris, P., et al. (2012). Nicotinic acetylcholine receptor ligands; a patent review (2006-2011). Expert Opinion on Therapeutic Patents. [Link]

  • Khasiyatullina, N. R., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]

  • Ginnachi, A., et al. (2019). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry. [Link]

  • Ginnachi, A., et al. (2019). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. AIR Unimi. [Link]

  • Jackson, K. J., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. [Link]

  • Revie, R. I., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Oxford Global Health. [Link]

  • Revie, R. I., et al. (2025). Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres. ChemRxiv. [Link]

Sources

assessing the bioisosterism of 6-Aza-bicyclo[3.1.1]heptan-3-ol with known pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

The transition from flat, flexible heterocycles to conformationally restricted, C(sp³)-enriched architectures is a defining paradigm in modern medicinal chemistry. For decades, piperidine and morpholine rings have served as foundational pharmacophores. However, their conformational flexibility often leads to off-target promiscuity, while their exposed


-carbons present significant metabolic liabilities via CYP450-mediated oxidation.

To address these pharmacokinetic bottlenecks, researchers are increasingly turning to bridged bicyclic systems. Among these, 6-Aza-bicyclo[3.1.1]heptan-3-ol (CAS: 2387534-84-9) has emerged as a highly effective, nonclassical bioisostere[1]. By locking the amine into a rigid 3D framework, this scaffold preserves the critical exit vectors required for target engagement while fundamentally altering the molecule's physicochemical properties.

This guide provides an objective, data-driven assessment of 6-Aza-bicyclo[3.1.1]heptan-3-ol, comparing its performance against traditional pharmacophores and detailing the experimental workflows required to validate its bioisosteric utility.

Structural Rationale and Exit Vector Plot (EVP) Analysis

The primary challenge in bioisosteric replacement is ensuring that the new scaffold maintains the spatial orientation of the original molecule's substituents. Traditional 2D representations fail to capture the steric bulk and angular trajectories of bridged bicycles. To validate 6-Aza-bicyclo[3.1.1]heptan-3-ol as a viable substitute for piperidin-4-ol or morpholine, we rely on Exit Vector Plot (EVP) analysis [2].

Recent crystallographic and computational studies demonstrate that the relative disposition of the methylene bridge and the hydroxyl group dictates the scaffold's 3D mimicry:

  • cis-6-Aza-bicyclo[3.1.1]heptan-3-ol acts as a direct spatial analog of the equatorial chair conformer of 1,4-disubstituted piperidines. The distance (

    
    ) and angle (
    
    
    
    ) between the nitrogen and the C3-hydroxyl group closely match those of the piperidine chair[2].
  • trans-6-Aza-bicyclo[3.1.1]heptan-3-ol forces the exit vectors into an unusual trajectory, effectively mimicking the high-energy boat conformer of piperidine[2]. This is particularly useful for targeting binding pockets that require a "kinked" ligand geometry.

Historically, accessing these bridged structures was hindered by the "rule-of-five," which dictates that intramolecular cycloadditions preferentially form five-membered rings. However, recent breakthroughs in visible-light-mediated [2+2] photocycloadditions of aza-1,6-dienes have bypassed this limitation, enabling the scalable synthesis of previously elusive 6-azabicyclo[3.1.1]heptanes[3].

BioisostereLogic P Piperidin-4-ol (Flexible Chair/Boat) B 6-Aza-bicyclo[3.1.1]heptan-3-ol (Conformationally Locked) P->B Bridged Restriction (Reduces Cl_int) M Morpholine (Lower pKa, Flat) M->B C(sp3) Enrichment (Improves Solubility)

Bioisosteric replacement logic for 6-Aza-bicyclo[3.1.1]heptan-3-ol.

Comparative Physicochemical Profiling

The integration of the methylene bridge in 6-Aza-bicyclo[3.1.1]heptan-3-ol does not merely change the shape of the molecule; it fundamentally alters its electron distribution and lipophilicity. The table below summarizes the quantitative performance of this bioisostere compared to traditional alternatives, based on consolidated physicochemical evaluations[2].

PharmacophoreBasicity (pKa)Lipophilicity (LogP)Aqueous SolubilityMicrosomal Clearance (Cl_int)3D Conformation
Piperidin-4-ol ~9.7-0.2HighHigh (Rapid

-oxidation)
Flexible (Chair preference)
Morpholine ~8.4-0.9HighModerateFlexible (Chair preference)
cis-6-Aza-BCHep-3-ol ~9.20.1HighLow (Sterically shielded)Locked (Chair mimic)
trans-6-Aza-BCHep-3-ol ~9.10.2ModerateLow (Sterically shielded)Locked (Boat mimic)

Key Insights:

  • Basicity Tuning: The pKa of 6-Aza-bicyclo[3.1.1]heptan-3-ol is slightly lower than that of piperidine due to the inductive effects and ring strain introduced by the bicyclic core. This reduction in basicity can improve membrane permeability and reduce hERG liability.

  • Metabolic Stability: The bridged architecture sterically shields the

    
    -carbons adjacent to the nitrogen. This prevents the docking of the molecule into the active site of CYP450 enzymes, drastically reducing intrinsic clearance (Cl_int) compared to piperidine[2].
    

Experimental Validation Protocols

To ensure scientific integrity and trustworthiness, the bioisosteric viability of 6-Aza-bicyclo[3.1.1]heptan-3-ol must be validated through a self-validating system of structural and biological assays. The following protocols detail the causality and methodology for this validation.

Protocol A: Exit Vector Plot (EVP) Determination via X-Ray & DFT

Causality: Before advancing a bioisostere into biological assays, one must mathematically prove that its exit vectors match the original pharmacophore to prevent steric clashes in the target receptor[2].

  • Crystallization: Synthesize the HCl salt of 6-Aza-bicyclo[3.1.1]heptan-3-ol. Dissolve 50 mg in a minimal volume of hot methanol/ethyl acetate (1:1). Allow slow evaporation at room temperature over 48 hours to yield single crystals.

  • X-Ray Diffraction: Mount a suitable crystal on a diffractometer equipped with a Mo-K

    
     radiation source. Solve the structure using direct methods to obtain the atomic coordinates.
    
  • Vector Mapping: Define Vector 1 (

    
    ) along the N–R bond (where R is the attachment point to the rest of the drug) and Vector 2 (
    
    
    
    ) along the C3–O bond.
  • DFT Optimization: For compounds lacking crystal data, perform Density Functional Theory (DFT) calculations using the

    
    B97X-D functional and 6-311+G(d,p) basis set to optimize the geometry.
    
  • Comparison: Calculate the distance (

    
    ) between the origins of 
    
    
    
    and
    
    
    , and the angle (
    
    
    ) between the vectors. Compare these values against the established EVP parameters of the piperidin-4-ol chair conformer.
Protocol B: High-Throughput Microsomal Clearance (Cl_int) Assay

Causality: The primary justification for utilizing a bridged bicycle is the enhancement of metabolic stability. This assay directly quantifies the protective effect of the methylene bridge against CYP450-mediated metabolism.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: In a 96-well plate, combine HLMs (final concentration 0.5 mg/mL) with the test compound (6-Aza-bicyclo[3.1.1]heptan-3-ol or piperidin-4-ol control) at a final concentration of 1 µM.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots from the incubation mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction and precipitate proteins.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Calculation: Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression represents the elimination rate constant (

    
    ). Calculate intrinsic clearance: 
    
    
    
    , where
    
    
    is the incubation volume and
    
    
    is the mass of microsomal protein.

Workflow S1 Stereoselective Synthesis S2 EVP Analysis (X-Ray & DFT) S1->S2 Validation S3 Physicochemical Profiling S2->S3 3D Match S4 in vitro ADME (Microsomal) S3->S4 Optimization

Experimental workflow for validating bridged bicyclic pharmacophores.

Conclusion

The strategic replacement of piperidine or morpholine rings with 6-Aza-bicyclo[3.1.1]heptan-3-ol represents a sophisticated application of the bioisosteric principle. By leveraging the conformational restriction of the bridged bicyclic core, researchers can effectively mimic the 3D spatial requirements of traditional pharmacophores while simultaneously engineering out their metabolic vulnerabilities[2][3]. As synthetic methodologies continue to break traditional ring-formation rules, the integration of these C(sp³)-rich scaffolds will become increasingly central to successful drug discovery campaigns.

References

Sources

Safety Operating Guide

6-Aza-bicyclo[3.1.1]heptan-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Operational Context & Safety Imperative

6-Aza-bicyclo[3.1.1]heptan-3-ol is a bridged bicyclic amine often utilized as a scaffold in medicinal chemistry for drug discovery. Its structural rigidity makes it valuable for positioning pharmacophores, but its chemical nature—a secondary amine with a polar hydroxyl group—presents specific disposal challenges.

Why This Matters: Improper disposal of bridged amines is not merely a regulatory violation; it is a safety hazard. As a base, this compound can react exothermically with acids in waste streams, potentially pressurizing containers. Furthermore, its potential biological activity (as a pharmaceutical intermediate) mandates that it be treated as a toxicant to prevent environmental bioaccumulation.

Core Directive: Do not treat this substance as general trash or drain-disposable. All disposal must follow a "Zero-Discharge" protocol via professional chemical incineration.

Hazard Profiling & Waste Characterization

Before disposal, you must classify the material to select the correct waste stream.

Physicochemical Properties Relevant to Disposal:

PropertyValue/CharacteristicDisposal Implication
Chemical Class Bridged Bicyclic AmineBasic. Segregate from acids to prevent heat generation.
Physical State Solid (typically) or Viscous OilSolids require wide-mouth containers; oils may require double-containment.
Solubility Polar (Water/Alcohol soluble)Rinsate must be captured in aqueous or organic waste, not sink drains.
Flash Point >80°C (Estimated)Likely not D001 (Ignitable) unless in solvent, but combustible.
GHS Hazards Skin Irrit. 2, Eye Irrit.[1][2] 2AHandle with nitrile gloves and eye protection during waste transfer.

RCRA Waste Classification (USA): While 6-Aza-bicyclo[3.1.1]heptan-3-ol is not explicitly P-listed or U-listed under 40 CFR 261.33, it should be managed as Hazardous Chemical Waste .

  • If Pure: Classify as toxic/irritant organic waste.

  • If in Solvent: The solvent usually dictates the primary waste code (e.g., D001 for Acetone/Methanol mixtures).[3]

Segregation & Storage Protocols

The Golden Rule: Never mix this compound with oxidizers or strong acids in a waste container.

  • Segregation:

    • Keep Away From: Nitric acid, Peroxides, Chromic acid (Fire/Explosion risk).

    • Keep Away From: Hydrochloric/Sulfuric acid waste (Exothermic neutralization risk).

    • Compatible With: Non-halogenated organic solvents (Methanol, DMSO, DMF) or basic organic waste streams.

  • Containerization:

    • Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Liquid Waste: Use a standard solvent safety can or glass bottle with a vented cap if evolution of gas is even remotely possible.

    • Labeling: Must be labeled "Hazardous Waste" with the specific constituent name "6-Aza-bicyclo[3.1.1]heptan-3-ol" clearly written. Avoid generic labels like "Amine Waste."

Step-by-Step Disposal Workflow

This protocol covers the two most common scenarios: disposal of pure expired substance and disposal of reaction mixtures.

Scenario A: Disposal of Pure Solid/Oil
  • Don PPE: Nitrile gloves, lab coat, safety glasses.

  • Transfer: Scrape solid material directly into the Solid Hazardous Waste container.

  • Rinse: Wash the original vial with a small volume of methanol or ethanol.

  • Capture Rinsate: Pour this rinse solvent into the Liquid Organic Waste container (do not pour down the sink).

  • Decontaminate: Wipe the spatula/tools with a solvent-dampened Kimwipe and place the Kimwipe in solid waste.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • pH Check: If the mixture was part of an acidic workup, ensure the pH is not < 2 before adding to a general organic waste drum to prevent rapid heating.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, THF) matches the waste drum category (Halogenated vs. Non-Halogenated).

  • Transfer: Pour into the appropriate carboy using a funnel to prevent spills.

  • Log: Record the addition on the waste tag immediately.

Visualizing the Decision Logic

The following diagram illustrates the decision tree for categorizing the waste stream to ensure safety and compliance.

DisposalLogic Start Start: 6-Aza-bicyclo[3.1.1]heptan-3-ol Waste AssessState Assess Physical State Start->AssessState IsSolid Pure Solid / Viscous Oil AssessState->IsSolid IsLiquid Dissolved in Solvent AssessState->IsLiquid SolidWaste Solid Waste Stream (HDPE Jar) IsSolid->SolidWaste Direct Transfer CheckSolvent Check Solvent Type IsLiquid->CheckSolvent Halo Halogenated (DCM, Chloroform) CheckSolvent->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, THF) CheckSolvent->NonHalo No Halogens LiquidHalo Halo-Organic Waste (Incineration) Halo->LiquidHalo LiquidNonHalo Non-Halo Organic Waste (Fuel Blending/Incineration) NonHalo->LiquidNonHalo Labeling CRITICAL: Label as 'Basic/Toxic' SolidWaste->Labeling LiquidHalo->Labeling LiquidNonHalo->Labeling

Figure 1: Waste stream segregation logic for 6-Aza-bicyclo[3.1.1]heptan-3-ol. Note the strict separation of halogenated and non-halogenated liquids.

Emergency Procedures (Spills & Exposure)

In the event of a spill during disposal:

ScenarioImmediate ActionDecontamination
Minor Spill (<10mL/g) Isolate area. Wear PPE.[1][2][4][5]Absorb with vermiculite or sand. Do not use paper towels (combustible). Place in hazardous waste.[3]
Skin Contact Flush immediately for 15 mins.[1][2][4]Soap and water.[1][2][3] Do not use solvent (enhances absorption).
Eye Contact Flush immediately for 15 mins.Use emergency eyewash station. Seek medical attention.

Expert Insight: Because this is a bridged amine, it may have higher skin permeability than simple amines. If spilled on clothing, remove clothing immediately to prevent dermal absorption.

References

  • PubChem. (2023). 6-Oxa-3-azabicyclo[3.1.1]heptane Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard (HCS).[Link]

Sources

A Researcher's Guide to the Safe Handling of 6-Aza-bicyclo[3.1.1]heptan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Risks

Based on the toxicological data of analogous bicyclic amines, 6-Aza-bicyclo[3.1.1]heptan-3-ol should be handled as a hazardous substance with the potential to cause the following:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation: Vapors or direct contact can cause significant eye damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[1][2][4]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[4][5]

Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to 6-Aza-bicyclo[3.1.1]heptan-3-ol. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile recommended)To prevent skin contact and subsequent irritation. Always inspect gloves for tears or punctures before use.[6]
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face.[7]
Body Protection Laboratory coat (Flame-retardant if working with flammables)To protect skin and personal clothing from splashes and spills.[7]
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If not possible, a NIOSH-approved respirator is required.To prevent inhalation of harmful vapors or dust.[2][8]
Footwear Closed-toe, chemical-resistant shoesTo protect feet from spills.[6]
PPE Selection and Donning Workflow

The following diagram illustrates the logical flow for selecting and putting on the appropriate PPE before handling 6-Aza-bicyclo[3.1.1]heptan-3-ol.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Procedure cluster_verification Final Check Assess_Hazards Assess Hazards (Skin/Eye/Respiratory Irritant) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Informs Selection Don_Lab_Coat 1. Don Lab Coat Select_PPE->Don_Lab_Coat Proceed to Donning Don_Goggles 2. Don Goggles/Face Shield Don_Lab_Coat->Don_Goggles Don_Gloves 3. Don Gloves Don_Goggles->Don_Gloves Final_Check Final Check for Proper Fit and Coverage Don_Gloves->Final_Check

Caption: PPE Selection and Donning Workflow for 6-Aza-bicyclo[3.1.1]heptan-3-ol.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedure
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use a spatula for solid transfers and a calibrated pipette for liquids.

  • Reaction Setup: Set up all reactions in a clean and organized manner within the fume hood. Ensure all glassware is free of cracks and stars.

  • Post-Handling: After handling is complete, decontaminate all surfaces and equipment.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[4]
Emergency Response Logic

Emergency_Response Exposure Exposure Event (Spill or Contact) Assess_Situation Assess Situation (Type and Severity) Exposure->Assess_Situation Skin_Contact Skin Contact Assess_Situation->Skin_Contact Skin Eye_Contact Eye Contact Assess_Situation->Eye_Contact Eyes Inhalation Inhalation Assess_Situation->Inhalation Inhalation Small_Spill Small Spill Assess_Situation->Small_Spill Spill (Small) Large_Spill Large Spill Assess_Situation->Large_Spill Spill (Large) Flush_Skin Flush with Water (15 min) Remove Contaminated Clothing Skin_Contact->Flush_Skin Flush_Eyes Flush with Water (15 min) Seek Medical Attention Eye_Contact->Flush_Eyes Fresh_Air Move to Fresh Air Seek Medical Attention Inhalation->Fresh_Air Absorb_Spill Absorb with Inert Material Dispose as Hazardous Waste Small_Spill->Absorb_Spill Evacuate Evacuate Area Contact EHS Large_Spill->Evacuate Seek_Medical_Attention Seek Medical Attention (If Necessary) Flush_Skin->Seek_Medical_Attention

Sources

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